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  • Product: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride
  • CAS: 1201633-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust and well-characterized synthetic pathway to [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a key intermediate in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-characterized synthetic pathway to [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the synthetic strategy, experimental protocols, and analytical characterization of the title compound. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are designed as self-validating systems, supported by detailed characterization data and references to authoritative literature.

Introduction and Strategic Overview

[2-(2-Propoxyphenyl)ethyl]amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The phenylethylamine scaffold is a common motif in a wide array of biologically active molecules. The specific substitution pattern of a 2-propoxy group on the phenyl ring imparts distinct physicochemical properties that can influence the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API).

This guide details a logical and efficient two-step synthetic sequence commencing from readily available starting materials. The overall strategy involves:

  • Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple a propyl group to the phenolic hydroxyl of a suitable precursor. This classic and reliable reaction provides a high-yielding route to the 2-propoxyphenyl moiety.

  • Elaboration of the Ethylamine Side Chain: The ethylamine side chain is installed via the reduction of a nitrile intermediate. This approach is favored for its efficiency and the relatively clean nature of the transformation.

The final free amine is then converted to its hydrochloride salt to enhance stability and facilitate handling and purification.

Synthetic Workflow and Experimental Protocols

The synthetic pathway is outlined in the workflow diagram below. Each step is followed by a detailed experimental protocol.

Synthesis_Workflow A 2-Hydroxyphenylacetonitrile C 2-(2-Propoxyphenyl)acetonitrile A->C  K2CO3, Acetone, Reflux (Williamson Ether Synthesis) B 1-Bromopropane B->C D [2-(2-Propoxyphenyl)ethyl]amine C->D  1. LiAlH4, THF  2. H2O workup (Nitrile Reduction) E [2-(2-Propoxyphenyl)ethyl]amine hydrochloride D->E  HCl in Et2O, rt

Caption: Overall synthetic workflow for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Step 1: Synthesis of 2-(2-Propoxyphenyl)acetonitrile (Intermediate 1)

Reaction Scheme:

Principle and Rationale:

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1][2] It proceeds via an SN2 mechanism where a deprotonated alcohol (an alkoxide) acts as a nucleophile, displacing a halide from an alkyl halide. In this protocol, the phenolic hydroxyl group of 2-hydroxyphenylacetonitrile is deprotonated by a mild inorganic base, potassium carbonate. The resulting phenoxide then attacks the primary alkyl halide, 1-bromopropane, to form the desired ether. Acetone is chosen as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for refluxing the reaction. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[1]

Experimental Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyphenylacetonitrile (10.0 g, 75.1 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (11.1 g, 90.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-(2-propoxyphenyl)acetonitrile as a colorless to pale yellow oil.

Step 2: Synthesis of [2-(2-Propoxyphenyl)ethyl]amine (Intermediate 2) and its Hydrochloride Salt (Final Product)

Reaction Scheme:

Principle and Rationale:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting the carbon-nitrogen triple bond of a nitrile to a primary amine.[3][4][5][6][7] The reaction proceeds through the addition of hydride ions to the electrophilic carbon of the nitrile. An aqueous workup is necessary to quench the excess LiAlH₄ and to hydrolyze the intermediate aluminum-nitrogen complexes to liberate the free amine. The subsequent treatment of the free amine with hydrochloric acid in an anhydrous solvent like diethyl ether affords the hydrochloride salt, which is typically a crystalline solid that is easier to handle, purify by recrystallization, and store than the corresponding free base.[8]

Experimental Protocol:

  • Amine Synthesis: a. To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (4.27 g, 112.5 mmol) in anhydrous tetrahydrofuran (THF) (150 mL). b. Cool the suspension to 0 °C using an ice bath. c. Dissolve 2-(2-propoxyphenyl)acetonitrile (13.1 g, 75.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed. e. Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (4.3 mL), 15% aqueous sodium hydroxide (4.3 mL), and finally water (12.9 mL). f. Stir the resulting granular white precipitate at room temperature for 30 minutes. g. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 30 mL). h. Combine the filtrates and concentrate under reduced pressure to obtain the crude [2-(2-propoxyphenyl)ethyl]amine as an oil.

  • Hydrochloride Salt Formation and Purification: a. Dissolve the crude amine in anhydrous diethyl ether (100 mL). b. Cool the solution in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms. c. Continue stirring in the ice bath for 30 minutes. d. Collect the white solid by vacuum filtration and wash it with cold diethyl ether (2 x 20 mL). e. Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain pure [2-(2-propoxyphenyl)ethyl]amine hydrochloride as a white crystalline solid.[9][10][11] f. Dry the purified product under vacuum.

Characterization of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Thorough characterization of the final product is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The hydrochloride salt of a primary amine exhibits characteristic absorption bands.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretching (ammonium salt)
~2960-2850MediumC-H stretching (aliphatic)
~1600 & ~1500MediumAromatic C=C stretching
~1580MediumN-H bending (asymmetric)
~1240StrongAryl-O-C stretching (asymmetric)
~1040StrongAryl-O-C stretching (symmetric)
~750StrongC-H bending (ortho-disubstituted ring)

Interpretation: The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt.[12][13] The presence of both aliphatic and aromatic C-H stretches, along with the strong ether linkage absorptions and the out-of-plane bending for the ortho-substituted aromatic ring, confirms the key structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 (broad s)br s3H-NH₃⁺
7.20-7.25m1HAr-H
7.10-7.15m1HAr-H
6.90-6.95m2HAr-H
3.95t, J = 6.5 Hz2H-O-CH₂-CH₂-CH₃
3.05-3.15m2HAr-CH₂-CH₂-NH₃⁺
2.90-3.00m2HAr-CH₂-CH₂-NH₃⁺
1.70-1.80sextet2H-O-CH₂-CH₂-CH₃
0.95t, J = 7.4 Hz3H-O-CH₂-CH₂-CH₃

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~156.5Ar-C (C-O)
~130.0Ar-CH
~127.5Ar-CH
~125.0Ar-C (C-CH₂)
~120.5Ar-CH
~112.0Ar-CH
~69.0-O-CH₂-CH₂-CH₃
~38.0Ar-CH₂-CH₂-NH₃⁺
~28.0Ar-CH₂-CH₂-NH₃⁺
~22.0-O-CH₂-CH₂-CH₃
~10.5-O-CH₂-CH₂-CH₃

Interpretation: The ¹H NMR spectrum should clearly show the aromatic protons in the expected region, with splitting patterns indicative of an ortho-disubstituted ring. The propyl group will be evident from the triplet, sextet, and triplet pattern. The two methylene groups of the ethylamine chain will appear as multiplets. The broad singlet for the ammonium protons is also a key diagnostic peak. The ¹³C NMR spectrum will confirm the number of distinct carbon environments, with the downfield signal corresponding to the aromatic carbon attached to the oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, [2-(2-Propoxyphenyl)ethyl]amine, the following is expected.

Expected Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
179Moderate[M]⁺ (Molecular Ion)
137High[M - C₃H₆]⁺ (Loss of propene)
121High[C₈H₉O]⁺ (Benzylic cleavage)
91Moderate[C₇H₇]⁺ (Tropylium ion)
30High (Base Peak)[CH₂NH₂]⁺ (α-cleavage)

Interpretation: The molecular ion peak at m/z 179 confirms the molecular weight of the free amine. The fragmentation pattern is characteristic of phenylethylamines, with the base peak at m/z 30 resulting from α-cleavage, a highly favorable fragmentation pathway for primary amines.[14][15] The loss of propene from the molecular ion and the formation of a tropylium ion are also common fragmentation pathways for such structures.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. The described protocols, based on fundamental and widely practiced organic reactions, offer a clear and reproducible pathway for obtaining this valuable intermediate in high purity. The detailed characterization data provides a benchmark for researchers to validate their synthetic outcomes. By understanding the rationale behind the chosen synthetic steps and analytical methods, scientists and drug development professionals can confidently produce and characterize this key building block for their research and development endeavors.

References

  • Nakane, R., & Kitagawa, Y. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • PubChem. (n.d.). 2-Phenylethylamine hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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  • Google Patents. (n.d.).
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  • Royal Society of Chemistry. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • NIST. (n.d.). Phenethylamine, α-methyl-N-propyl-. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Recrystallization1. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • SpectraBase. (n.d.). N-Propylphenethylamine - Optional[MS (GC)] - Spectrum. [Link]

  • Wiley Online Library. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. [Link]

  • Jasperse, J. (n.d.). Recrystallization. [Link]

  • National Institutes of Health. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

Sources

Exploratory

chemical properties of 2-propoxy substituted phenethylamines

An In-depth Technical Guide to the Chemical Properties of 2-Propoxy Substituted Phenethylamines Abstract This technical guide provides a comprehensive analysis of the . As a class of compounds with limited direct charact...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Propoxy Substituted Phenethylamines

Abstract

This technical guide provides a comprehensive analysis of the . As a class of compounds with limited direct characterization in the scientific literature, this document synthesizes information from closely related analogues to build a predictive model of their synthesis, physicochemical characteristics, and pharmacological behavior. By examining established structure-activity relationships (SAR) within the broader phenethylamine family, particularly the 2,5-dimethoxy-4-substituted (2C-x) and other alkoxy-substituted series, we elucidate the probable impact of the 2-propoxy moiety on receptor binding, functional activity, and metabolism. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this relatively unexplored chemical space.

Introduction: The Phenethylamine Scaffold and the Significance of Substitution

The phenethylamine backbone represents a foundational scaffold for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine and norepinephrine to a wide range of synthetic psychoactive substances.[1][2] The pharmacological profile of any given phenethylamine derivative is exquisitely sensitive to the nature and position of substituents on its phenyl ring, ethyl sidechain, and terminal amine.[1] The "2C" series of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions, highlights the importance of ortho-methoxy substitution for potent serotonin 5-HT2A receptor agonism, the primary mechanism for psychedelic effects.[2][3]

This guide focuses specifically on phenethylamines bearing a propoxy group at the 2-position. While direct experimental data on these specific molecules are scarce, the principles governing the pharmacology of alkoxy-substituted phenethylamines are well-documented.[4] By analyzing how changes in the size and lipophilicity of alkoxy groups at various positions influence receptor interactions, we can construct a robust, scientifically-grounded profile for 2-propoxy substituted analogues.[4][5] This document will therefore serve as a predictive treatise, leveraging established SAR principles to illuminate the chemistry and pharmacology of this novel subclass.

Molecular Structure and Physicochemical Properties

The core structure is 2-(2-propoxyphenyl)ethan-1-amine. The key feature is the three-carbon propoxy chain (CH3CH2CH2O-) at the ortho (2-position) of the phenyl ring. This substitution pattern is distinct from the more extensively studied 2,5-dimethoxy substitution pattern of the 2C-x series.

The synthesis of this target molecule logically proceeds from the commercially available precursor, 2-propoxybenzaldehyde.[6][7][8] The physicochemical properties of this key starting material and the predicted properties of the final phenethylamine are summarized below.

Table 1: Physicochemical Properties of 2-Propoxybenzaldehyde and 2-(2-propoxyphenyl)ethan-1-amine

Property2-Propoxybenzaldehyde2-(2-propoxyphenyl)ethan-1-amine (Predicted)Source(s)
IUPAC Name 2-propoxybenzaldehyde2-(2-propoxyphenyl)ethan-1-amine[7]
Molecular Formula C10H12O2C11H17NO
Molecular Weight 164.20 g/mol 179.26 g/mol [7]
Physical Form LiquidPredicted: Oily Liquid or Low-Melting Solid[8]
Boiling Point Not specifiedHigh boiling point, requires vacuum distillation
Solubility Soluble in organic solventsPredicted: Soluble in organic solvents, forms soluble salts in aqueous acid
pKa (Amine) N/APredicted: ~9.5-10.5

Synthesis and Analytical Characterization

The most direct and widely employed route to phenethylamines from a corresponding benzaldehyde is through a Henry reaction (nitroaldol condensation) followed by reduction. This provides a reliable and scalable method.

Proposed Synthetic Protocol: 2-(2-propoxyphenyl)ethan-1-amine

Step 1: Nitrostyrene Formation (Henry Reaction)

  • To a stirred solution of 2-propoxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (3.0 eq).

  • Slowly add a solution of ammonium acetate (1.5 eq) in acetic acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Allow the reaction to cool to room temperature, then pour into a larger volume of cold water.

  • The product, 1-nitro-2-(2-propoxyphenyl)ethene, will often precipitate as a yellow solid. Collect the solid by filtration, wash with water, and dry. If it oils out, extract with a suitable solvent like ethyl acetate or dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Causality: The Henry reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a weak base like ammonium acetate. The subsequent elimination of water is driven by the acidic medium and heat to form the conjugated nitrostyrene.

Step 2: Reduction of the Nitrostyrene

  • Prepare a stirred suspension of lithium aluminum hydride (LAH) (3.0-4.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the 1-nitro-2-(2-propoxyphenyl)ethene from Step 1 in a minimal amount of dry THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-8 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams (Fieser workup).

  • A granular precipitate of aluminum salts will form. Stir vigorously for 30 minutes, then filter the mixture and wash the precipitate thoroughly with THF or ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude amine. Purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt, recrystallization, and subsequent liberation of the freebase.

Causality: LAH is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyyrene directly to the primary amine, yielding the desired phenethylamine in a single, efficient step. The Fieser workup is a standard, safe, and effective method for neutralizing excess LAH and generating an easily filterable inorganic precipitate.

Synthetic Workflow Diagram

Synthesis A 2-Propoxybenzaldehyde B 1-Nitro-2-(2-propoxyphenyl)ethene (Nitrostyrene Intermediate) A->B  1. Nitromethane (CH3NO2)  2. Ammonium Acetate  3. Acetic Acid, Reflux (Henry Reaction) C 2-(2-propoxyphenyl)ethan-1-amine (Final Product) B->C  1. LiAlH4 in THF  2. H2O/NaOH Workup (Reduction)

Caption: Proposed synthesis of 2-(2-propoxyphenyl)ethan-1-amine.
Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the molecular structure by identifying the chemical environment of all protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Techniques like GC-MS are well-suited for volatile amines.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and C-O-C stretch of the propoxy ether.

Predicted Pharmacological Profile

The pharmacological activity of phenethylamines is primarily dictated by their interaction with monoamine receptors and transporters. For psychedelic phenethylamines, the principal target is the serotonin 5-HT2A receptor.[3][9]

Pharmacodynamics: Receptor Interactions and Signaling

2-Propoxy substituted phenethylamines are predicted to be agonists at serotonin 5-HT2 family receptors (5-HT2A, 5-HT2B, 5-HT2C).[10] Agonism at the 5-HT2A receptor initiates a G-protein-coupled signaling cascade, primarily through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate protein kinase C (PKC), respectively. This cascade is believed to underlie the profound effects on perception and cognition.

Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand 2-Propoxy Phenethylamine Ligand->Receptor Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activated DAG->PKC Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Structure-Activity Relationships (SAR)

The specific effects of the 2-propoxy group can be inferred from established SAR trends.

  • Role of the 2-Position Alkoxy Group: A methoxy group at the 2-position (in conjunction with a 5-methoxy group) is a hallmark of the potent 2C-x series. This group is thought to orient the molecule correctly within the 5-HT2A receptor binding pocket. Replacing the 2-methoxy with a larger 2-propoxy group increases both size and lipophilicity. Studies on related scaffolds suggest that modest increases in the size of alkoxy groups can be well-tolerated or even beneficial for receptor affinity.[4] For example, in a series of 2-phenylcyclopropylmethylamines, an n-propyl substitution was favored for 5-HT2C activity and selectivity.[11]

  • Effect of Alkyl Chain Length: In the 2,5-dimethoxy-4-alkoxy series (2C-O-x), extending the 4-alkoxy chain from methoxy to ethoxy or propoxy generally increases binding affinity at 5-HT2A and 5-HT2C receptors.[4] This suggests that the receptor pocket can accommodate larger, more lipophilic groups at certain positions. It is plausible that a similar trend would apply to the 2-position, where the propoxy group could engage in favorable hydrophobic interactions within the binding site, potentially increasing binding affinity (i.e., lowering the Ki value) compared to a 2-methoxy analogue.

  • Comparison to 4-Substituted Analogues: The most potent phenethylamines typically have a lipophilic substituent at the 4-position.[12][13] A simple 2-propoxy-phenethylamine lacks this 4-position substituent and may therefore be expected to have lower potency than canonical 2C-x compounds like 2C-P (2,5-dimethoxy-4-propylphenethylamine).[14] However, its activity is still predicted to be significant due to the critical role of the 2-position oxygen.

Table 2: Receptor Binding Affinities (Ki, nM) of Comparator Phenethylamines

Compound5-HT2A5-HT2CNotesSource(s)
2C-H (2,5-DMPEA)68200Lacks 4-position substituent[4] (from Luethi et al., 2018)
2C-O-2 (4-ethoxy)8.11004-Ethoxy analogue[4]
TMA-2 (4-methoxy amphetamine)130020004-Methoxy amphetamine analogue[4]
2C-P (4-propyl)Data not in provided sourcesData not in provided sourcesA potent 4-propyl analogue[14]
2C-T-29 (4-propargylthio)1.3Not specifiedExample of a high-affinity 4-substituted analogue[15]

This table illustrates the high affinity conferred by 4-position substitution. The 2-propoxy analogue, lacking this, might have an affinity profile more comparable to 2C-H, but potentially enhanced by the increased lipophilicity of the propoxy group.

Pharmacokinetics and Metabolism

The metabolic fate of phenethylamines is primarily governed by two pathways: oxidative deamination of the ethylamine sidechain by monoamine oxidase (MAO) and modification of the ring substituents by cytochrome P450 (CYP450) enzymes.[3][16]

  • O-Depropylation: The propoxy group is a prime target for oxidative metabolism by CYP450 enzymes (e.g., CYP2D6), which would cleave the propyl group to yield the corresponding 2-hydroxy-phenethylamine metabolite.[16]

  • Oxidative Deamination: The ethylamine sidechain will be oxidized by MAO to the corresponding phenylacetaldehyde intermediate, which is then rapidly converted to 2-propoxyphenylacetic acid by aldehyde dehydrogenase.

  • Other Pathways: Aromatic hydroxylation at other positions on the ring is also possible, as is N-acetylation of the primary amine.[17]

Recent studies on the metabolism of proscaline (4-propoxy-3,5-dimethoxyphenethylamine) confirm that hydroxylation and N-acetylation are major metabolic routes for related compounds.[17]

Metabolism Parent 2-Propoxy-phenethylamine Metabolite1 2-Hydroxy-phenethylamine Parent->Metabolite1 CYP450 (O-Depropylation) Metabolite2 2-Propoxyphenylacetic Acid Parent->Metabolite2 MAO / ADH (Oxidative Deamination) Metabolite3 N-Acetyl-2-Propoxy- phenethylamine Parent->Metabolite3 NAT (N-Acetylation)

Caption: Predicted major metabolic pathways.

Conclusion

The chemical and pharmacological properties of 2-propoxy substituted phenethylamines represent an intriguing but underexplored area of medicinal chemistry. Based on a rigorous application of structure-activity relationship principles derived from well-characterized analogues, we can posit a clear scientific hypothesis. These compounds are readily synthesizable from 2-propoxybenzaldehyde via a Henry reaction and subsequent reduction. They are predicted to function as serotonin 5-HT2A receptor agonists, with a binding affinity likely influenced by the increased size and lipophilicity of the 2-propoxy group compared to a methoxy substituent. While probably less potent than their 4-substituted counterparts, they are expected to be psychoactive. Their metabolism is likely to proceed via O-depropylation and oxidative deamination.

This guide provides a robust theoretical framework for these molecules. However, this analysis underscores the critical need for empirical validation. The synthesis, analytical characterization, and in vitro and in vivo pharmacological assessment of 2-propoxy phenethylamines are essential next steps to confirm these predictions and fully understand their place within the vast chemical space of neuroactive phenethylamines.

References

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  • Varty, G.B., Canal, C.E., Mueller, T.A., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. Available from: [Link]

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Foundational

An In-depth Technical Guide to [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a phene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a phenethylamine derivative of interest in medicinal chemistry and drug development. From its fundamental chemical identity to potential applications, this document synthesizes critical information to support ongoing and future research endeavors.

Chemical Identity and Physicochemical Properties

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine hydrochloride salt. The core structure consists of a phenylethylamine backbone with a propoxy substituent at the ortho position of the phenyl ring.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1201633-42-2Appchem
Molecular Formula C11H18ClNOAppchem
Molecular Weight 215.72 g/mol Appchem
IUPAC Name 2-(2-propoxyphenyl)ethan-1-amine hydrochloridePubChem
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in water and lower alcohols (predicted)General Knowledge

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride involves a two-step process starting from 2-propoxyphenol:

  • Williamson Ether Synthesis of 2-propoxybenzonitrile from 2-propoxyphenol and chloroacetonitrile.

  • Reduction of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.

This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of these reaction types.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction and Salt Formation A 2-Propoxyphenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B Chloroacetonitrile B->C D 2-(2-Propoxyphenyl)acetonitrile C->D Reflux E Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF) D->E F [2-(2-Propoxyphenyl)ethyl]amine E->F Reduction G HCl in Ether F->G H [2-(2-Propoxyphenyl)ethyl]amine hydrochloride G->H Precipitation

Caption: Proposed two-step synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(2-Propoxyphenyl)acetonitrile

  • To a stirred solution of 2-propoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(2-propoxyphenyl)acetonitrile by column chromatography on silica gel.

Step 2: Synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(2-propoxyphenyl)acetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the free amine, [2-(2-Propoxyphenyl)ethyl]amine.

  • Dissolve the crude amine in anhydrous diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a comprehensive analytical characterization is essential.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to aromatic, ethyl, and propoxy protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the free amine ([M+H]⁺).
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amine salt), C-H (aromatic and aliphatic), and C-O (ether) bonds.
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.
Elemental Analysis Elemental compositionThe percentage of C, H, Cl, and N should be within ±0.4% of the theoretical values.

Potential Applications in Drug Development

The phenethylamine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While specific studies on [2-(2-Propoxyphenyl)ethyl]amine hydrochloride are limited, its structural features suggest potential for investigation in several areas.

Neurological and Psychiatric Disorders

Substituted phenethylamines are well-known to interact with various neurotransmitter systems in the central nervous system (CNS). The core structure of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is an analog of several known psychoactive compounds. Research into its binding affinity for serotonin, dopamine, and norepinephrine transporters and receptors could unveil potential applications in the treatment of depression, anxiety, or other mood disorders.

Cardiovascular Research

Certain phenethylamine derivatives have demonstrated effects on the cardiovascular system. The propoxy group on the phenyl ring may modulate the lipophilicity and metabolic stability of the compound, potentially influencing its pharmacokinetic and pharmacodynamic properties.

Signaling_Pathways cluster_cns Central Nervous System Compound [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride Receptors Neurotransmitter Receptors (e.g., 5-HT, DA, NE) Compound->Receptors Binding Transporters Neurotransmitter Transporters (e.g., SERT, DAT, NET) Compound->Transporters Inhibition Signaling Downstream Signaling Cascades Receptors->Signaling Transporters->Signaling Response Therapeutic Effect (e.g., Antidepressant) Signaling->Response

Caption: Potential interaction of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride with CNS targets.

Safety and Handling

As with any research chemical, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the general properties of amine hydrochlorides and phenethylamine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

Conclusion

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride presents an interesting scaffold for further investigation in the field of drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential areas for pharmacological screening. Researchers are encouraged to use this information as a starting point for their studies, ensuring that all experimental work is conducted with the appropriate safety measures in place.

References

  • Appchem. [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. [Link]

  • PubChem. 2-(2-propoxyphenyl)ethan-1-amine. [Link]

Exploratory

potential mechanism of action of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

An In-depth Technical Guide to Elucidating the Mechanism of Action of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride Introduction The compound [2-(2-Propoxyphenyl)ethyl]amine hydrochloride belongs to the broad chemical cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

Introduction

The compound [2-(2-Propoxyphenyl)ethyl]amine hydrochloride belongs to the broad chemical class of phenethylamines, a scaffold renowned for its diverse and profound effects on the central nervous system. While the specific pharmacological profile of this molecule is not extensively documented in publicly available literature, its structural similarity to known psychoactive compounds warrants a systematic investigation into its potential mechanism of action. The presence of the ethylamine backbone suggests possible interactions with monoamine neurotransmitter systems, which are pivotal in regulating mood, cognition, and behavior.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the molecular targets and cellular effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. By leveraging established principles of structure-activity relationships (SAR) within the phenethylamine class, we will outline a logical, multi-phased experimental strategy. This document is designed not merely as a set of protocols, but as a self-validating system of inquiry, where each experimental choice is justified by a clear scientific rationale, enabling the elucidation of the compound's pharmacological identity.

Hypothesized Molecular Targets

Based on the structure of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, we can infer several plausible molecular targets. The phenethylamine core is a well-established pharmacophore for monoamine transporters and G-protein coupled receptors (GPCRs), particularly serotonin receptors. The substitution pattern on the phenyl ring, in this case, a 2-propoxy group, is a critical determinant of affinity and efficacy for these targets.

Monoamine Transporters (MATs)

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Many phenethylamine derivatives are known to inhibit one or more of these transporters, leading to increased synaptic concentrations of the respective neurotransmitters.[1][2] Structure-activity relationship studies of phenethylamines have shown that substitutions on the aromatic ring can significantly influence potency and selectivity for DAT, NET, and SERT.[2][3] For instance, some studies have indicated that methoxy substitutions on the phenyl ring can lead to weak or no dopamine reuptake inhibitory activity.[2] Given the presence of a propoxy group, it is crucial to experimentally determine the affinity and inhibitory potential of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride at each of these transporters.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets for a significant portion of clinically used drugs.[4][5] Phenethylamines are well-known to interact with several GPCRs, most notably the serotonin (5-HT) receptors.

Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a key target for many psychedelic phenethylamines.[6][7] Agonism or partial agonism at this receptor is believed to mediate the hallucinogenic effects of these compounds. The affinity and functional activity of phenethylamines at the 5-HT2A receptor are highly dependent on the substitution pattern on the phenyl ring.[6][7][8] Therefore, the 5-HT2A receptor represents a primary target of interest for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Other Relevant GPCRs

Beyond the 5-HT2A receptor, other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, could be potential targets.[9][10][11][12] A comprehensive screening against a panel of relevant GPCRs is therefore a prudent step in characterizing the compound's selectivity profile.

Experimental Validation Strategy

The following multi-phase experimental strategy is designed to systematically investigate the interaction of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride with its hypothesized molecular targets.

Phase 1: Primary Screening - Receptor and Transporter Binding Assays

The initial step is to determine if the compound exhibits affinity for the primary hypothesized targets. This is most efficiently achieved through competitive radioligand binding assays.

Rationale

Radioligand binding assays provide a quantitative measure of the affinity of a test compound for a specific receptor or transporter.[13] By competing with a radiolabeled ligand of known high affinity, the binding affinity (expressed as the inhibition constant, Ki) of the test compound can be determined. This is a crucial first step to identify which targets warrant further functional investigation.

Experimental Protocol: Radioligand Binding Assays
  • Target Preparation : Utilize commercially available cell membranes or synaptosomes prepared from tissues or cell lines recombinantly expressing the human targets of interest (DAT, NET, SERT, 5-HT2A, and a panel of other relevant GPCRs).

  • Assay Buffer : Prepare an appropriate binding buffer for each target, ensuring optimal pH, ionic strength, and the inclusion of protease inhibitors.

  • Radioligand Selection : Choose a high-affinity radioligand specific for each target (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT, [³H]-ketanserin for 5-HT2A).

  • Competition Assay :

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and a range of concentrations of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

    • Incubate the plates to allow the binding to reach equilibrium.

  • Separation and Detection :

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Hypothesized Binding Affinity Profile
TargetRadioligandHypothesized Ki (nM)
hDAT[³H]-WIN 35,428To be determined
hNET[³H]-nisoxetineTo be determined
hSERT[³H]-citalopramTo be determined
h5-HT2A[³H]-ketanserinTo be determined
.........
Phase 2: Functional Characterization - In Vitro Functional Assays

Following the identification of targets with significant binding affinity in Phase 1, the next step is to determine the functional effect of the compound on these targets.

2.1 Neurotransmitter Reuptake Inhibition Assays

If the compound shows affinity for any of the monoamine transporters, its ability to inhibit their function must be assessed.

A compound can bind to a transporter without inhibiting its function (i.e., acting as a silent ligand). Therefore, a functional assay is necessary to determine if the compound is a reuptake inhibitor.[13] These assays typically measure the uptake of a radiolabeled neurotransmitter into cells expressing the transporter of interest.[13][14][15]

  • Cell Culture : Use human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected with the human DAT, NET, or SERT.[14][15]

  • Assay Preparation :

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay :

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

    • Incubate for a short period at 37°C to allow for uptake.

  • Termination and Detection :

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis :

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture hMAT-expressing cells B Plate cells in 96-well plate A->B C Wash cells with buffer B->C D Pre-incubate with [2-(2-Propoxyphenyl)ethyl]amine HCl C->D E Add radiolabeled neurotransmitter D->E F Incubate at 37°C E->F G Terminate uptake (wash with cold buffer) F->G H Lyse cells G->H I Measure intracellular radioactivity H->I J Calculate IC50 I->J G cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Agonist Receptor_Gs Gs-Coupled GPCR Agonist_Gs->Receptor_Gs Activates G_protein_Gs Gs Protein Receptor_Gs->G_protein_Gs Activates AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP to ATP_Gs ATP PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Phosphorylates targets Agonist_Gi Agonist Receptor_Gi Gi-Coupled GPCR Agonist_Gi->Receptor_Gi Activates G_protein_Gi Gi Protein Receptor_Gi->G_protein_Gi Activates AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi Inhibits cAMP_Gi_down ↓ cAMP AC_Gi->cAMP_Gi_down

Caption: Simplified Gs and Gi protein-coupled receptor signaling pathways.

Data Interpretation and Structure-Activity Relationship (SAR) Context

The data generated from these experiments will provide a comprehensive pharmacological profile of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

  • Binding Affinities (Ki values) will reveal the primary molecular targets of the compound and its selectivity.

  • Functional Data (IC50/EC50 and Emax values) will characterize the nature of the interaction (e.g., inhibitor, agonist, antagonist) and its potency and efficacy.

This profile should be interpreted in the context of the broader SAR of phenethylamines. For example, how does the 2-propoxy substitution compare to other alkoxy substitutions at the same position in terms of affinity and functional activity at serotonin receptors? [6][16]Does the compound exhibit a preference for a particular monoamine transporter, and how does this align with SAR trends for transporter ligands? [2]Answering these questions will not only elucidate the mechanism of action of this specific compound but also contribute to a deeper understanding of the molecular determinants of phenethylamine pharmacology.

Conclusion

This technical guide outlines a rigorous and systematic approach to determining the . By progressing from initial binding screens to detailed functional characterization, researchers can build a comprehensive pharmacological profile of this novel compound. The proposed workflows, grounded in established methodologies and scientific rationale, provide a clear path for investigation. The insights gained will be invaluable for understanding the compound's potential therapeutic applications or its psychoactive properties, and will contribute to the broader knowledge base of phenethylamine pharmacology.

References

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Foundational

In Silico Investigation of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride: A Technical Guide to Receptor Binding Analysis

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the receptor binding characteristics of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. The methodologies detailed herein are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the receptor binding characteristics of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust, self-validating workflow from initial target identification to the nuanced analysis of molecular interactions. While direct experimental data on the specific receptor targets for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is limited, this guide will proceed by establishing a likely target based on the pharmacology of structurally similar phenethylamine derivatives. This approach not only provides a practical demonstration of the computational workflow but also establishes a testable hypothesis for future laboratory validation.

Part 1: Foundational Analysis and Target Identification

Ligand Characterization: [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

The initial step in any in silico study is a thorough characterization of the ligand. [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a phenethylamine derivative.

PropertyValueSource
Chemical Formula C11H18ClNO[1]
Molecular Weight 215.72 g/mol [1]
CAS Number 1201633-42-2[1]
Canonical SMILES CCCOC1=CC=CC=C1CCN.Cl
InChI Key MIJJXKZXKLCWEM-UHFFFAOYSA-N[2]

The structure reveals a phenylethylamine core with a propoxy group at the 2-position of the phenyl ring. This substitution pattern is crucial for its potential interactions with biological targets.

Target Hypothesis based on Structural Analogs

Given the phenethylamine scaffold, it is highly probable that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride interacts with monoamine neurotransmitter receptors. Structurally related compounds provide valuable clues:

  • Proscaline (4-propoxy-3,5-dimethoxyphenethylamine): A known psychedelic and a serotonin 5-HT2 receptor agonist.[3]

  • ASR-2001 (4-bromo-2-methoxy-5-propoxyphenethylamine): A non-hallucinogenic serotonin 5-HT2A and 5-HT1B receptor agonist.[4]

Based on these analogs, the serotonin 5-HT2A receptor , a class A G-protein coupled receptor (GPCR), is a primary candidate for investigation. This guide will use the 5-HT2A receptor as the target for demonstrating the in silico workflow.

Part 2: The Computational Workflow: A Step-by-Step Guide

This section details the experimental protocols for a comprehensive in silico analysis. The workflow is designed to be sequential and self-validating at each stage.

Workflow Overview

The overall computational strategy involves receptor structure preparation, ligand preparation, molecular docking to predict binding poses, and molecular dynamics simulations to assess the stability of the predicted complex.

G cluster_prep Preparation Stage cluster_dock Binding Prediction cluster_sim Dynamic Validation cluster_analysis Analysis & Interpretation Receptor Receptor Structure Acquisition (PDB or Homology Model) Docking Molecular Docking (Predict Binding Pose & Affinity) Receptor->Docking Ligand Ligand Structure Preparation (2D to 3D Conversion & Energy Minimization) Ligand->Docking MD_Sim Molecular Dynamics Simulation (Assess Complex Stability) Docking->MD_Sim Analysis Binding Energy Calculation Interaction Analysis MD_Sim->Analysis G cluster_md Molecular Dynamics Simulation Workflow Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

Caption: A detailed workflow for molecular dynamics simulation.

Part 3: Interpretation and Future Directions

The results from molecular docking and MD simulations provide a detailed hypothesis of how [2-(2-Propoxyphenyl)ethyl]amine hydrochloride binds to the 5-HT2A receptor. The predicted binding affinity, the specific amino acid residues involved in the interaction, and the stability of this interaction over time form the basis for further investigation.

Key Insights from the In Silico Model:

  • Binding Mode: The model can reveal the precise orientation of the ligand in the binding pocket, highlighting key pharmacophoric features.

  • Structure-Activity Relationship (SAR): The model can guide the design of new analogs with improved affinity or selectivity. For example, if a specific hydrogen bond is crucial for binding, modifications to enhance this interaction can be proposed.

  • Mechanism of Action: By comparing the binding mode to that of known agonists or antagonists, a hypothesis about the functional effect of the ligand can be formulated.

This in silico model serves as a powerful tool to guide and prioritize future experimental work, such as site-directed mutagenesis to validate the predicted interacting residues and in vitro binding assays to confirm the affinity for the 5-HT2A receptor.

References

  • Bugaj, A. M. (2016). What computational methods and tools can I use for studies of drug-receptor interactions? ResearchGate. Available at: [Link]

  • Jiang, Z. R., & Chen, Y. Z. (2008). Computational analysis of the interaction between ligand-receptor pairs. Current Pharmaceutical Design, 14(8), 747-756. Available at: [Link]

  • Lin, A., et al. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available at: [Link]

  • Wikipedia. (2023). ASR-2001. Available at: [Link]

  • Drug Hunter. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available at: [Link]

  • Oxford Academic. (2023). Recent computational advances in the identification of cryptic binding sites for drug discovery. Briefings in Bioinformatics. Available at: [Link]

  • Wikipedia. (2023). Proscaline. Available at: [Link]

  • PubChem. (n.d.). [2-(2-isopropoxyphenyl)ethyl]amine hydrochloride. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Analysis of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Abstract This technical guide provides an in-depth, predictive analysis of the spectroscopic characterization of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Molecular Formula: C₁₁H₁₈ClNO, Molecular Weight: 215.72 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, predictive analysis of the spectroscopic characterization of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Molecular Formula: C₁₁H₁₈ClNO, Molecular Weight: 215.72 g/mol ).[1][2] Intended for researchers and professionals in drug development and chemical analysis, this document outlines the principles and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. By synthesizing foundational spectroscopic principles with data from analogous structures, this guide establishes a robust framework for the structural elucidation and verification of this compound, emphasizing the causality behind spectral interpretation and experimental design.

Introduction and Molecular Structure

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine salt featuring a phenylethylamine core, a structure common in many biologically active compounds. The molecule consists of a benzene ring substituted with a propoxy group and an ethylamine hydrochloride chain. Accurate structural confirmation is the bedrock of any chemical research or development program, ensuring compound identity and purity. This guide details the expected spectroscopic fingerprint of the molecule, providing a benchmark for empirical data.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample [2-(2-Propoxyphenyl)ethyl]amine hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 2: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, both ¹H and ¹³C NMR will provide critical data.

¹H NMR Analysis

Principle: ¹H NMR spectroscopy detects signals from hydrogen nuclei (protons). The chemical shift (δ) of a signal indicates the proton's electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) shows the number of neighboring protons.

Experimental Protocol (Hypothetical):

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆). D₂O is a good choice as the acidic N-H protons will exchange and not appear in the spectrum, simplifying it.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Predicted Spectrum and Interpretation: The protonated amine group (-NH₃⁺) protons are labile and will likely exchange with D₂O, causing their signal to disappear. The aromatic region will show a complex pattern for the four protons on the disubstituted benzene ring. The aliphatic region will contain signals for the ethylamine and propoxy chains.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.2 - 6.8Multiplet (m)4HAr-H Protons on the ortho/para-disubstituted benzene ring. The electron-donating propoxy group and electron-withdrawing alkyl group create a complex splitting pattern.
~4.0Triplet (t)2H-O-CH₂ -CH₂-CH₃Methylene group directly attached to the electronegative oxygen atom, resulting in a downfield shift. Coupled to the adjacent CH₂ group.
~3.2Triplet (t)2HAr-CH₂-CH₂ -NH₃⁺Methylene group adjacent to the positively charged amine group, causing a significant downfield shift. Coupled to the benzylic CH₂ group.
~3.0Triplet (t)2HAr-CH₂ -CH₂-NH₃⁺Benzylic methylene group, coupled to the other ethylamine CH₂ group.
~1.8Sextet (m)2H-O-CH₂-CH₂ -CH₃Methylene group of the propoxy chain, coupled to the terminal methyl and the oxymethylene group.
~1.0Triplet (t)3H-O-CH₂-CH₂-CH₃ Terminal methyl group of the propoxy chain, shielded and appearing upfield. Coupled to the adjacent CH₂ group.
¹³C NMR Analysis

Principle: Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's local electronic environment.

Experimental Protocol (Hypothetical):

  • Prepare a more concentrated sample (20-50 mg) in 0.7 mL of deuterated solvent.

  • Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Predicted Spectrum and Interpretation: The spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. Carbons attached to the electronegative oxygen and nitrogen atoms, as well as the aromatic carbon bearing the oxygen, will be the most downfield.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~157C -O (Aromatic)Aromatic carbon directly bonded to the highly electronegative oxygen atom, causing a strong deshielding effect.
~130 - 120Ar-C Aromatic carbons not directly attached to a heteroatom. The exact shifts depend on their position relative to the substituents.
~114Ar-C (ortho/para to -OR)Aromatic carbons ortho and para to the electron-donating propoxy group are shielded and appear at a higher field.
~70-O-CH₂ -Aliphatic carbon bonded to the ether oxygen.
~40-CH₂ -NH₃⁺Aliphatic carbon bonded to the electron-withdrawing ammonium group.
~31Ar-CH₂ -Benzylic carbon, slightly deshielded by the aromatic ring.
~22-CH₂-CH₂ -CH₃Central carbon of the propoxy group.
~10-CH₃ Terminal methyl carbon of the propoxy group, highly shielded.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification. [3] Experimental Protocol (Hypothetical):

  • Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Spectrum and Interpretation: The spectrum will be dominated by features characteristic of a primary amine salt, an aromatic ether, and alkyl chains.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3100 - 2800N-H Stretch (broad)Primary Ammonium (-NH₃⁺)The N-H stretching in amine salts appears as a very broad and strong band, often overlapping with C-H stretches. This is a key indicator of the hydrochloride form. [4]
3050 - 3010C-H Stretch (aromatic)Ar-HStretching vibrations of C-H bonds on the benzene ring.
2960 - 2850C-H Stretch (aliphatic)Alkyl C-HAsymmetric and symmetric stretching of C-H bonds in the propoxy and ethylamine chains.
~1600 & ~1475C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1250 - 1200C-O Stretch (asymmetric)Aryl-Alkyl EtherStrong absorption due to the asymmetric C-O-C stretching vibration is a key indicator of the ether linkage.
1050 - 1020C-O Stretch (symmetric)Aryl-Alkyl EtherSymmetric C-O-C stretching vibration.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Experimental Protocol (Hypothetical):

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by GC or LC.

  • Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for pre-ionized salts.

  • Acquire the mass spectrum in positive ion mode.

Predicted Spectrum and Interpretation: In ESI-MS, the primary ion observed will be the protonated molecule (the free amine), [M+H]⁺, where M is the free amine C₁₁H₁₇NO. The molecular weight of the free amine is 179.13 g/mol . Therefore, the main peak will be at m/z 180.14. Fragmentation will provide structural clues.

fragmentation_pathway Parent [C₁₁H₁₇NO + H]⁺ m/z = 180 FragA Benzylic Cleavage (-C₂H₅N) Parent->FragA Pathway A FragB Alpha Cleavage (-C₉H₁₁O) Parent->FragB Pathway B IonA [C₉H₁₁O]⁺ m/z = 135 FragA->IonA IonB [C₂H₆N]⁺ m/z = 44 FragB->IonB

Sources

Foundational

An In-Depth Technical Guide on the Solubility and Stability of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Foreword: Navigating the Physicochemical Landscape of a Novel Amine Hydrochloride In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Amine Hydrochloride

In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation and long-term stability are built. This guide provides a comprehensive technical exploration of the solubility and stability of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a molecule of interest for researchers and drug development professionals. As a primary amine hydrochloride, its behavior in various solvent systems and under stress conditions is critical to its progression as a potential therapeutic agent. This document moves beyond a simple recitation of methods to offer a rationale-driven approach, grounded in established scientific principles and regulatory expectations. Herein, we dissect the causality behind experimental choices, providing a self-validating framework for the analytical scientist.

Molecular Profile and Theoretical Physicochemical Characteristics

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride (CAS No. 1201633-42-2) possesses a molecular formula of C₁₁H₁₈ClNO. Its structure, featuring a propoxy-substituted phenyl ring linked to an ethylamine hydrochloride moiety, dictates its fundamental physicochemical nature.

  • Solubility Synopsis : The presence of the primary amine hydrochloride group imparts significant polarity and the capacity for hydrogen bonding. Consequently, high solubility in polar protic solvents, particularly water, is anticipated.[1] The hydrochloride salt form enhances aqueous solubility compared to the free base by forming ion-dipole interactions with water molecules. Conversely, in nonpolar aprotic solvents, where such interactions are unfavorable, the solubility is expected to be substantially lower. The propoxyphenyl group introduces a degree of lipophilicity, which may confer some solubility in less polar organic solvents, particularly those with some polar character.[1][2]

  • Stability Profile : The primary amine function and the ether linkage in the propoxyphenyl group are the principal sites of potential chemical instability. The molecule may be susceptible to:

    • Oxidation : The amine group can be a target for oxidative degradation.

    • pH-Dependent Degradation : While the hydrochloride salt is generally stable, extreme pH conditions can promote hydrolysis or other degradative reactions.

    • Photodegradation : Aromatic systems can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement.

    • Thermal Degradation : Elevated temperatures can accelerate decomposition pathways.

A Rigorous Approach to Solubility Determination

The equilibrium solubility is a critical parameter, influencing everything from dissolution rates in vivo to the feasibility of liquid formulation development. The Shake-Flask method, endorsed by the United States Pharmacopeia (USP), is the gold standard for determining equilibrium solubility due to its reliability.[3][4]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in a range of solvents at controlled temperatures (e.g., 25 °C and 37 °C).

Solvents Investigated: A diverse set of solvents should be chosen to represent a range of polarities and functionalities:

  • Purified Water

  • pH 1.2 HCl Buffer

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dichloromethane

  • Hexane

Step-by-Step Methodology:

  • Preparation : Add an excess amount of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride to a known volume of each solvent in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.[3]

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C ± 1 °C) using an orbital shaker for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the sedimentation of excess solid.[3]

  • Sampling : Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the sample should be immediately filtered through a chemically inert, fine-pored syringe filter (e.g., 0.45 µm PVDF).

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the stability-indicating HPLC method detailed in Section 4.

  • pH Measurement : For aqueous media, the pH of the saturated solution should be measured and reported, as it can influence the solubility of ionizable compounds.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Achieve equilibrium C Sedimentation (≥24h) B->C Allow solids to settle D Filter supernatant (0.45 µm) C->D Isolate saturated solution F Measure final pH (aqueous) C->F Characterize final state E Analyze concentration by HPLC D->E Determine solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Final pH (if aqueous)
Purified Water25DataData
Purified Water37DataData
pH 1.2 HCl Buffer37DataData
pH 6.8 Phosphate Buffer37DataData
Methanol25DataN/A
Ethanol25DataN/A
Acetonitrile25DataN/A
Dichloromethane25DataN/A
Hexane25DataN/A

Unveiling Degradation Pathways: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[6] These studies are essential for developing and validating a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[7]

Experimental Protocol: Forced Degradation

The objective is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely consuming the parent compound.

Stress Conditions:

  • Acid Hydrolysis : 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 1 mg/mL solution in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation : 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid compound maintained at 105 °C for 48 hours.

  • Photostability : Solid compound and a 1 mg/mL aqueous solution exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Step-by-Step Methodology:

  • Sample Preparation : Prepare solutions of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride at a concentration of approximately 1 mg/mL in the respective stress media. For thermal and photostability, the solid compound is used.

  • Stress Application : Expose the samples to the conditions outlined above for the specified duration.

  • Neutralization (for hydrolytic stress) : After the stress period, cool the acidic and basic solutions to room temperature and neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Sample Dilution : Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis : Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Prepare 1 mg/mL solutions and solid samples B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 105°C) A->E F Photolytic (Solid & Solution) A->F G Neutralize (if needed) B->G C->G H Dilute to final conc. D->H E->H F->H G->H I Analyze by Stability- Indicating HPLC Method H->I

Caption: Workflow for Forced Degradation Studies.

The Analytical Cornerstone: A Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is paramount, as it must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[8] The development of such a method for an aromatic amine hydrochloride requires careful consideration of column chemistry, mobile phase pH, and detector settings.

Protocol: HPLC Method Development and Validation

Drawing from methods developed for structurally related compounds like carvedilol, a reverse-phase HPLC (RP-HPLC) method is proposed.[1][2]

Initial Chromatographic Conditions:

  • Column : Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent. A C8 column could also be evaluated.[2]

  • Mobile Phase A : 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution : A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 240 nm. This wavelength is often suitable for aromatic compounds containing auxochromic groups like the propoxy and amine functionalities.[1][9]

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

Method Validation (as per ICH Q2(R2)): [6]

The developed method must be validated to demonstrate its suitability for its intended purpose.

  • Specificity : Demonstrated by the separation of the main peak from all degradation products generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Linearity : Assessed at a minimum of five concentration levels, typically from 50% to 150% of the nominal analytical concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy : Determined by recovery studies, spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.[10]

  • Precision :

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤1.0%.

    • Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and on different equipment. The RSD should be ≤2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : The reliability of the method is assessed by deliberately varying method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) and observing the effect on the results.

Data Presentation: Stability Summary

The results from the forced degradation studies should be presented in a table.

Stress Condition% Assay Remaining% Total ImpuritiesRemarks (e.g., No. of Degradants)
Unstressed Control100.0< LOQ-
0.1 M HCl, 60°C, 24hDataDataData
0.1 M NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Thermal, 105°C, 48hDataDataData
Photolytic (Solution)DataDataData
Photolytic (Solid)DataDataData

Conclusion: A Pathway to Characterization

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. By integrating established methodologies with a deep understanding of the molecule's chemical nature, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. The protocols detailed herein are designed to be both scientifically sound and compliant with regulatory expectations, ensuring that the physicochemical characterization of this compound is thorough, logical, and self-validating.

References

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Method development and validation of Carvedilol and its impurities by RP-HPLC. ResearchGate. [Link]

  • <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]

  • Amine salts are soluble in water but insoluble in organic solvents like ether. Why is it so?. Chemistry Stack Exchange. [Link]

  • Are amines soluble in organic solvents?. Quora. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

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Exploratory

An In-Depth Technical Guide to the Predicted ADMET Properties of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel chemical entity, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. In the landscape of modern drug discovery, a thorough understanding of a compound's ADMET profile at an early stage is paramount to de-risk development pipelines and enhance the probability of clinical success. This document moves beyond a simple checklist of properties, offering a scientifically grounded rationale for the predicted behavior of this molecule, rooted in established computational methodologies and structure-activity relationships.

Executive Summary: A Druggability Snapshot

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a phenethylamine derivative, presents a promising scaffold for further investigation. Our in silico evaluation suggests a favorable preliminary ADMET profile, characterized by good predicted oral absorption and manageable metabolic and toxicity liabilities. This guide will dissect each component of the ADMET profile, providing the scientific context for these predictions and outlining the experimental workflows for their subsequent validation.

Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical characteristics are the bedrock of its pharmacokinetic behavior. For [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Molecular Formula: C₁₁H₁₈ClNO), we predict the following key parameters:

PropertyPredicted ValueImplication for Druggability
Molecular Weight 215.72 g/mol Well within the desirable range for good oral absorption and distribution.
logP (octanol-water partition coefficient) ~2.5 - 3.5Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
pKa (amine) ~9.5 - 10.5The primary amine will be protonated at physiological pH, influencing solubility and interactions with biological targets.
Hydrogen Bond Donors 2 (amine group)Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2 (oxygen and nitrogen atoms)Compliant with Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis:

Christopher A. Lipinski's "Rule of Five" is a foundational principle for evaluating the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2][3][4][5] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated logP less than 5.

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is predicted to be fully compliant with Lipinski's Rule of Five, suggesting a high probability of good oral absorption.

Predicted ADMET Profile

Absorption: High Permeability and Bioavailability Predicted

Prediction: High

The primary route of administration for many therapeutics is oral. Therefore, a compound's ability to be absorbed from the gastrointestinal tract is a critical determinant of its success. We predict that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride will exhibit high intestinal absorption. This prediction is based on its compliance with Lipinski's Rule of Five and its structural similarity to other phenethylamine derivatives known to be orally bioavailable.

In Silico Methodology: Caco-2 Permeability Prediction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal permeability.[6][7][8][9][10] Numerous quantitative structure-activity relationship (QSAR) models have been developed to predict Caco-2 permeability based on a compound's molecular descriptors.

Experimental Validation Workflow: Caco-2 Permeability Assay

A standard Caco-2 permeability assay involves seeding Caco-2 cells on a semi-permeable membrane in a transwell plate. The compound of interest is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time.

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Moderate Plasma Protein Binding Expected

Prediction: Moderate (70-90%)

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in the bloodstream and, consequently, its availability to reach its target tissues. Highly protein-bound drugs may have a longer duration of action but lower efficacy. Based on its lipophilicity and structural features, we predict that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride will exhibit moderate plasma protein binding.

In Silico Methodology: QSAR Models for Plasma Protein Binding (PPB)

Computational models for predicting PPB often utilize a compound's physicochemical properties, such as logP and topological polar surface area, in conjunction with machine learning algorithms.[11][12][13][14][15] These models are trained on large datasets of compounds with experimentally determined PPB values.

Experimental Validation Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding. The compound is incubated with plasma in a dialysis chamber separated by a semi-permeable membrane. At equilibrium, the concentration of the compound in the protein-free (buffer) and protein-containing (plasma) compartments is measured to determine the bound and unbound fractions.

Metabolism: Primarily via Cytochrome P450 Enzymes

Prediction: Likely substrate of CYP2D6 and CYP3A4.

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including drugs.[16][17] Predicting which CYP isoforms are involved in a compound's metabolism is crucial for anticipating potential drug-drug interactions. As a phenethylamine derivative, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is predicted to be a substrate for CYP2D6 and, to a lesser extent, CYP3A4. The propoxy group may also be a site for O-dealkylation.

In Silico Methodology: CYP Substrate and Site of Metabolism Prediction

A variety of in silico tools are available to predict CYP interactions. These range from rule-based systems that identify structural motifs known to be metabolized by specific CYPs to more complex machine learning and docking models.[18][19]

G Compound [2-(2-Propoxyphenyl)ethyl]amine hydrochloride CYP2D6 CYP2D6 Compound->CYP2D6 Primary Pathway CYP3A4 CYP3A4 Compound->CYP3A4 Secondary Pathway Metabolite1 Hydroxylated Metabolite CYP2D6->Metabolite1 Metabolite2 O-dealkylated Metabolite CYP3A4->Metabolite2

Caption: Predicted Metabolic Pathways.

Experimental Validation Protocol: Human Liver Microsome Assay

Incubating the compound with human liver microsomes (HLMs), which are rich in CYP enzymes, allows for the identification of metabolites. The depletion of the parent compound over time provides a measure of metabolic stability. Specific CYP enzyme involvement can be confirmed using recombinant human CYP enzymes or by co-incubation with known selective CYP inhibitors.

Excretion: Renal and Biliary Routes Anticipated

Prediction: A combination of renal and biliary excretion.

The route and rate of excretion determine a drug's half-life and dosing regimen. We predict that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and its metabolites will be excreted through both renal (urine) and biliary (feces) pathways. The parent compound, being a small molecule, may undergo renal filtration, while more polar metabolites are likely to be actively secreted.

Toxicity: Low to Moderate Risk Profile

Prediction: Low risk of mutagenicity; moderate risk for hERG inhibition.

Early assessment of potential toxicity is a critical component of drug development. Our in silico analysis suggests a low probability of mutagenicity based on the absence of structural alerts. However, like many phenethylamine derivatives, there is a moderate predicted risk of inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[20][21][22][23][24]

In Silico Methodology: Computational Toxicology

A wide array of computational models exists to predict various toxicological endpoints, including mutagenicity (e.g., Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.[25][26][27][28] These models are typically built from large datasets of compounds with known toxicological profiles.

Experimental Validation Protocols:

  • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

  • hERG Patch-Clamp Assay: The definitive in vitro assay to measure a compound's inhibitory effect on the hERG potassium channel.

Synthesis and Conclusion

The in silico ADMET profile of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is promising for a compound at an early stage of discovery. Its predicted compliance with Lipinski's Rule of Five suggests good oral bioavailability. While the predicted metabolism via CYP enzymes and potential for hERG inhibition warrant further investigation, these are manageable liabilities that can be addressed through lead optimization. The experimental workflows outlined in this guide provide a clear path forward for validating these in silico predictions and building a comprehensive understanding of this compound's pharmacokinetic and safety profile.

References

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Foundational

An In-depth Technical Guide to the Exploratory Study of Psychoactive Propoxy-Phenethylamines

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the exploratory investigation of propoxy-substituted phenethylamines, a class of psycho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the exploratory investigation of propoxy-substituted phenethylamines, a class of psychoactive compounds with known hallucinogenic and stimulant properties. As the landscape of psychedelic research evolves, a rigorous and systematic approach to characterizing novel psychoactive substances is paramount. This document outlines the foundational pharmacology, preclinical evaluation methodologies, and critical considerations for researchers and drug development professionals engaged in the study of these compounds. By integrating detailed experimental protocols with the underlying scientific rationale, this guide serves as a technical resource for elucidating the psychoactive effects, mechanisms of action, and potential therapeutic applications or risks associated with propoxy-phenethylamines.

Introduction: The Significance of the Propoxy Moiety in Phenethylamine Psychedelics

The phenethylamine scaffold is the backbone of a diverse array of psychoactive compounds, including the classical psychedelic mescaline.[1] Modifications to this core structure, particularly at the 4-position of the phenyl ring, can dramatically alter a compound's potency, duration of action, and qualitative effects. The introduction of a propoxy group (-O-CH₂CH₂CH₃) at this position has given rise to a series of potent and long-lasting psychedelic agents, most notably 2C-P and proscaline.[2][3]

The primary mechanism of action for psychedelic phenethylamines is agonism at the serotonin 5-HT₂A receptor.[4] The lipophilicity conferred by the propoxy group is thought to enhance blood-brain barrier permeability, potentially contributing to the increased potency observed in compounds like proscaline compared to its shorter-chain analog, escaline.[3] A thorough understanding of the structure-activity relationships (SAR) within this chemical family is crucial for the rational design of novel therapeutic agents and for predicting the pharmacological profiles of new psychoactive substances.

This guide will focus on the essential in vitro and in vivo methodologies required to characterize the psychoactive properties of propoxy-phenethylamines, with a particular emphasis on elucidating their effects on the central nervous system.

Foundational In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of characterizing any novel psychoactive compound involves a detailed examination of its interactions with relevant molecular targets. For propoxy-phenethylamines, the primary focus is on the serotonin receptor family, particularly the 5-HT₂ subtypes.

Rationale for Target Selection

The hallucinogenic effects of phenethylamines are predominantly mediated by their agonist activity at the 5-HT₂A receptor.[4] Therefore, quantifying the binding affinity (Ki) and functional potency (EC₅₀) at this receptor is of paramount importance. Additionally, assessing activity at other serotonin receptors, such as 5-HT₂C and 5-HT₁A, can provide insights into the nuances of a compound's psychoactive profile and potential side effects.[2]

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells expressing recombinant human 5-HT₂A receptors

  • [³H]ketanserin (radioligand)

  • Test compound (unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]ketanserin.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.[5]

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Comparative Receptor Binding Affinities
Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)
2C-P~14-fold lower than 5-HT₁AData not readily availableHigh affinity
ProscalinePotent agonistMore potent than 5-HT₂A/₂BData not readily available
3C-P1,000Data not readily availableNo affinity

Note: This table is populated with available data and highlights the need for further comparative studies.[2][3][7]

Preclinical In Vivo Assessment: Behavioral Pharmacology

Animal models are indispensable for investigating the psychoactive effects of novel compounds in a controlled setting. The following behavioral assays are standard in the preclinical evaluation of psychedelic drugs.

Head-Twitch Response (HTR) in Rodents: A Proxy for Hallucinogenic Potential

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[8][9]

Experimental Workflow: Head-Twitch Response (HTR) Assay

HTR_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Data Analysis A Acclimatize mice to observation chambers B Administer test compound or vehicle (e.g., intraperitoneally) A->B After acclimatization C Record behavior for a defined period (e.g., 60-90 min) B->C Immediately post-injection D Manually or automatically quantify head twitches C->D During or after recording E Compare HTR frequency between treatment groups D->E Statistical analysis F Generate dose-response curves E->F Potency determination Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis A Train animals to press one lever after receiving the training drug (e.g., LSD) and another lever after receiving vehicle B Reinforce correct lever presses with a reward (e.g., food pellet) A->B Reinforcement schedule C Administer a test compound (propoxy-phenethylamine) B->C Once training criteria are met D Observe which lever the animal predominantly presses C->D Observation E Calculate the percentage of responses on the drug-appropriate lever D->E Quantification F Determine if the test compound generalizes to, partially generalizes to, or does not generalize to the training drug E->F Interpretation

Caption: Workflow for the drug discrimination assay.

Step-by-Step Protocol:

  • Training: In a two-lever operant chamber, train animals (typically rats or pigeons) to press one lever to receive a reward after administration of a known psychedelic (the "training drug," e.g., LSD or DOM) and the other lever after administration of vehicle. [10]2. Acquisition of Discrimination: Continue training until the animals reliably press the correct lever based on the administered substance.

  • Substitution Testing: Administer various doses of the novel propoxy-phenethylamine and observe which lever the animal chooses.

  • Data Analysis: If the animal predominantly presses the drug-paired lever, the novel compound is said to fully substitute for or "generalize" to the training drug, indicating similar subjective effects. Partial substitution suggests some shared subjective effects, while a lack of substitution indicates dissimilar subjective effects. [11]

Conditioned Place Preference (CPP): Evaluating Rewarding or Aversive Properties

The CPP paradigm is used to assess the motivational properties of a drug by pairing its effects with a distinct environment. [12]An increase in time spent in the drug-paired environment suggests rewarding properties, while a decrease suggests aversive properties.

Step-by-Step Protocol:

  • Pre-Conditioning (Baseline): Allow the animal to freely explore a two-compartment apparatus with distinct visual and tactile cues. Record the time spent in each compartment to establish any baseline preference.

  • Conditioning: On alternating days, administer the test compound and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.

  • Post-Conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. [13]

In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [3]This technique can provide valuable insights into how propoxy-phenethylamines modulate neurochemical systems.

Step-by-Step Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Perfusion and Sample Collection: Perfuse the probe with an artificial cerebrospinal fluid and collect the dialysate at regular intervals.

  • Drug Administration: Administer the test compound and continue to collect dialysate samples.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry. [14][15]5. Data Analysis: Compare neurotransmitter levels before and after drug administration to determine the compound's effect on neurotransmitter release and metabolism.

Advanced Characterization: Electrophysiology

Electrophysiological techniques can be employed to investigate the effects of propoxy-phenethylamines on neuronal activity at the single-cell and network levels.

Rationale

By recording the electrical activity of neurons, researchers can determine how these compounds alter neuronal firing rates, synaptic transmission, and network oscillations. [16]Given that 5-HT₂A receptors are densely expressed on pyramidal neurons in the prefrontal cortex, this brain region is a key target for electrophysiological studies of psychedelics. [4]

Methodologies
  • In Vitro Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel currents and membrane potential in individual neurons in brain slices. It can be used to assess how propoxy-phenethylamines directly modulate neuronal excitability and synaptic plasticity.

  • In Vivo Extracellular Recordings: By implanting microelectrode arrays into the brains of anesthetized or freely moving animals, researchers can record the firing patterns of multiple neurons simultaneously. This approach provides insights into how these compounds alter neural network dynamics and information processing. [17]

Ethical Considerations and Future Directions

The study of psychoactive substances necessitates a strong commitment to ethical principles. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. For any potential future human studies, stringent ethical protocols must be in place, including informed consent, psychological support for participants, and a thorough risk-benefit analysis.

The methodologies outlined in this guide provide a robust framework for the initial exploratory studies of propoxy-phenethylamines. Future research should aim to build upon these foundational studies to explore the therapeutic potential of these compounds for psychiatric and neurological disorders, while always prioritizing safety and scientific rigor. The continued investigation of the structure-activity relationships within this fascinating class of molecules holds the promise of developing novel therapeutics with improved efficacy and safety profiles.

References

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Exploratory

A Technical Guide to Substituted Phenethylamine Analogs: From Core Structure to Pharmacological Function

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of substituted phenethylamine analogs, a vast and pharmacologically diverse class of compounds. By delving into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of substituted phenethylamine analogs, a vast and pharmacologically diverse class of compounds. By delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to characterize them, we aim to equip researchers with the foundational knowledge and practical insights necessary for innovation in neuroscience and drug development.

Introduction: The Phenethylamine Scaffold - A Gateway to Neuroactivity

The phenethylamine core, a simple aromatic ring attached to an ethylamine side chain, is the foundational structure for a multitude of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Substitution at various positions on the phenyl ring, the ethyl sidechain, or the amino group gives rise to a remarkable spectrum of pharmacological activities.[1] These compounds can act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants, among other effects.[1] This guide will dissect the key classes of substituted phenethylamines, elucidating the chemical modifications that govern their unique interactions with the central nervous system.

Part 1: Deconstructing the Pharmacological Classes

The diverse effects of substituted phenethylamines are primarily dictated by their affinity and efficacy at various monoamine transporters and G-protein coupled receptors. This section will explore the structure-activity relationships (SAR) that define the major pharmacological classes.

The Stimulants: Amphetamine and its Analogs

Amphetamine, a prototypical phenethylamine stimulant, exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[3][4][5] This is achieved through a dual mechanism: competitive inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and promoting the reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[6][7]

Key Structural Features for Stimulant Activity:

  • Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethyl sidechain, as seen in amphetamine, is a hallmark of this class. This modification enhances metabolic stability and increases lipid solubility, facilitating entry into the central nervous system.

  • Lack of Bulky Ring Substitutions: Generally, stimulants like amphetamine lack the bulky methoxy groups found in hallucinogenic phenethylamines.

The reinforcing and abuse potential of stimulants is strongly linked to their ability to increase dopamine levels in the brain's reward pathways.[3]

The Hallucinogens (Psychedelics): Mescaline and the 2C-Series

Psychedelic phenethylamines, such as mescaline and the "2C" family of compounds, induce profound alterations in perception, mood, and cognition. Their primary mechanism of action is agonism at the serotonin 2A receptor (5-HT2A).[8][[“]][10][11]

Key Structural Features for Hallucinogenic Activity:

  • Ring Substitutions: The presence of methoxy groups on the phenyl ring, particularly at the 2 and 5 positions, is critical for 5-HT2A receptor affinity and agonist activity.[12] Mescaline, for instance, is 3,4,5-trimethoxyphenethylamine.[1]

  • 4-Position Substitution: The substituent at the 4-position of the phenyl ring significantly influences potency and duration of action. For example, in the 2C series, substituting a halogen (e.g., bromine in 2C-B) or an alkyl group can enhance activity.[13][14]

The intensity of the psychedelic experience is correlated with the compound's efficacy as a 5-HT2A receptor agonist.[15]

The Entactogens/Empathogens: MDMA and its Analogs

Entactogens, most notably 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy"), are characterized by their ability to produce feelings of empathy, emotional openness, and prosocial behavior.[16] MDMA's primary mechanism involves potent serotonin (5-HT) release, followed by norepinephrine and, to a lesser extent, dopamine release.[16][17][18][19] It achieves this by acting as a substrate for and reversing the direction of the serotonin transporter (SERT), as well as inhibiting serotonin reuptake.[18][19]

Key Structural Features for Entactogenic Activity:

  • Methylenedioxy Ring: The defining feature of MDMA and its close analogs is the methylenedioxy group fused to the 3 and 4 positions of the phenyl ring.[1]

  • N-Methylation: The methyl group on the nitrogen atom of the ethylamine sidechain contributes to its distinct pharmacological profile compared to its non-methylated counterpart, MDA.

MDMA's unique prosocial effects are largely attributed to the massive release of serotonin and the subsequent activation of various serotonin receptors, including 5-HT1A and 5-HT1B, which can reduce anxiety and fear responses.[16] The release of oxytocin, a hormone involved in social bonding, may also play a role.[[“]][16]

Part 2: Core Methodologies in Phenethylamine Research

The characterization of novel substituted phenethylamines relies on a suite of established in vitro and in vivo assays. This section provides an overview of the key experimental protocols that form the foundation of research in this field.

Synthesis of Substituted Phenethylamines

A common and versatile method for synthesizing many phenethylamine derivatives, particularly those in the 2C-X series, is through a Henry reaction followed by reduction.[20]

Experimental Protocol: General Synthesis of a 2C-X Compound

  • Nitrostyrene Formation:

    • Dissolve the appropriately substituted 2,5-dimethoxybenzaldehyde and anhydrous ammonium acetate in nitromethane.

    • Heat the mixture under reflux for a specified period to facilitate the condensation reaction, forming the corresponding nitrostyrene.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting nitrostyrene product, typically through recrystallization or column chromatography.

  • Reduction of the Nitrostyrene:

    • Dissolve the purified nitrostyrene in a suitable solvent, such as tetrahydrofuran (THF).

    • Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude phenethylamine product.

    • Purify the final product, often by converting it to a salt (e.g., hydrochloride) and recrystallizing.

In Vitro Characterization: Receptor Binding and Functional Assays

Understanding the interaction of a compound with its molecular targets is fundamental. This is typically achieved through receptor binding assays to determine affinity and functional assays to measure efficacy.

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity competing ligand.

    • Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

  • Cell Preparation:

    • Culture cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with an assay buffer.

    • Add varying concentrations of the test compound to the wells.

    • Use a fluorescent plate reader to measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum response).

Analytical Techniques for Detection and Quantification

The identification and quantification of substituted phenethylamines in various matrices, from dietary supplements to biological samples, are crucial for both research and forensic purposes.

Key Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for its high sensitivity and specificity in detecting and quantifying phenethylamines in complex mixtures.[[“]]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, particularly for the analysis of volatile and thermally stable phenethylamine derivatives.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation and can be used for quantification without the need for chromatographic separation.[[“]]

Part 3: Visualizing the Pathways and Processes

To better understand the complex interactions and workflows involved in the study of substituted phenethylamines, the following diagrams provide visual representations of key concepts.

Signaling_Pathway_5HT2A cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenethylamine_Analog Psychedelic Phenethylamine 5HT2A_Receptor 5-HT2A Receptor Phenethylamine_Analog->5HT2A_Receptor Agonist Binding G_Protein Gq/11 5HT2A_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C DAG->PKC Activation Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulation Cellular_Response Psychedelic Effects PKC->Cellular_Response Ca_Release->Cellular_Response Experimental_Workflow Synthesis Synthesis of Phenethylamine Analog Purification Purification and Structural Confirmation (NMR, MS) Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assay (Ki) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (EC₅₀, Emax) Purification->Functional_Assay Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis In_Vivo_Studies In Vivo Behavioral Assays (e.g., Head-Twitch Response) Functional_Assay->In_Vivo_Studies Functional_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: Experimental Workflow for Characterizing Novel Phenethylamines.

Conclusion: A Future of Targeted Neuropharmacology

The substituted phenethylamines represent a rich chemical space for the development of novel therapeutics and research tools to probe the complexities of the central nervous system. A thorough understanding of their structure-activity relationships, coupled with robust experimental validation, is paramount for designing compounds with desired pharmacological profiles while minimizing off-target effects. As our knowledge of the intricate signaling pathways governed by monoamine receptors continues to expand, so too will the potential for creating highly selective and efficacious phenethylamine-based drugs for a range of neurological and psychiatric disorders.

References

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  • Kovacic P, Somanathan R. Mescaline: The forgotten psychedelic. Journal of Applied Pharmaceutical Science. 2023;13(1):001-010. [Link]

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  • Moya PR, Berg KA, Gutiérrez-Hernandez MA, et al. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Pharmacology and Experimental Therapeutics. 2007;321(3):1054-1061. [Link]

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  • Stahl SM. Amphetamine. In: StatPearls. StatPearls Publishing; 2024. [Link]

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  • Moreno JL, Alemany-González M, Terricabras-Ros A, et al. Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. Current Molecular Pharmacology. 2018;11(4):254-265. [Link]

  • Reiher CA, Helal KY, Rovis T. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. 2020;142(17):7729-7734. [Link]

  • Kalant H. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ. 2001;165(7):917-928. [Link]

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  • García-López J-A, Oliva-Madrid M-J, Bautista D, Saura-Llamas I. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents. Organometallics. 2021;40(1):1-13. [Link]

  • Fantegrossi WE, Meunch HK, Kapur A, et al. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience. 2017;8(7):1365-1380. [Link]

  • Calipari ES, Ferris MJ. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. The Journal of Neuroscience. 2013;33(21):8923-8925. [Link]

  • Villalobos C, Bull P, Sáez P, Cassels BK, Huidobro-Toro JP. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. 2004;141(7):1167-1174. [Link]

  • N-Methyl-2C-B. In: Wikipedia. ; 2024. [Link]

  • Analytical methods for detecting phenethylamines in dietary supplements. Consensus. [Link]

  • Nichols DE. Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences. 1981;70(8):839-849. [Link]

  • Dempsey JJ, Chitre NM, Luo J, et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2021;26(10):2991. [Link]

  • Hossain M, Wickramasekara S, Kim K-M. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. 2022;30(5):451-458. [Link]

  • Burli RW, inventor; Theracos, Inc., assignee. Substituted phenethylamines.
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  • Braden MR, Parrish JC, Naylor JC, Nichols DE. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Bioorganic & Medicinal Chemistry. 2006;14(19):6477-6485. [Link]

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  • Kaplan L, P-S L, S-Y L, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. 2021;12(1):2630. [Link]

  • Dasgupta A, Spies J. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Journal of Forensic Sciences. 1999;44(1):153-158. [Link]

  • Giorgetti A, Brunetti P, Auwärter V, Giorgetti R. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. 2022;219:114945. [Link]

  • McGriff S, Schindler C, Blankman J, et al. Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology. 2022;239(Suppl 1). [Link]

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  • Hossain M, Wickramasekara S, Kim K-M. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. 2022;30(5):451-458. [Link]

  • Rickli A, Luethi D, Reinisch J, et al. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. 2015;99:546-553. [Link]

  • Figure 3 2C-I and 2C-B block selectively the 5-HT 2A but not the 5-HT. ResearchGate. [Link]

  • Deimler KB, Carlier J, Fisichella M, et al. Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. Forensic Science International. 2017;275:143-151. [Link]

  • Schindler CW, Thorndike EB, Blankman JL, et al. Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology. 2022;239(10):3177-3185. [Link]

  • (a−c) Predicted binding poses and ligand−receptor interactions of. ResearchGate. [Link]

  • Hossain M, Wickramasekara S, Kim K-M. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. 2022;30(5):451-458. [Link]

  • Hossain M, Wickramasekara S, Kim K-M. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. 2022;30(5):451-458. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for the Identification and Quantification of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Introduction [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine salt with a chemical structure that suggests its potential use as an intermediate or a final active pharmaceutical ingredient (API) in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine salt with a chemical structure that suggests its potential use as an intermediate or a final active pharmaceutical ingredient (API) in drug development. As with any component intended for pharmaceutical use, the establishment of robust and reliable analytical methods is a cornerstone of quality control. These methods are essential for confirming the identity, purity, and strength of the substance, thereby ensuring its safety and efficacy.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection, quantification, and characterization of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. The protocols described herein are grounded in established analytical principles for amine-containing compounds and are designed to be validated in accordance with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties and Analytical Implications

The molecular structure of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride dictates the most appropriate analytical strategies. Key structural features include:

  • A Primary Amine Group: This functional group is basic and highly polar, making the hydrochloride salt form readily soluble in aqueous and polar solvents.

  • A Phenyl Ring: This aromatic moiety acts as a chromophore, making the molecule suitable for detection by UV-spectrophotometry.

  • A Propoxy Group: This adds to the overall molecular weight and can influence chromatographic retention.

These properties suggest that High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantification. However, the high polarity and low volatility of the hydrochloride salt necessitate a derivatization step for analysis by Gas Chromatography (GC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse method for the analysis of non-volatile and thermally labile compounds in the pharmaceutical industry. A reversed-phase HPLC method with UV detection is recommended for the routine quality control of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Principle of the Method

The method employs a reversed-phase C18 column where the polar analyte is separated from non-polar impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape for the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocol: HPLC-UV Analysis

a) Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Test Solution (100 µg/mL): Accurately weigh 10 mg of the [2-(2-Propoxyphenyl)ethyl]amine hydrochloride sample and prepare as described for the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

ParameterRecommended Condition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Elution Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 272 nm (based on the phenyl chromophore)
Run Time 10 minutes

c) Data Analysis:

The concentration of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in the test sample is calculated using the following formula:

Concentration = (Area_Sample / Area_Standard) * Concentration_Standard

Rationale for Method Design
  • A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of moderately polar compounds.

  • Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the basic amine analyte.

  • An isocratic elution is chosen for its simplicity and robustness, which is ideal for routine quality control applications.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection (272 nm) h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Quantify vs. Standard d1->d2 GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation s1 Sample + Solvent s2 Add BSTFA s1->s2 s3 Heat (70°C) s2->s3 g1 Inject into GC s3->g1 Derivatized Sample g2 GC Separation g1->g2 g3 MS Detection g2->g3 d1 Compare Retention Time g3->d1 Total Ion Chromatogram d2 Match Mass Spectrum g3->d2 Mass Spectrum d1->d2

Sources

Application

GC-MS Protocol for the Quantification of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride in Biological Samples

Introduction: The Rationale for a Specialized GC-MS Method [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is an emerging molecule of interest within drug development, necessitating a robust and reliable analytical method...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Specialized GC-MS Method

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is an emerging molecule of interest within drug development, necessitating a robust and reliable analytical method for its quantification in biological matrices such as plasma and urine. The inherent chemical properties of this primary amine, specifically its polarity and low volatility, present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Direct injection would lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.

To overcome these obstacles, a carefully designed protocol involving sample preparation to remove interfering endogenous substances, followed by chemical derivatization, is paramount. Derivatization converts the polar primary amine into a less polar, more volatile, and thermally stable derivative, thereby significantly improving its chromatographic behavior and ensuring accurate and precise quantification.[1] This application note provides a detailed, step-by-step protocol for the quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in biological samples using GC-MS, grounded in established bioanalytical method validation principles.

Physicochemical Properties and Analytical Strategy

The target analyte, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, possesses a molecular formula of C₁₁H₁₈ClNO and a molecular weight of approximately 215.72 g/mol .

Chemical Structure:

The key functional groups influencing the analytical strategy are the primary amine and the propoxyphenyl moiety. The primary amine is the main site for derivatization. The overall structure is analogous to phenylethylamines, a well-studied class of compounds in bioanalysis.

Due to the lack of direct pKa and solubility data for [2-(2-Propoxyphenyl)ethyl]amine, we can infer its properties from structurally similar compounds. The pKa of the primary amine is expected to be similar to that of 2-phenylethylamine, which is approximately 9.83.[2] This indicates that at physiological pH, the compound will be predominantly in its protonated, water-soluble form. The propoxyphenyl group, similar to the phenol group in propofol (pKa ~11), contributes to the molecule's lipophilicity.[1][3][4] This dual nature guides the choice of extraction technique, requiring a pH adjustment to deprotonate the amine for efficient extraction into an organic solvent.

Materials and Reagents

Reagent/MaterialGradeSupplier
[2-(2-Propoxyphenyl)ethyl]amine hydrochlorideReference Standard (≥98%)Commercially available
[Specify Internal Standard, e.g., Deuterated analog or close structural analog]Reference Standard (≥98%)Commercially available
Trifluoroacetic anhydride (TFAA)Derivatization GradeSigma-Aldrich, Thermo Fisher Scientific
Ethyl acetateHPLC GradeCommercially available
AcetonitrileHPLC GradeCommercially available
MethanolHPLC GradeCommercially available
Sodium hydroxide (NaOH)ACS GradeCommercially available
Hydrochloric acid (HCl)ACS GradeCommercially available
Anhydrous sodium sulfateACS GradeCommercially available
Human plasma (with anticoagulant, e.g., K2EDTA)Pooled, drug-freeBiological specialty supplier
Human urinePooled, drug-freeBiological specialty supplier
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, Mixed-Mode Cation Exchange)---Waters, Agilent, Phenomenex
Deionized waterType 1In-house water purification system

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride reference standard and the chosen internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard and IS Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.

Sample Preparation: A Comparative Approach

The choice of sample preparation is critical for removing interferences and ensuring high recovery. Below are protocols for protein precipitation (a simpler, faster method) and liquid-liquid extraction (often providing cleaner extracts).

Protein precipitation is a rapid method for removing the bulk of proteins from plasma samples.[5]

  • Sample Aliquoting: To 200 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the IS working solution.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for the derivatization step.

LLE is a highly effective technique for isolating basic compounds from biological matrices.[6][7][8]

  • Sample Aliquoting and pH Adjustment: To 500 µL of the biological sample in a glass tube, add 50 µL of the IS working solution. To deprotonate the amine and facilitate extraction, add 100 µL of 1 M NaOH to adjust the pH to >10.

  • Extraction: Add 3 mL of ethyl acetate. Cap the tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve clear phase separation.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for derivatization.

Derivatization Protocol

Trifluoroacetic anhydride (TFAA) is a common and effective acylating agent for primary amines, creating a stable and volatile trifluoroacetyl derivative.[1][9][10]

  • Reagent Addition: To the prepared sample extract (either the supernatant from protein precipitation or the reconstituted residue from LLE), add 50 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.

Visual Workflow of the Analytical Process

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Plasma LLE Liquid-Liquid Extraction (Ethyl Acetate, pH > 10) Add_IS->LLE Plasma/Urine Derivatization Derivatization (TFAA, 60°C) PPT->Derivatization LLE->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Report Final Report Data->Report

Caption: Workflow for the GC-MS quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Splitless mode, 250°C
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined empirically after derivatization and injection of the standard. A prominent, high m/z fragment ion for the analyte and the IS should be selected for quantification, with one or two additional ions for qualification.

Method Validation According to Regulatory Guidelines

The developed method must be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][11][12][13][14][15][16]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Linearity The relationship between the concentration of the analyte and the instrumental response.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Assessed at a minimum of four QC levels (LOD, LQC, MQC, HQC). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response at the LLOQ should be at least five times the response of a blank sample. Accuracy and precision must meet the acceptance criteria.
Recovery The efficiency of the extraction procedure.Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While not having a strict acceptance criterion, it should be consistent and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked samples from at least six different sources of matrix to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Assessed for freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Internal Standard Selection: A Critical Choice

The use of an appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[2][17] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated [2-(2-Propoxyphenyl)ethyl]amine). If a SIL IS is not available, a close structural analog that exhibits similar extraction and chromatographic behavior should be used. The chosen IS must not be a metabolite of the drug, be present endogenously, or interfere with the analyte.

Conclusion: A Pathway to Reliable Bioanalysis

This application note provides a comprehensive and scientifically grounded protocol for the quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in biological samples by GC-MS. By employing a strategic combination of sample preparation, chemical derivatization, and robust instrumental analysis, this method is designed to achieve the sensitivity, selectivity, and accuracy required for regulated bioanalysis. Adherence to the outlined validation procedures, in accordance with FDA and EMA guidelines, will ensure the generation of high-quality, reliable data to support drug development programs.

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  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

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  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • ResearchGate. (2018). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. [Link]

  • Chemchart. (n.d.). [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. [Link]

  • ResearchGate. (n.d.). SIMPLE EXTRACTION OF 1-PHENYLETHYLAMINE IN HUMAN URINE BY HEADSPACE SOLID PHASE MICROEXTRACTION (SPME). [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • Al-Majdoub, Z. R., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4242. [Link]

  • Chemsrc. (n.d.). CAS#:64037-60-1. [Link]

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Boncompagni, G., et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Applications, 667(2), 259-265. [Link]

  • Singh, R., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 12(11), 1083. [Link]

  • PubChem. (n.d.). Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ResearchGate. (2022). Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents. [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride in Human Plasma

Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [2-(2-Propoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in human plasma. The described protocol is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. The methodology adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This document provides a comprehensive, step-by-step guide from sample preparation to data acquisition and analysis, underpinned by a rationale for key experimental choices to ensure scientific integrity and reproducibility.

Introduction

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a small molecule of interest in pharmaceutical development. Accurate and precise quantification of this compound in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[5][6] This application note presents a complete workflow for the development and validation of an LC-MS/MS method suitable for regulated bioanalysis.

The primary amine functional group and the propoxyphenyl moiety of the target analyte guide the selection of chromatographic and mass spectrometric conditions. The developed method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatography and detection by electrospray ionization tandem mass spectrometry in positive ion mode.

Experimental Workflow Overview

The overall analytical process is depicted in the following workflow diagram. This systematic approach ensures efficiency and minimizes variability from sample receipt to final data reporting.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Analysis Separation UPLC Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Data Output Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: High-level workflow for the analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Materials and Methods

Chemicals and Reagents
  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Reference Standard, >98% purity)

  • [2-(2-Propoxyphenyl)ethyl]amine-d4 hydrochloride (Internal Standard, >98% purity)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Type I, Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Method Development

The rationale behind the selection of key method parameters is crucial for developing a robust analytical method.

Mass Spectrometry

The chemical structure of [2-(2-Propoxyphenyl)ethyl]amine suggests that it will readily protonate to form a stable [M+H]+ ion in positive electrospray ionization mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode was chosen due to the presence of the basic amine group, which is easily protonated.

  • Analyte and Internal Standard Tuning: The reference standard and internal standard (IS) were infused directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). The propoxy group and the ethylamine side chain provide likely fragmentation points.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
[2-(2-Propoxyphenyl)ethyl]amineTo be determinedTo be determined100To be determined
[2-(2-Propoxyphenyl)ethyl]amine-d4To be determinedTo be determined100To be determined
Caption: Proposed MRM parameters for the analyte and internal standard.
Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a reasonable retention time.

  • Column Selection: A C18 reversed-phase column is a suitable starting point for small molecules of intermediate polarity.[7] A column with a particle size of less than 2 µm is recommended for high-resolution and fast separations.

  • Mobile Phase: A mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a standard choice for the analysis of basic compounds in positive ion mode.[7] The formic acid aids in protonation and improves peak shape.

  • Gradient Elution: A gradient elution will be employed to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 minutes
Caption: Proposed Liquid Chromatography Conditions.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation.

Sample_Preparation_Protocol start Start step1 Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. start->step1 step2 Add 25 µL of internal standard working solution. step1->step2 step3 Vortex for 10 seconds. step2->step3 step4 Add 200 µL of cold acetonitrile. step3->step4 step5 Vortex vigorously for 30 seconds to precipitate proteins. step4->step5 step6 Centrifuge at 13,000 rpm for 10 minutes at 4 °C. step5->step6 step7 Transfer 100 µL of the supernatant to an autosampler vial. step6->step7 step8 Inject into the LC-MS/MS system. step7->step8 end_node End step8->end_node

Caption: Step-by-step sample preparation protocol.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[2][3][4] The validation will assess the following parameters:

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity
  • Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of concentrations.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

    • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma with the peak area of the analyte in a pure solution at the same concentration.

    • Recovery: Compare the peak area of the analyte in a pre-extraction spiked plasma sample with the peak area in a post-extraction spiked sample.

  • Acceptance Criteria: The CV of the matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.

Stability
  • Protocol: Assess the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Validation ParameterAcceptance Criteria
Selectivity Interference < 20% of LLOQ response
Linearity (r²) ≥ 0.99
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 15%
Stability ±15% of nominal concentration
Caption: Summary of validation acceptance criteria based on FDA and EMA guidelines.[2][3][4]

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in human plasma. The described protocols and validation procedures are grounded in established scientific principles and regulatory expectations, ensuring the generation of high-quality data for drug development studies. The methodology is designed to be a starting point, and further optimization may be required based on the specific laboratory instrumentation and study requirements.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

Sources

Application

Application Note: Profiling the Neuronal Effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride using Human Neuronal Cell Lines

Introduction Phenethylamines are a class of organic compounds with a shared chemical backbone that includes many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of psychoactive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenethylamines are a class of organic compounds with a shared chemical backbone that includes many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of psychoactive substances.[1] The biological activity of phenethylamine derivatives is heavily influenced by the chemical groups substituted onto the phenethylamine structure.[[“]] These modifications can dramatically alter a compound's affinity and efficacy for various neuronal targets, including dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters.[[“]][3][4]

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a phenethylamine derivative with a propoxy group at the ortho position of the phenyl ring. While specific biological data for this compound is not widely available, its structural similarity to other neuroactive phenethylamines suggests a potential to modulate neuronal function. Structure-activity relationship studies of similar compounds indicate that substitutions on the phenyl ring can influence interactions with key central nervous system targets.[5] For instance, various phenethylamine analogs have been shown to act as agonists at adrenergic receptors and the trace amine-associated receptor 1 (TAAR1), which in turn can modulate dopamine and norepinephrine release.[6][7]

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial characterization of the effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride on human neuronal cell lines. We present a tiered experimental approach, starting with foundational cytotoxicity and viability assays, progressing to more complex mechanistic and functional endpoints. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for neuronal cell culture and analysis.

Choosing a Neuronal Cell Model

The selection of an appropriate cell line is critical for obtaining relevant data. Several human neuronal cell lines are suitable for this type of investigation, each with unique characteristics:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype with catecholaminergic characteristics.[8] These cells are widely used in neurotoxicity and Parkinson's disease research.[8]

  • PC-12: A rat pheochromocytoma cell line that, upon treatment with nerve growth factor (NGF), differentiates into cells resembling sympathetic neurons.[[“]][[“]] While not of human origin, it is a classic model for studying neuronal differentiation and neurosecretion.[[“]]

  • Lund Human Mesencephalic (LUHMES) cells: A conditionally immortalized human mesencephalic cell line that rapidly differentiates into a homogenous population of dopaminergic neurons.[10][11] This makes them particularly relevant for studying compounds that may interact with the dopamine system.

For the protocols outlined below, we will primarily focus on the SH-SY5Y cell line due to its human origin, ease of culture, and extensive characterization in neuropharmacological studies.[4][12]

Experimental Workflow

A logical progression of experiments is crucial for a thorough evaluation of the compound's effects. The following workflow is recommended:

G T1_Viability Cell Viability (MTT Assay) T2_Apoptosis Apoptosis Assay (Caspase-3/7) T1_Viability->T2_Apoptosis If cytotoxic T2_Neurite Neurite Outgrowth Analysis T1_Viability->T2_Neurite If sub-lethal T1_Cyto Cytotoxicity (LDH Assay) T1_Cyto->T2_Apoptosis If cytotoxic T3_Calcium Calcium Imaging T2_Neurite->T3_Calcium If neurite changes T3_MEA Multi-Electrode Array (MEA) T2_Neurite->T3_MEA If neurite changes Start Compound Treatment ([2-(2-Propoxyphenyl)ethyl]amine HCl) Start->T1_Viability Start->T1_Cyto

Figure 1: Tiered Experimental Workflow.

Protocols

Part 1: SH-SY5Y Cell Culture and Differentiation

Rationale: Maintaining healthy, undifferentiated SH-SY5Y cells and differentiating them into a neuronal phenotype are foundational steps for these assays. Undifferentiated cells are useful for initial toxicity screening, while differentiated cells provide a more physiologically relevant model for assessing neuro-specific effects.[12]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]

  • Differentiation Medium: Complete Growth Medium with a reduced FBS concentration (1-2%) and supplemented with 10 µM all-trans-retinoic acid (RA).

  • 0.25% Trypsin-EDTA

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture flasks (T-25, T-75) and multi-well plates (96-, 24-, or 6-well)

Protocol for Culturing Undifferentiated SH-SY5Y Cells:

  • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, passage them.[14]

  • To passage, aspirate the medium, wash the cells once with DPBS, and add 1-2 mL of 0.25% Trypsin-EDTA.[14]

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of Complete Growth Medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200 x g for 5 minutes.[13]

  • Resuspend the cell pellet in fresh Complete Growth Medium and re-plate at a 1:5 to 1:10 split ratio.[12]

Protocol for Neuronal Differentiation:

  • Plate undifferentiated SH-SY5Y cells at a desired density in multi-well plates.

  • Allow cells to adhere for 24 hours in Complete Growth Medium.

  • Aspirate the Complete Growth Medium and replace it with Differentiation Medium containing 10 µM RA.

  • Incubate the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.

  • Visually confirm differentiation by observing the extension of neurites.

Part 2: Tier 1 - Viability and Cytotoxicity Assays

Rationale: The initial assessment should determine the concentration range at which the compound affects basic cellular health. The LDH assay measures membrane integrity, while the MTT assay measures metabolic activity.[5][15]

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: Measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[5][6]

  • Protocol:

    • Seed SH-SY5Y cells (differentiated or undifferentiated) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare a serial dilution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in the appropriate cell culture medium.

    • Treat the cells with the compound dilutions for 24, 48, or 72 hours. Include vehicle-only controls (spontaneous LDH release) and a lysis control (maximum LDH release).[6]

    • After incubation, carefully collect the supernatant from each well.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[1][16] The assay typically involves a coupled enzymatic reaction that produces a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[15]

    • Calculate percent cytotoxicity relative to the controls.

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

  • Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Protocol:

    • Follow steps 1-3 from the LDH assay protocol.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a proprietary solution from a kit) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Assay ParameterLDH AssayMTT Assay
Endpoint Cytotoxicity (Membrane Integrity)Viability (Metabolic Activity)
Cell Number/Well (96-well) 1 x 10^41 x 10^4
Compound Incubation 24 - 72 hours24 - 72 hours
Detection Colorimetric (~490 nm)Colorimetric (~570 nm)
Part 3: Tier 2 - Mechanistic Assays

Rationale: If the Tier 1 assays indicate an effect on cell health, these assays can help elucidate the underlying mechanism. Caspase assays detect apoptosis, while neurite outgrowth assays assess morphological changes indicative of neurotoxicity or neurogenesis.[3][17]

A. Caspase-3/7 Apoptosis Assay

  • Principle: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Seed and treat cells as described for the viability assays, using concentrations around the calculated IC50.

    • Use a commercially available luminescent or fluorescent caspase-3/7 assay kit.

    • After treatment, add the caspase substrate to the wells and incubate according to the manufacturer's protocol.

    • Measure luminescence or fluorescence using a plate reader.

    • An increase in signal indicates activation of the apoptotic pathway.

B. Neurite Outgrowth Assay

  • Principle: Quantifies changes in the length and branching of neurites in differentiated neuronal cells. This can indicate either neurotoxic effects or a potential for promoting neuronal differentiation.[3]

  • Protocol:

    • Plate SH-SY5Y cells on laminin-coated 96-well plates and differentiate them for 5-7 days.[18]

    • Treat the differentiated cells with sub-lethal concentrations of the compound for 48-72 hours.[18]

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry by staining for a neuron-specific marker, such as β-III tubulin, to visualize neurites.[19]

    • Counterstain nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze images using software to quantify parameters such as total neurite length per neuron, number of branches, and number of neurite-bearing cells.[17]

Part 4: Tier 3 - Functional Assays

Rationale: To assess the compound's impact on neuronal function, direct measures of neuronal activity are required. Calcium imaging provides insights into single-cell and network-level activity, while Multi-Electrode Arrays (MEAs) offer a non-invasive method to study the electrophysiological properties of neuronal networks.[20][21]

A. Calcium Imaging

  • Principle: Changes in intracellular calcium concentration are a proxy for neuronal activity.[[“]][23] Fluorescent calcium indicators are used to visualize these changes in real-time.[20]

  • Protocol:

    • Culture and differentiate neuronal cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).[20]

    • Acquire baseline fluorescence images using a fluorescence microscope equipped with a high-speed camera.

    • Perfuse the cells with the test compound and record changes in fluorescence intensity over time.

    • Analyze the data to determine changes in the frequency, amplitude, and duration of calcium transients.[24]

B. Multi-Electrode Array (MEA)

  • Principle: MEAs are culture plates with embedded microelectrodes that can record the extracellular field potentials of cultured neurons, providing information on spike rates, bursting activity, and network synchrony.[25][26]

  • Protocol:

    • Plate neuronal cells directly onto an MEA plate and allow them to mature and form functional networks (typically 2-3 weeks).[25]

    • Record baseline spontaneous electrical activity.

    • Apply the test compound to the culture and record the subsequent changes in electrical activity.[21]

    • Analyze the data for changes in mean firing rate, burst frequency, and network synchronicity.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the phenethylamine scaffold, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride may interact with G protein-coupled receptors (GPCRs) that are targets for monoamine neurotransmitters. A plausible hypothesis is that the compound modulates dopaminergic, serotonergic, or adrenergic signaling pathways. For example, interaction with D1-like or D2-like dopamine receptors could alter intracellular cAMP levels through Gs/olf or Gi/o proteins, respectively, impacting downstream effectors like Protein Kinase A (PKA).

G compound [2-(2-Propoxyphenyl)ethyl]amine HCl receptor GPCR (e.g., Dopamine Receptor) compound->receptor Binds g_protein G Protein (Gs/Gi) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates gene_expression Gene Expression (Neurite Outgrowth, Survival) creb->gene_expression Regulates

Sources

Method

protocol for assessing microtubule polymerization with [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

An in-depth guide to the in vitro tubulin polymerization assay for the characterization of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. Introduction: The Dynamic Cytoskeleton as a Therapeutic Frontier Microtubules, the...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro tubulin polymerization assay for the characterization of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Introduction: The Dynamic Cytoskeleton as a Therapeutic Frontier

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a host of cellular functions, including the segregation of chromosomes during mitosis, the maintenance of cell architecture, and intracellular transport.[1][2][3] This dynamic instability makes tubulin a highly validated and compelling target for therapeutic intervention, particularly in oncology.[1][4]

Compounds that interfere with microtubule dynamics are broadly classified into two major groups:

  • Microtubule-Stabilizing Agents: Such as paclitaxel, these compounds bind to polymerized microtubules, suppressing depolymerization and leading to an accumulation of dysfunctional microtubule bundles.[3][4]

  • Microtubule-Destabilizing Agents: This group, which includes vinca alkaloids and colchicine, binds to tubulin dimers, preventing their incorporation into microtubules and promoting depolymerization.[2][4]

Both classes of agents can induce mitotic arrest and trigger apoptosis in rapidly dividing cells, forming the basis of their clinical utility.[4] The discovery of novel microtubule-targeting agents remains a key focus in drug development. Phenylethylamines represent a class of compounds with diverse biological activities; some synthetic derivatives have been shown to modulate microtubule polymerization dynamics in vitro, suggesting they may represent a novel scaffold for the development of microtubule-targeting agents.[5]

This application note provides a detailed, field-proven protocol for characterizing the effect of a novel test compound, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, on microtubule polymerization. The described in vitro assay is a fundamental tool for determining whether a compound inhibits or enhances tubulin polymerization, providing quantitative data on its mechanism and potency.

Principle of the Assay: Monitoring Polymerization by Light Scatter

The in vitro tubulin polymerization assay is a robust method for real-time monitoring of microtubule formation. The assay is based on the principle that as soluble tubulin dimers polymerize into microtubules, they scatter light.[1][6][7] This change in turbidity is directly proportional to the mass of the microtubule polymer and can be measured as an increase in optical density (OD) using a spectrophotometer, typically at a wavelength of 340-350 nm.[1][2]

The polymerization process, when initiated by warming a solution of purified tubulin and GTP to 37°C, follows a characteristic sigmoidal curve with three distinct phases:

  • Nucleation (Lag Phase): The initial, slower phase where tubulin dimers form small oligomers, or "nuclei," which are required to seed further growth.

  • Growth (Elongation Phase): A rapid phase of microtubule elongation as tubulin dimers are added to the ends of the nuclei.

  • Steady-State (Plateau Phase): The phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in no net change in the total microtubule polymer mass.[1][6]

By analyzing how the shape of this curve is altered in the presence of a test compound, we can elucidate its effect on microtubule dynamics. For example, a microtubule-stabilizing agent typically reduces the lag time and increases the rate and extent of polymerization, whereas a destabilizing agent has the opposite effect.[6]

Alternatively, a fluorescence-based method can be employed, which offers greater sensitivity and requires less tubulin.[8] This format uses a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), that exhibits enhanced fluorescence upon binding to polymerized microtubules.[8][9][10] The fundamental three-phase kinetic profile remains the same. This guide will focus on the classic and highly reproducible light-scattering method.

Experimental Workflow for Compound Characterization

The following diagram outlines the complete workflow for assessing the impact of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride on tubulin polymerization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation prep_tubulin Reconstitute Lyophilized Tubulin on Ice prep_buffers Prepare Buffers and GTP Stock prep_compound Prepare Serial Dilutions of [2-(2-Propoxyphenyl)ethyl]amine HCl prep_controls Prepare Positive & Negative Controls (Paclitaxel, Colchicine, Vehicle) setup_plate Assemble Reaction Mixes in Pre-chilled 96-Well Plate on Ice prep_controls->setup_plate reader_setup Pre-warm Plate Reader to 37°C setup_plate->reader_setup initiate_poly Transfer Plate to Reader to Initiate Polymerization reader_setup->initiate_poly kinetic_read Begin Kinetic Measurement (OD 340 nm every 60s for 60-90 min) initiate_poly->kinetic_read plot_data Plot Raw Data: Absorbance vs. Time kinetic_read->plot_data calc_params Calculate Key Parameters: Vmax, Lag Time, Max OD plot_data->calc_params interpret Interpret Compound Effect: Stabilizer, Destabilizer, or No Effect calc_params->interpret

Caption: Workflow for assessing a test compound's effect on tubulin polymerization.

Detailed Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compound concentrations and controls. It is critical to perform all initial steps on ice to prevent premature tubulin polymerization.[11]

Materials and Reagents
  • Lyophilized >99% pure tubulin (e.g., from porcine brain or bovine brain)

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Test Compound)

  • Paclitaxel (Positive Control for Stabilization)

  • Colchicine or Nocodazole (Positive Control for Destabilization)[6]

  • Guanosine-5'-triphosphate (GTP)

  • Dimethyl sulfoxide (DMSO, vehicle for compounds)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[6][9]

  • Glycerol

  • Half-area, clear, flat-bottom 96-well plates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

  • Multichannel pipette

  • Ice bucket and refrigerated microcentrifuge

Reagent Preparation
  • Tubulin Stock Solution (5 mg/mL): Carefully reconstitute lyophilized tubulin with ice-cold G-PEM buffer to a final concentration of 5 mg/mL. Mix gently by flicking the tube; do not vortex. Keep on ice and use within one hour. If aggregates are suspected, clarify by centrifugation at ~140,000 x g for 10 minutes at 4°C.[11]

  • GTP Stock Solution (100 mM): Dissolve GTP in ice-cold G-PEM buffer to a final concentration of 100 mM. Aliquot and store at -80°C.

  • Tubulin Polymerization Buffer (TPB): Prepare fresh on the day of the experiment. For every 1 mL of TPB, mix 850 µL of G-PEM buffer with 150 µL of glycerol. Keep on ice.

  • Complete Reaction Buffer: Prepare immediately before use. Add GTP stock solution to the TPB to a final concentration of 1 mM GTP.

  • Compound Dilutions:

    • Prepare a 10 mM stock of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, Paclitaxel, and Colchicine in 100% DMSO.

    • Create a 10X working stock for each compound by performing serial dilutions in G-PEM buffer. A typical final concentration range to test would be 0.1 µM to 100 µM.[1] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

    • Prepare a 10X vehicle control dilution (e.g., 10% DMSO in G-PEM buffer).

Assay Procedure
  • Pre-chill Plate: Place a 96-well half-area plate on ice.

  • Pre-warm Plate Reader: Set the plate reader to 37°C.

  • Assemble Reaction Mix: On ice, prepare the reaction mixes in the pre-chilled 96-well plate according to the table below. It is recommended to run each condition in triplicate.[1] First, add the 10 µL of 10X compound/control solution to the appropriate wells.

  • Initiate Polymerization: To start the reaction, add 90 µL of the cold Tubulin Working Solution to each well using a multichannel pipette. Mix gently by pipetting up and down a few times, avoiding bubbles.

  • Measure Polymerization: Immediately transfer the plate to the pre-warmed 37°C plate reader. Begin kinetic measurements of absorbance at 340 nm, taking readings every 60 seconds for 60 to 90 minutes.

ComponentVolume per WellFinal Concentration
10X Compound / Control / Vehicle10 µL1X
Tubulin Working Solution (see below)90 µL3 mg/mL Tubulin
Total Volume 100 µL

Tubulin Working Solution Preparation (prepare for N+ wells on ice):

  • Tubulin Stock (5 mg/mL): 60 µL

  • Complete Reaction Buffer: 40 µL

Data Analysis and Interpretation

  • Plot Data: For each well, plot the OD at 340 nm as a function of time. Average the triplicates for each condition.

  • Determine Key Parameters: From the resulting polymerization curves, calculate the following parameters:

    • Lag Time (t_lag): The time before a significant increase in absorbance is observed.

    • Maximum Polymerization Rate (Vmax): The steepest slope of the curve, typically calculated from the linear portion of the growth phase (mOD/min).

    • Maximum Polymer Mass (Max OD): The highest absorbance value reached at the steady-state plateau.

  • Interpret Results: Compare the parameters for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride-treated samples to the vehicle control.

    • Inhibition/Destabilization: An increase in lag time and a decrease in Vmax and Max OD indicate that the compound inhibits tubulin polymerization. The effects should be dose-dependent and resemble the colchicine control.

    • Enhancement/Stabilization: A decrease in lag time and an increase in Vmax and Max OD suggest the compound enhances polymerization, acting as a microtubule stabilizer. The effects should resemble the paclitaxel control.[12]

    • No Effect: If the curves are superimposable with the vehicle control, the compound has no direct effect on tubulin polymerization under these assay conditions.

Example Data Summary

The following table presents a hypothetical data set to illustrate the expected outcomes for control compounds and a test article.

CompoundConcentration (µM)Vmax (mOD/min)Lag Time (min)Max OD (Plateau)Interpretation
Vehicle (1% DMSO)-5.58.00.250Baseline Polymerization
Paclitaxel1018.22.50.350Stabilization
Colchicine101.1> 600.050Destabilization
Test Compound 15.38.50.245No significant effect
Test Compound 103.215.00.150Moderate Destabilization
Test Compound 501.545.00.080Strong Destabilization

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on the performance of the positive and negative controls.

  • Vehicle Control: Must produce a clear, sigmoidal polymerization curve. The absence of a lag phase may indicate the presence of tubulin aggregates in the stock solution, requiring pre-centrifugation.[11]

  • Paclitaxel Control: Must show a significant increase in Vmax and a reduction or elimination of the lag phase.

  • Colchicine/Nocodazole Control: Must demonstrate potent inhibition of polymerization.

If the controls do not behave as expected, results for the test compound are not valid. Troubleshooting may involve checking the activity of the tubulin, the concentration and integrity of GTP, and the accuracy of pipetting.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Retrieved from [Link]

  • Ma, H. T., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 36899. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (BK006P) Manual. Retrieved from [Link]

  • Bonne, D., et al. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819-2825. (As cited in Hölzel Diagnostika product page)
  • Schappi, J. M., et al. (2014). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 4(23). Retrieved from [Link]

  • Chowdhury, S., et al. (2022). In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light scattering measurements. protocols.io. Retrieved from [Link]

  • Williams, R. C., & Correia, J. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 125-140.
  • Hölzel Biotech. (n.d.). Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). Retrieved from [Link]

  • Gicking, A. M., et al. (2013). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Journal of Visualized Experiments, (79), 50672.
  • Wittmann, T., et al. (2010). Analysis of microtubule polymerization dynamics in live cells. Methods in Cell Biology, 95, 347-365. Retrieved from [Link]

  • Franck, C., et al. (2010). Nanometer-resolution microtubule polymerization assays using optical tweezers and microfabricated barriers. Methods in Cell Biology, 95, 207-219.
  • Matov, A., et al. (2010). Analysis of microtubule polymerization dynamics in live cells. Methods in Cell Biology, 95, 347-365.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. (As referenced in multiple search results)
  • Gaskin, F., et al. (1975). Dynamic light scattering from solutions of microtubules. Biophysical Journal, 15(5), 505-515.
  • Dean, S. L., et al. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 12, 1286. Retrieved from [Link]

  • Wang, Y., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. BMC Cancer, 14, 288. Retrieved from [Link]

  • Chowdhury, S., et al. (2023).
  • Scilit. (n.d.). Analysis of Microtubule Polymerization Dynamics in Live Cells. Retrieved from [Link]

  • Bollag, D. M., et al. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. Cancer Research, 55(11), 2325-2333.
  • Portran, D., et al. (2017). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. Methods in Cell Biology, 141, 1-13.
  • Aher, A., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101306.
  • Singh, P., & Rathinasamy, K. (2008). Drugs That Target Dynamic Microtubules: A New Molecular Perspective. Medical Research Reviews, 28(5), 786-817.
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Sources

Application

Application Notes and Protocols for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Ropinirole hydrochloride) in Neurological Disorder Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, widely known as Ropinirole hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, widely known as Ropinirole hydrochloride, in the investigation of neurological disorders. This document details the mechanism of action, provides quantitative data, and offers step-by-step protocols for key in vitro and in vivo experimental workflows.

Introduction and Scientific Rationale

Ropinirole hydrochloride is a non-ergoline dopamine agonist that has gained significant attention in neurological research and clinical practice.[1][2] It is approved for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1][2] The rationale for its application in these disorders stems from its ability to mimic the action of dopamine in the brain, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease and modulating the dopaminergic pathways implicated in RLS.[1][2]

Beyond its established clinical use, Ropinirole serves as a critical pharmacological tool in preclinical research to explore the pathophysiology of dopamine-related neurological disorders and to evaluate novel therapeutic strategies. Its selectivity for the D2-like family of dopamine receptors makes it an invaluable probe for dissecting the roles of these receptors in motor control, motivation, and other complex behaviors.

Mechanism of Action: A Dopamine D2 Receptor Agonist

Ropinirole's primary mechanism of action is the stimulation of postsynaptic dopamine D2-like receptors in the brain.[1] The D2-like receptor family includes the D2, D3, and D4 subtypes, all of which are G protein-coupled receptors (GPCRs) that signal through the Gi/o pathway.[3]

Upon binding, Ropinirole activates the D2 receptor, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP). The subsequent signaling cascade involves the modulation of various downstream effectors, including ion channels and protein kinases, ultimately leading to a decrease in neuronal excitability. In the context of Parkinson's disease, this action helps to restore the balance of the basal ganglia motor circuit, which is disrupted by the depletion of endogenous dopamine.

Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ropinirole Ropinirole D2_Receptor Dopamine D2 Receptor (D2R) Ropinirole->D2_Receptor Binds and Activates Ropinirole->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates D2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP Adenylyl_Cyclase->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to PKA->Neuronal_Excitability

Figure 1: Signaling pathway of Ropinirole hydrochloride via the Dopamine D2 Receptor.

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological parameters of Ropinirole, providing a quantitative basis for experimental design.

ParameterReceptor SubtypeValueSpeciesSource
Binding Affinity (Ki) Dopamine D229 nMHuman[4]
Dopamine D33.6 nMHuman[4]
Dopamine D4126 nMHuman[4]
Functional Potency (pEC50) Dopamine D27.4Human[5]
Dopamine D38.4Human[5]
Dopamine D46.8Human[5]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

In Vitro Application: Functional Assessment of D2 Receptor Agonism

A fundamental in vitro application of Ropinirole is to characterize its functional activity at the D2 receptor. A common method is the cAMP inhibition assay, which measures the ability of an agonist to inhibit the production of cAMP.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Inhibition_Assay_Workflow start Start cell_culture 1. Cell Culture: CHO or HEK293 cells stably expressing human D2 receptor start->cell_culture cell_plating 2. Cell Plating: Seed cells into a 96-well plate cell_culture->cell_plating pre_incubation 3. Pre-incubation: Incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell_plating->pre_incubation treatment 4. Treatment: Add varying concentrations of Ropinirole hydrochloride pre_incubation->treatment stimulation 5. Stimulation: Add Forskolin to stimulate adenylyl cyclase treatment->stimulation lysis_detection 6. Cell Lysis & Detection: Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) stimulation->lysis_detection data_analysis 7. Data Analysis: Plot dose-response curve and calculate EC50 value lysis_detection->data_analysis end End data_analysis->end

Figure 2: Workflow for a cAMP inhibition assay to assess D2 receptor agonism.

Detailed Protocol: cAMP Inhibition Assay

This protocol is a guideline and may require optimization based on the specific cell line and assay kit used.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements and selection antibiotics.

  • 96-well cell culture plates.

  • Ropinirole hydrochloride stock solution (e.g., 10 mM in DMSO).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Maintain the D2 receptor-expressing cells in a humidified incubator at 37°C and 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.

  • Cell Plating: On the day before the assay, harvest the cells and seed them into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.

  • Treatment: Prepare a serial dilution of Ropinirole hydrochloride in assay buffer. Add the different concentrations of Ropinirole to the respective wells and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the Ropinirole concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Ropinirole that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

In Vivo Application: Modeling Parkinson's Disease in Rodents

Ropinirole is extensively used in animal models of Parkinson's disease to assess its therapeutic potential and to study the underlying mechanisms of motor recovery. The most widely used model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the progressive loss of dopaminergic neurons in the substantia nigra.

Experimental Workflow: 6-OHDA Lesion and Behavioral Testing

in_vivo_workflow start Start acclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley rats) start->acclimatization surgery 2. Stereotaxic Surgery: Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) acclimatization->surgery recovery 3. Post-operative Recovery (2-3 weeks) surgery->recovery lesion_confirmation 4. Lesion Confirmation: Apomorphine-induced rotation test recovery->lesion_confirmation treatment_phase 5. Treatment Phase: Administer Ropinirole hydrochloride (e.g., via oral gavage or subcutaneous injection) lesion_confirmation->treatment_phase behavioral_testing 6. Behavioral Testing: - Apomorphine-induced rotation - Cylinder test for forelimb asymmetry - Open field test for locomotor activity treatment_phase->behavioral_testing histology 7. Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss behavioral_testing->histology end End histology->end

Figure 3: In vivo workflow for studying Ropinirole in a 6-OHDA rat model of Parkinson's disease.

Detailed Protocol: Unilateral 6-OHDA Lesion and Behavioral Assessment

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane care and use of laboratory animals.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane).

  • 6-hydroxydopamine hydrochloride (6-OHDA).

  • Ascorbic acid.

  • Desipramine (to protect noradrenergic neurons).

  • Apomorphine hydrochloride.

  • Ropinirole hydrochloride.

  • Cylinder for behavioral testing.

  • Automated rotation-monitoring system.

Procedure:

1. Stereotaxic Surgery for 6-OHDA Lesioning: a. Anesthetize the rat and place it in the stereotaxic frame. b. Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin. c. Dissolve 6-OHDA in 0.02% ascorbic acid-saline to a final concentration of 4 µg/µl. d. Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm. These coordinates may need to be optimized for the specific rat strain and age. e. Slowly infuse 2-4 µl of the 6-OHDA solution into the MFB over several minutes. Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it. f. Suture the scalp incision and allow the animal to recover for 2-3 weeks.

2. Apomorphine-Induced Rotation Test: a. To confirm a successful lesion and assess the effects of Ropinirole, administer apomorphine (0.5 mg/kg, s.c.), a non-selective dopamine agonist. b. Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for 30-60 minutes using an automated system. A successful lesion is typically defined as >7 full rotations per minute. c. To test the efficacy of Ropinirole, administer it at various doses prior to the apomorphine challenge and observe the reduction in contralateral rotations.

3. Cylinder Test for Forelimb Asymmetry: a. Place the rat in a transparent cylinder and record its exploratory behavior for 5-10 minutes. b. Score the number of times the rat uses its left, right, or both forelimbs to touch the wall of the cylinder for postural support during rearing. c. Calculate the percentage of contralateral forelimb use. A successful lesion will result in a significant reduction in the use of the contralateral (impaired) forelimb. Treatment with Ropinirole is expected to improve the use of the impaired forelimb.

Conclusion and Future Directions

Ropinirole hydrochloride is a potent and selective dopamine D2 receptor agonist with well-established applications in both clinical neurology and preclinical research. The protocols outlined in these application notes provide a framework for investigating its mechanism of action and therapeutic potential in models of neurological disorders. Future research may focus on exploring the role of Ropinirole in non-motor symptoms of Parkinson's disease, its potential neuroprotective effects, and its application in other neurological conditions with dopaminergic dysfunction.

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Method

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

< Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous di...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of novel anti-inflammatory therapeutics is therefore a critical area of research. This document outlines a comprehensive experimental framework for characterizing the anti-inflammatory potential of a novel compound, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

The strategic approach detailed herein begins with robust in vitro screening to establish baseline efficacy and elucidate the potential mechanism of action. Promising candidates will then be advanced to well-established in vivo models of acute inflammation to assess their physiological effects in a whole-organism context. This tiered methodology ensures a thorough and efficient evaluation, providing the critical data necessary for further drug development.

Part 1: In Vitro Mechanistic & Efficacy Screening

The initial phase of our investigation focuses on cell-based assays to determine the direct effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride on key inflammatory pathways. We will primarily utilize the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.

Rationale for In Vitro Approach

In vitro assays offer a controlled environment to dissect specific cellular and molecular mechanisms.[2] They are cost-effective, high-throughput, and allow for the initial assessment of a compound's potential before committing to more complex and resource-intensive animal studies.[2] By stimulating macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, we can mimic an inflammatory response and quantify the inhibitory effects of our test compound.[3][4]

Core In Vitro Protocols

Objective: To determine the cytotoxic concentration range of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride on RAW 264.7 cells. This is a critical first step to ensure that any observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Remove the culture medium and add 20 µL of 5 mg/mL MTT solution and 180 µL of fresh medium to each well.[4]

  • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[4]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Objective: To quantify the inhibitory effect of the test compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5]

Protocol:

  • Seed RAW 264.7 cells (4 x 10⁵ cells/mL) in a 24-well plate and allow them to adhere overnight.[5]

  • Pre-treat the cells with non-toxic concentrations of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride for 1 hour.[5]

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]

  • Collect the cell culture supernatants.

  • Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]

Objective: To measure the effect of the compound on the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with the compound and LPS as described in the cytokine assay.

  • After 24 hours, collect 100 µL of the cell culture supernatant.[6]

  • Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[6]

  • Measure the absorbance at 540 nm.[6]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[6]

Objective: To determine if the compound directly inhibits the activity of COX-2, a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[2]

Protocol: This assay will be performed using a commercially available fluorometric COX-2 inhibitor screening kit.[7][8]

  • Prepare the reaction mix containing COX Assay Buffer and a COX Probe.[7]

  • Add the test compound at various concentrations to the wells of a 96-well white opaque plate.[7]

  • Add the reconstituted human recombinant COX-2 enzyme to the wells.[7]

  • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[7]

  • Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[7]

  • A known COX-2 inhibitor, such as Celecoxib, will be used as a positive control.[7]

Investigating Intracellular Signaling Pathways

To understand the molecular mechanisms underlying the anti-inflammatory effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, we will investigate its impact on key inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[9][11] Its activation is a central event in the inflammatory response.[12] We will assess the effect of our compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.

The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[10][13][14] We will examine the phosphorylation status of these key kinases in response to LPS stimulation in the presence and absence of our test compound via Western blotting.

Diagram of Key Inflammatory Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAP3K MAP3K TLR4->MAP3K Activates IKK IKK TLR4->IKK Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Genes Regulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_nuc->Genes Induces LPS LPS LPS->TLR4 Binds G start Animal Acclimatization grouping Random Grouping (Vehicle, Test Compound, Positive Control) start->grouping baseline Baseline Paw Volume Measurement grouping->baseline dosing Compound Administration (e.g., Oral Gavage) baseline->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan measurement Paw Volume Measurement (Hourly for 6 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Euthanasia & Histopathology analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed In Vivo Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in an acute model of inflammation.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g). [15]* Phlogistic Agent: 1% w/v Lambda Carrageenan in sterile saline. [15]* Test Compound: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride dissolved in a suitable vehicle.

  • Positive Control: Indomethacin (10 mg/kg) or another standard NSAID. [16]* Vehicle Control: The solvent used to dissolve the test compound.

  • Apparatus: Plethysmometer for paw volume measurement. [15] Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. [16]2. Grouping: Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least three different doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. [15]4. Compound Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., oral gavage) one hour before carrageenan injection. [15]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal. [15][17]6. Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [15]7. Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀. [15] * Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected In Vivo Data Summary

The following table presents hypothetical data on the percentage inhibition of paw edema by [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)Paw Edema Inhibition at 6h (%)
Vehicle Control-00
Indomethacin1055 ± 665 ± 7
Test Compound1025 ± 430 ± 5
Test Compound3045 ± 550 ± 6
Test Compound10060 ± 770 ± 8

Conclusion

This comprehensive experimental design provides a systematic and robust framework for evaluating the anti-inflammatory properties of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. The progression from targeted in vitro mechanistic studies to a validated in vivo model of acute inflammation will yield a thorough understanding of the compound's potential as a novel anti-inflammatory agent. The data generated will be crucial for guiding further preclinical development and establishing its therapeutic promise.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322-334. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor Perspectives in Biology, 3(11), a009719. [Link]

  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 87(5), 1292-1296. [Link]

  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmacopuncture, 28(1), 1-10. [Link]

  • ScienceDirect. (2025). MAPK signalling pathway. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]

  • Huang, P., et al. (2012). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 2(1), 32. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 159-165. [Link]

  • Rafiyan, S., et al. (2023). Experimental animal models of chronic inflammation. Current Research in Immunology, 4, 100063. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Michalak, M. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 23(3), 1792. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Rafiyan, S., et al. (2023). Experimental animal models of chronic inflammation. Current Research in Immunology, 4, 100063. [Link]

  • ResearchGate. (2023). (PDF) Experimental animal models of chronic inflammation. Retrieved from [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(4), 111-126. [Link]

  • An, G., et al. (2012). In silico models of acute inflammation in animals. Journal of Surgical Research, 176(1), e27-e36. [Link]

  • ResearchGate. (n.d.). Modeling the In Vivo Inflammatory Response to Single Acute, Chronic, and Competing Wounds. Retrieved from [Link]

  • Kim, J. Y., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 41(4), 56-66. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • Li, Y., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(11), 1438. [Link]

  • Kim, J. H., et al. (2015). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 20(9), 15814-15830. [Link]

  • Lim, C. S., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2018, 8783063. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride Analogs for Structure-Activity Relationship Studies

Introduction: The Rationale for Exploring 2-Alkoxyphenylethylamine Scaffolds The phenylethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring 2-Alkoxyphenylethylamine Scaffolds

The phenylethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic drugs. Modification of this core structure, particularly through substitutions on the phenyl ring, has been a fruitful strategy for modulating pharmacological activity and targeting a wide range of receptors. Among these modifications, the introduction of alkoxy groups at the ortho position of the phenyl ring has been shown to significantly influence receptor affinity and selectivity. This guide provides a detailed protocol for the synthesis of a parent compound, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, and outlines a strategy for the creation of an analog library to facilitate comprehensive structure-activity relationship (SAR) studies.[1]

The primary objective of these protocols is to offer a robust and reproducible synthetic workflow that can be readily adapted for the generation of diverse analogs. By systematically varying the alkoxy chain length and introducing substituents on the phenyl ring, researchers can probe the structural requirements for biological activity at their target of interest. The conversion of the synthesized amines to their hydrochloride salts is a critical final step, as this often improves water solubility, crystallinity, and stability, rendering the compounds more suitable for biological assays and formulation studies.[2][3]

Overall Synthetic Strategy

The synthesis of [2-(2-Propoxyphenyl)ethyl]amine and its analogs can be efficiently achieved through a multi-step sequence starting from a commercially available substituted phenol. The general workflow involves O-alkylation of the phenol, followed by a two-carbon extension to introduce the ethylamine side chain. This guide will detail a common and reliable approach involving the reduction of an intermediate nitrile.

Diagram 1: General Synthetic Workflow

Synthetic Workflow A Substituted Phenol B O-Alkylation A->B Alkyl Halide, Base C 2-Alkoxybenzaldehyde B->C D Knoevenagel Condensation C->D Malononitrile, Base E 2-Alkoxycinnamonitrile D->E F Reduction E->F Reducing Agent (e.g., LiAlH4) G [2-(2-Alkoxyphenyl)ethyl]amine (Free Base) F->G H Salt Formation G->H HCl I [2-(2-Alkoxyphenyl)ethyl]amine HCl H->I

Part 1: Synthesis of the Parent Compound: [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

This section provides a detailed, step-by-step protocol for the synthesis of the title compound.

Step 1.1: O-Alkylation - Synthesis of 2-Propoxybenzaldehyde

Rationale: The initial step involves the Williamson ether synthesis to introduce the propoxy group onto the phenyl ring. 2-Hydroxybenzaldehyde is a readily available starting material. The choice of a suitable base and solvent is crucial for efficient reaction.

Protocol:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Add 1-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-propoxybenzaldehyde, which can be used in the next step without further purification if sufficiently pure.

Step 1.2: Knoevenagel Condensation - Synthesis of 3-(2-Propoxyphenyl)acrylonitrile

Rationale: This step extends the carbon chain by two carbons and introduces a nitrile group, which will be subsequently reduced to the primary amine. The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds.

Protocol:

  • In a round-bottom flask, dissolve 2-propoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-(2-propoxyphenyl)acrylonitrile.

Step 1.3: Reduction - Synthesis of [2-(2-Propoxyphenyl)ethyl]amine (Free Base)

Rationale: The reduction of the nitrile and the alkene is a critical step to generate the target ethylamine side chain. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both functional groups in a single step.

Protocol:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(2-propoxyphenyl)acrylonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude [2-(2-propoxyphenyl)ethyl]amine as an oil.

Step 1.4: Hydrochloride Salt Formation

Rationale: Converting the oily free base amine to its hydrochloride salt facilitates purification and handling.[2][4] The salt is typically a crystalline solid that can be purified by recrystallization. Using a solution of HCl in an organic solvent is a common and effective method.

Protocol:

  • Dissolve the crude [2-(2-propoxyphenyl)ethyl]amine in a minimal amount of a suitable solvent such as cold ethyl acetate or diethyl ether.

  • While stirring, add a 2 M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper).

  • A precipitate of the hydrochloride salt should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield [2-(2-propoxyphenyl)ethyl]amine hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Part 2: Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthetic route described above is amenable to the creation of a diverse library of analogs for SAR studies. The following table outlines key points of diversification.

Modification Point Reagents for Analogs Rationale for SAR
Alkoxy Chain (Step 1.1) Methoxy (CH₃Br), Ethoxy (CH₃CH₂Br), Butoxy (CH₃(CH₂)₃Br), Isopropoxy ((CH₃)₂CHBr)To investigate the influence of the size, length, and branching of the alkoxy group on receptor binding and activity.
Phenyl Ring Substituents Start with substituted 2-hydroxybenzaldehydes (e.g., 4-chloro, 5-methoxy, etc.)To probe the electronic and steric effects of substituents on the phenyl ring.[1][5]
Amine Substitution Reductive amination of 2-alkoxybenzaldehydes with primary aminesTo explore the impact of N-alkylation or N-arylation on activity.

Diagram 2: Strategy for SAR Analog Synthesis

SAR Strategy cluster_0 Core Synthesis A 2-Hydroxybenzaldehyde B O-Alkylation A->B C 2-Alkoxybenzaldehyde B->C D Side Chain Formation C->D E [2-(2-Alkoxyphenyl)ethyl]amine D->E F Vary Alkyl Halide (R-X) F->B G Vary Phenyl Ring Substituents (Y) G->A

Data Summary and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity. The following table provides a template for summarizing the data for a series of analogs.

Compound ID R (Alkoxy Group) Y (Ring Substituent) Yield (%) m.p. (°C) (HCl Salt) ¹H NMR Mass Spec (m/z)
Parent n-PropylHDataDataConforms[M+H]⁺
Analog 1 MethylHDataDataConforms[M+H]⁺
Analog 2 EthylHDataDataConforms[M+H]⁺
Analog 3 n-Propyl4-ClDataDataConforms[M+H]⁺
Analog 4 n-Propyl5-OCH₃DataDataConforms[M+H]⁺

Conclusion and Future Directions

This guide provides a comprehensive and adaptable synthetic strategy for the preparation of [2-(2-propoxyphenyl)ethyl]amine hydrochloride and its analogs. The protocols are designed to be robust and are based on well-established chemical transformations. The systematic generation of analogs based on the outlined diversification points will enable researchers to conduct thorough SAR studies, leading to a deeper understanding of the molecular features required for desired biological activity. Future work could involve the introduction of chiral centers and the exploration of alternative synthetic routes to further expand the chemical space around this promising scaffold.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Forming oxalte salts of amines. Sciencemadness.org.
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • Amine and HCl - salt formation reaction. YouTube.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Welcome to the technical support center for the synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, acti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common issues. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Synthesis Pathway

A prevalent and effective method for synthesizing [2-(2-Propoxyphenyl)ethyl]amine hydrochloride begins with the reduction of 2-(2-propoxyphenyl)acetonitrile. This pathway is favored for its reliability and the relative availability of starting materials. The overall transformation involves two key stages: the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.

Primary Synthesis Route: Reduction of a Nitrile Precursor

The reduction of the nitrile is the most critical, yield-determining step. Two primary methods are employed in the field:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon). It is considered a "green" and scalable method but is highly sensitive to catalyst activity, solvent, and the presence of additives like ammonia to suppress side reactions.[1][2][3]

  • Chemical Reduction with Metal Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and can effectively reduce nitriles to primary amines.[4][5] This method is often faster and can be performed at lower temperatures but requires strictly anhydrous conditions and careful handling due to the high reactivity of LiAlH₄.[4][6]

The final step is the conversion of the resulting free amine into its hydrochloride salt, which improves stability and handling properties. This is typically achieved by introducing hydrogen chloride (gas or in an anhydrous solvent) to a solution of the amine.[7]

Synthesis_Pathway cluster_conditions A 2-(2-Propoxyphenyl)acetonitrile B [2-(2-Propoxyphenyl)ethyl]amine (Free Base) A->B Reduction Step (e.g., H₂/Raney Ni or LiAlH₄) C [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Final Product) B->C Salt Formation (HCl in Ether/IPA) Troubleshooting_Flowchart start Low Yield or Purity Issue check_conversion Is Nitrile Conversion Low? start->check_conversion Start Here check_purity Is Conversion Good, but Purity is Low? check_conversion->check_purity No reduct_method Which Reduction Method? check_conversion->reduct_method Yes impurity_type What is the Impurity? check_purity->impurity_type Yes hydrog_issue Catalytic Hydrogenation Issue: - Check Catalyst Activity - Verify H₂ Pressure - Check for Poisons reduct_method->hydrog_issue Hydrogenation lah_issue LiAlH₄ Issue: - Use Anhydrous Solvent - Verify LiAlH₄ Activity - Ensure Molar Excess reduct_method->lah_issue LiAlH₄ sec_amine Secondary Amine Impurity: - Add Ammonia to Hydrogenation - Lower Reaction Temperature impurity_type->sec_amine Secondary Amine cryst_issue Isolation/Crystallization Issue: - Product is Oily/Sticky? - Recrystallize from IPA/Ether - Ensure Anhydrous HCl impurity_type->cryst_issue Other/Unknown

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Catalytic Hydrogenation of 2-(2-propoxyphenyl)acetonitrile

This protocol is optimized to minimize the formation of secondary amine byproducts.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 2-(2-propoxyphenyl)acetonitrile (1.0 eq).

  • Catalyst and Solvent Addition: Add Raney Nickel (approx. 10-15% by weight, slurry washed) or 5% Pd/C. Add 7N methanolic ammonia solution to serve as the reaction solvent (approx. 10-15 mL per gram of nitrile).

  • Hydrogenation: Seal the vessel. Purge the headspace with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 100-150 psi. Begin vigorous stirring and heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take 4-12 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude [2-(2-Propoxyphenyl)ethyl]amine as an oil.

Protocol 4.2: Formation and Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude amine from Protocol 4.1 in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of amine).

  • Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Monitor the pH of the solution with moist pH paper at the vapor phase to ensure it is acidic. Avoid a large excess of HCl.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C for an additional hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline solid under high vacuum to remove all residual solvent. The final product should be a white to off-white crystalline powder.

Section 5: References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Wang, L., et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. [Link]

  • Jagadeesh, R. V., & Beller, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate. [Link]

  • Wang, D., et al. (2019). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. ResearchGate. [Link]

  • Shimizu, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH. [Link]

  • Google Patents. (2014). Preparation method of phenylethylamine.

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents. (1987). Synthesis and purification of d-propoxyphene hydrochloride.

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Google Patents. (2010). method for salt preparation.

  • YouTube. (2019). LiAlH4 in One Shot | Concept Booster | Explained by IITian | Mains, Advanced. [Link]

  • The Royal Society of Chemistry. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Google Patents. (1991). Improved synthesis and purification of alpha-d-propoxyphene hydrochloride.

  • IPL.org. (n.d.). Experiment 3 Resolution Of Phenylethylamine. [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

  • Reddit. (2020). SYNTHESIS - General tips for improving yield?. [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. [Link]

  • PMC - NIH. (2021). Electrochemical reduction of acetonitrile to ethylamine. [Link]

  • ResearchGate. (2025). Electrochemical Reduction of Acetonitrile to Ethylamine | Request PDF. [Link]

  • ResearchGate. (n.d.). Comparison of acetonitrile reduction activity on different catalysts a.... [Link]

  • ResearchGate. (2021). Electrochemical reduction of acetonitrile to ethylamine. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for overcoming aqueous solubility issues with [2-(2-Propoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for overcoming aqueous solubility issues with [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Section 1: Understanding the Molecule & the Solubility Challenge

This first section addresses the fundamental chemical properties of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride that govern its behavior in aqueous solutions.

Q1: What is [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and why is its aqueous solubility often a challenge?

A: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is an organic molecule with a molecular weight of 215.72 g/mol and formula C11H18ClNO.[1][2] Structurally, it consists of a hydrophobic (water-repelling) core and a hydrophilic (water-attracting) amine group.

  • Hydrophobic Core: The molecule contains a phenyl ring and a propoxy group. These nonpolar structures are not readily solvated by polar water molecules, which contributes to poor aqueous solubility.

  • Hydrophilic Group: The ethylamine side chain is basic. In the hydrochloride salt form, this amine is protonated (R-NH3+), creating a positive charge that can interact favorably with water.

The challenge arises from the balance between these two opposing characteristics. At neutral pH, the equilibrium can shift towards the less soluble, uncharged "freebase" form, leading to precipitation.

Q2: How does the hydrochloride salt form improve solubility over the freebase?

A: The hydrochloride salt is formed by reacting the basic amine group with hydrochloric acid. This creates an ionized salt (R-NH3+ Cl-). Ionized compounds are generally more water-soluble than their neutral counterparts because the charged portion of the molecule can form stronger electrostatic interactions with the polar water molecules.[3][4] The freebase form (R-NH2), being uncharged, has lower aqueous solubility.

Q3: What is the relationship between pH, pKa, and the solubility of this compound?

A: The relationship is governed by the Henderson-Hasselbalch equation, which is crucial for predicting how a compound's ionization state—and thus its solubility—changes with pH.[5][6]

  • pKa: This value represents the pH at which 50% of the amine groups are in the protonated, charged form (R-NH3+) and 50% are in the deprotonated, neutral freebase form (R-NH2).

  • At pH < pKa: The solution is more acidic than the pKa. The equilibrium shifts towards the protonated, charged (R-NH3+) form, which is more water-soluble.

  • At pH > pKa: The solution is more basic than the pKa. The equilibrium shifts towards the deprotonated, neutral (R-NH2) freebase form, which is less water-soluble and may precipitate.

Therefore, controlling the pH of your aqueous solution is the most critical first step in managing the solubility of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.[][8]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides direct answers and validated protocols for common issues encountered in the lab.

Issue: My compound won't dissolve in water or a neutral buffer.
Q4: I've added the powdered [2-(2-Propoxyphenyl)ethyl]amine hydrochloride to my buffer (e.g., PBS pH 7.4), but it remains a cloudy suspension. What should I do?

A: This is the most common scenario and is typically caused by the pH of the solution being too high to maintain the compound in its soluble, protonated form. The primary solution is to lower the pH of the solvent.[9]

Protocol 1: pH-Mediated Dissolution for Aqueous Solutions

This protocol details the steps to bring the compound into solution by adjusting the pH.

Materials:

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride powder

  • Target aqueous solvent (e.g., Deionized Water, Saline)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Suspension: Add the desired mass of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride to your chosen volume of aqueous solvent. Begin stirring to create a uniform suspension.

  • Initial pH Measurement: Place the calibrated pH probe into the suspension and record the starting pH.

  • Acidify the Solution: While stirring, add 0.1 M HCl dropwise. Monitor the solution's clarity and the pH reading.

  • Observe Dissolution: Continue adding acid until the solution becomes completely clear. This indicates that the compound has fully dissolved.

  • Record Final pH: Once the solution is clear, record the final pH. This pH value is the minimum required to keep your compound in solution at that specific concentration.

  • Sterile Filtration (Optional): If required for your application (e.g., cell culture), filter the final solution through a 0.22 µm syringe filter.

Self-Validation Check: The solution should remain clear indefinitely at this pH and temperature. If it becomes cloudy over time, the pH may not be sufficiently low, or you may be exceeding the compound's maximum solubility.

Below is a workflow diagram illustrating this decision-making process.

Caption: Workflow for pH-mediated dissolution.

Issue: I need a higher concentration than is possible with pH adjustment alone.
Q5: Even at a low pH, I cannot achieve the high concentration required for my stock solution. What is the next step?

A: When the desired concentration exceeds the intrinsic aqueous solubility of the compound, even in its ionized form, the use of a water-miscible organic co-solvent is the standard approach.[10] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for solvating the hydrophobic portions of the molecule.[][11]

Protocol 2: High-Concentration Stock Solution using a Co-Solvent

This protocol describes how to prepare a concentrated stock solution in a co-solvent, which can then be diluted into your aqueous experimental medium.

Materials:

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride powder

  • Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PEG 400))

  • Vortex mixer

  • Appropriate storage vials

Procedure:

  • Select a Co-Solvent: Choose a co-solvent that is compatible with your downstream application (see Table 1). DMSO is a common first choice for its strong solubilizing power.

  • Prepare the Stock: Add the desired mass of the compound to a vial. Add the co-solvent to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Dissolve the Compound: Vortex the vial vigorously. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures first.

  • Verify Dissolution: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light.

Self-Validation Check: When diluting the stock into your final aqueous buffer, ensure the final concentration of the co-solvent is low enough to not affect your experiment (e.g., typically <0.5% DMSO for cell-based assays). Perform a small-scale dilution test first to ensure the compound does not precipitate out of the final working solution.

Table 1: Common Co-Solvents for In Vitro Research
Co-SolventTypical Starting Stock Conc.Max Final Conc. (Cell-Based Assays)Notes
DMSO 10 - 100 mM< 0.5% (v/v)Excellent solubilizing power. Can be toxic to some cells at higher concentrations.[]
Ethanol 10 - 50 mM< 1.0% (v/v)Good for many compounds; less toxic than DMSO but also a weaker solvent.[10]
PEG 400 10 - 50 mM< 1.0% (v/v)A polymer often used in formulations; generally low toxicity.[10]
Propylene Glycol 10 - 50 mM< 1.0% (v/v)Common in pharmaceutical formulations; low toxicity.[12]

Section 3: Advanced FAQs

Q6: Why did my compound dissolve in an acidic solution but precipitate when I added it to my neutral pH cell culture media?

A: This happens because the large volume of neutral buffer in your cell culture media raised the overall pH of the solution back above the compound's pKa. This shifted the equilibrium back to the poorly soluble freebase form, causing it to crash out of solution. This relationship is visualized below.

Caption: pH-dependent equilibrium of amine salts.

To avoid this, the recommended method is to prepare a concentrated stock in a co-solvent like DMSO (Protocol 2) and then dilute it serially into your media, ensuring vigorous mixing at each step. The final DMSO concentration should be kept minimal.

Q7: Can I use heat to increase solubility?

A: While gently warming (e.g., to 37°C) can temporarily increase the rate of dissolution, it is not a reliable method for overcoming fundamental solubility issues and carries risks. It does not change the equilibrium solubility at room temperature. Upon cooling, the compound will likely precipitate. Furthermore, excessive heat can cause chemical degradation of your compound, compromising your experiment. Use heat with caution and only as an aid to dissolution, not as the primary method.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement.
  • Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
  • Papadopoulos, K., & Macheras, P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • BOC Sciences. (n.d.).
  • Vertex AI Search. (2026). PH adjustment: Significance and symbolism.
  • Gothoskar, A. V., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • S., S., & S., K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-10.
  • Slideshare. (n.d.).
  • Kalepu, S., & Nekkanti, V. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 77(4), 429-437. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Open Education Alberta. (n.d.).
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ChemicalBook. (n.d.). [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.
  • FUJIFILM Wako Chemicals. (n.d.). [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
  • Chemsigma. (n.d.). [1-(2-propoxyphenyl)ethyl]amine hydrochloride.
  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine.
  • Appchem. (n.d.). [2-(3-Propoxyphenyl)ethyl]amine hydrochloride.
  • TradeIndia. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base).
  • WebQC. (n.d.). diethylamine hydrochloride.
  • Alkyl Amines Chemicals Limited. (n.d.). DIETHYLAMINE HYDROCHLORIDE (DEAHCL).
  • PubChem. (n.d.). Ethyl(2-methylpropyl)amine hydrochloride.
  • PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride.
  • PubChem. (n.d.). {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride.

Sources

Troubleshooting

troubleshooting [2-(2-Propoxyphenyl)ethyl]amine hydrochloride degradation in storage

Welcome to the technical support center for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and experimentation. By understanding the potential degradation pathways and implementing appropriate handling and analytical strategies, you can ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: My once colorless solid/solution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride has developed a yellow or brownish tint. What could be the cause?

A1: A color change is a common indicator of degradation, often due to oxidation. The phenylethylamine moiety is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ion contaminants. This can lead to the formation of colored degradation products.

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What are the likely degradation products?

A2: Unexpected peaks likely represent degradation products. Based on the structure of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, potential degradants could arise from:

  • Oxidation of the ethylamine side chain: This can lead to the formation of the corresponding aldehyde, carboxylic acid, or N-oxide.

  • Hydrolysis of the ether linkage: The bond between the phenyl ring and the propoxy group can be cleaved, especially under acidic conditions, yielding 2-hydroxyphenethylamine and propanol.

  • Oxidation of the propoxy group: The propyl chain could be oxidized, for instance, at the benzylic-like position, to form a ketone or alcohol.

  • Peroxide formation: Ethers are known to form peroxides upon exposure to air and light.

Q3: What are the ideal storage conditions for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride to minimize degradation?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and dark place. For solutions, use of degassed solvents and storage at low temperatures (2-8°C or -20°C) is advisable.

Q4: Can the hydrochloride salt form contribute to degradation?

A4: The hydrochloride salt form generally increases the stability of the amine against oxidation compared to the free base. However, the acidic nature of the salt in solution could potentially catalyze the hydrolysis of the ether linkage over extended periods, especially if heated.

In-Depth Troubleshooting Guides

Issue 1: Visual Changes in Solid or Solution (Color Development)
  • Underlying Cause: The development of a yellow or brown color is a strong indication of oxidative degradation. The primary amine of the phenylethylamine structure is a key site for oxidation. This process can be accelerated by factors such as exposure to air (oxygen), UV/visible light, and the presence of trace metal ions which can act as catalysts.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound is stored in a tightly sealed, opaque container to protect it from light and air. For optimal stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.

    • Assess Solvent Quality: If the compound is in solution, the solvent could be a source of contamination. Use high-purity, degassed solvents for sample preparation. Peroxides in older ether solvents can also initiate degradation.

    • Consider pH: In solution, a lower pH generally stabilizes the amine against oxidation. However, excessively low pH might promote hydrolysis of the ether linkage. Buffering the solution may be necessary depending on the application.

    • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas, glassware, or reagents), adding a small amount of a chelating agent like EDTA to solutions can sequester these ions and prevent them from catalyzing oxidation.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Underlying Cause: The appearance of new peaks in techniques like HPLC or GC-MS is a definitive sign of degradation. The identity of these peaks will depend on the specific degradation pathway that has occurred.

  • Troubleshooting and Identification Workflow:

    G Start Unexpected Peak(s) Observed in Chromatography Analyze Analyze Peak Characteristics (Retention Time, m/z) Start->Analyze Hypothesize Hypothesize Degradation Pathways Analyze->Hypothesize Compare Compare Degradant Profiles Analyze->Compare Forced_Degradation Perform Forced Degradation Study Hypothesize->Forced_Degradation To confirm hypothesis Forced_Degradation->Compare Identify Identify Degradation Product(s) Compare->Identify

    Caption: Workflow for identifying unknown degradation products.

  • Potential Degradation Pathways and Products:

    G Parent [2-(2-Propoxyphenyl)ethyl]amine hydrochloride C11H17NO·HCl Oxidation Oxidation Parent->Oxidation Hydrolysis Hydrolysis Parent->Hydrolysis Aldehyde 2-(2-Propoxyphenyl)acetaldehyde Oxidation->Aldehyde Amine Oxidation N_Oxide [2-(2-Propoxyphenyl)ethyl]amine N-oxide Oxidation->N_Oxide N-Oxidation Phenol 2-(2-Hydroxyphenyl)ethylamine Hydrolysis->Phenol Ether Cleavage Propanol Propanol Hydrolysis->Propanol Ether Cleavage Acid 2-(2-Propoxyphenyl)acetic acid Aldehyde->Acid Further Oxidation

    Caption: Plausible degradation pathways of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To intentionally degrade [2-(2-Propoxyphenyl)ethyl]amine hydrochloride under various stress conditions to generate potential degradation products.

Materials:

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel with a control sample stored at ideal conditions):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and characterize the degradation peaks using mass spectrometry to elucidate their structures.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the intact [2-(2-Propoxyphenyl)ethyl]amine hydrochloride from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurement).

Chromatographic Conditions (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 270 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • MS Parameters: Use a suitable ionization source (e.g., ESI positive mode) and scan a mass range that includes the parent compound and its expected degradants.

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak and from each other.

Data Summary

The following table summarizes the potential degradation products and the conditions under which they are likely to form.

Degradation PathwayStress ConditionPotential Degradation Product(s)Analytical Indication
Oxidation Hydrogen Peroxide, Air/Light2-(2-Propoxyphenyl)acetaldehyde, 2-(2-Propoxyphenyl)acetic acid, N-oxide derivativeNew peaks in HPLC, changes in m/z corresponding to addition of oxygen or loss of amine group.
Acid Hydrolysis Acidic pH, Heat2-(2-Hydroxyphenyl)ethylamine, PropanolPeaks corresponding to the cleaved fragments. Significant change in retention time.
Base Hydrolysis Basic pHGenerally more stable, but some degradation may occur over time.Minor new peaks may be observed.
Thermal High TemperatureA mixture of oxidative and hydrolytic products.Multiple new peaks in the chromatogram.
Photochemical UV/Visible LightPrimarily oxidative products.Similar to oxidative degradation, often with complex product mixtures.

By following these guidelines, researchers can minimize the degradation of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and ensure the reliability and reproducibility of their experimental results.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12155, Propoxybenzene." PubChem. Available from: [Link]

  • Alsante, K. M., et al. (2014). "Forced Degradation: What, Why, and How." Pharmaceutical Technology, 38(3), 48-55.
Optimization

Technical Support Center: Optimizing LC-MS/MS for Sensitive Detection of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

Welcome to the technical support center for the LC-MS/MS analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your experiments for maximum sensitivity and robustness.

Part 1: Understanding the Analyte

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine with a molecular weight of 215.73 g/mol and a molecular formula of C₁₁H₁₈ClNO. As a basic and relatively polar compound, it presents specific challenges and opportunities in LC-MS/MS analysis. Its structure dictates its behavior in both the chromatography and mass spectrometry stages. The primary amine group is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI).

PropertyValueImplication for LC-MS/MS
Molecular Formula C₁₁H₁₈ClNO---
Molecular Weight 215.73 g/mol Precursor ion ([M+H]⁺) will be at m/z 216.7.
Chemical Class Primary AmineProne to strong interaction with silica-based columns (peak tailing); excellent candidate for positive ion ESI.
Structure Propoxyphenyl ring with an ethylamine side chainFragmentation is likely to occur at the ethylamine side chain or involve the propoxy group. Chromatographic retention will be influenced by both the phenyl ring and the polar amine group.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when developing a sensitive LC-MS/MS method for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Q1: I am seeing significant peak tailing for my analyte. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue for basic compounds like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, especially on standard silica-based C18 columns.

  • Root Cause: The primary cause is secondary interactions between the positively charged amine group of your analyte and negatively charged residual silanol groups on the surface of the LC column packing material.[1][2][3] This creates a secondary, undesirable retention mechanism that leads to a skewed peak shape.

  • Troubleshooting & Optimization:

    • Mobile Phase Modification (Primary Solution): The most effective way to mitigate this is by modifying your mobile phase.

      • Add a Buffer: Introduce a buffer system to your mobile phase. A common and highly effective choice for LC-MS is a combination of a weak acid and its ammonium salt, such as 0.1% formic acid with 5-10 mM ammonium formate.[1][3] The ammonium ions in the mobile phase will competitively bind to the active silanol sites, effectively "shielding" them from your analyte and dramatically improving peak shape.[1]

      • Increase Ionic Strength: A higher ionic strength mobile phase can also help to reduce these secondary interactions.

    • Adjust Mobile Phase pH: While basic mobile phases can neutralize the analyte and reduce tailing, they can also shorten column lifetime for traditional silica columns. If using a pH-stable column, running at a higher pH (e.g., pH 9.5 with ammonium bicarbonate) can improve peak shape for amines.[4]

    • Column Selection: If mobile phase optimization is insufficient, consider a different column chemistry.

      • Polar-Endcapped C18: These columns have been modified to mask residual silanols, reducing tailing for basic compounds.[5]

      • Phenyl-Hexyl Columns: The phenyl chemistry can offer alternative selectivity for aromatic compounds and may provide better peak shape. A study on various phenylethylamines demonstrated good separation on a Phenyl-Hexyl column.[6][7]

Q2: My analyte has poor retention and elutes near the solvent front. How can I increase its retention time?

Answer:

Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge, leading to potential issues with matrix effects and poor integration.[5][8]

  • Root Cause: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride has polar characteristics due to the primary amine. In highly aqueous mobile phases, common at the beginning of a reversed-phase gradient, its interaction with the nonpolar C18 stationary phase can be minimal.

  • Troubleshooting & Optimization:

    • Modify Chromatographic Conditions:

      • Lower Initial Organic Percentage: Start your gradient with a lower percentage of organic solvent (e.g., 2-5% acetonitrile or methanol) to promote more interaction with the stationary phase.

      • Use a Slower Gradient: A shallower gradient elution can also help to improve retention and resolution.[9]

    • Alternative Chromatography Modes:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds.[5][8] It uses a polar stationary phase and a high organic mobile phase, providing strong retention for polar analytes. This technique also has the added benefit of potentially increasing ESI sensitivity due to the high organic content of the mobile phase promoting more efficient desolvation.[8]

      • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can offer unique selectivity and improved retention for charged analytes.

    • Column Chemistry: As mentioned for peak tailing, a C18 column with a polar-embedded group can enhance the retention of polar compounds.[5]

Q3: I am struggling to achieve the required sensitivity (low limit of detection). What parameters should I focus on optimizing?

Answer:

Achieving high sensitivity is a multi-faceted process involving both chromatographic and mass spectrometric optimization.

  • Root Cause: Low sensitivity can stem from inefficient ionization, poor fragmentation, suboptimal chromatographic conditions leading to broad peaks, or signal suppression from matrix components.

  • Troubleshooting & Optimization Workflow:

    The following diagram illustrates a systematic approach to sensitivity optimization:

    Caption: Systematic workflow for troubleshooting low sensitivity issues.

    Detailed Steps:

    • Mass Spectrometer Optimization (via Direct Infusion):

      • Infuse a standard solution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride directly into the mass spectrometer.

      • Confirm the Precursor Ion: Operate in positive ESI mode and confirm the protonated molecule [M+H]⁺ at m/z 216.7.

      • Optimize Source Parameters: Adjust spray voltage, source temperature, and nebulizer/drying gas flows to maximize the precursor ion signal.[10]

      • Identify Product Ions: Perform a product ion scan to identify the most abundant and stable fragment ions. Based on the structure, likely fragments could arise from the cleavage of the ethylamine side chain. A plausible fragmentation is the loss of the ethylamine group, leading to a propoxyphenyl fragment, or cleavage resulting in a tropylium-like ion. A key fragmentation for similar phenylethylamines is the cleavage beta to the aromatic ring.

      • Optimize MRM Parameters: For each potential MRM transition, optimize the Declustering Potential (DP) and Collision Energy (CE) .[8] The DP helps to desolvate ions entering the mass spectrometer, while the CE controls the fragmentation efficiency.[8] Create a compound-specific method with these optimized values.

    • Chromatographic Optimization:

      • Improve Peak Shape: A sharp, symmetrical peak has a greater height and is easier to integrate, directly improving the signal-to-noise ratio. Implement the strategies from Q1 (e.g., using buffered mobile phases).

      • Reduce Column Inner Diameter (ID): Switching from a standard 4.6 mm ID column to a 2.1 mm ID column can significantly increase sensitivity by concentrating the analyte as it elutes, provided your LC system can handle the lower flow rates.[5]

    • Mitigate Matrix Effects:

      • What are Matrix Effects? Co-eluting compounds from your sample matrix (e.g., plasma, urine) can interfere with the ionization of your target analyte in the ESI source, either suppressing or enhancing the signal.[9][10] This is a major cause of poor sensitivity and irreproducibility.

      • Improve Sample Preparation: A simple "dilute-and-shoot" approach may not be sufficient for trace-level analysis. Implement a more rigorous sample cleanup like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5]

      • Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the matrix components, especially those that elute early (ion suppression region).[8]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It has the same chemical properties as the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By using the ratio of the analyte to the SIL-IS, you can achieve accurate and precise quantification even in the presence of matrix effects.[9]

Q4: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies?

Answer:

This is a critical step in developing a selective and sensitive tandem MS method. The process involves identifying a precursor ion and its most suitable product ions.

  • Step 1: Precursor Ion Selection

    • For [2-(2-Propoxyphenyl)ethyl]amine, which has a basic nitrogen, positive electrospray ionization (ESI+) is the method of choice.

    • The precursor ion (Q1 mass) will be the protonated molecule, [M+H]⁺.

    • Calculated [M+H]⁺ = 215.7 + 1.0 = 216.7 m/z

  • Step 2: Predicting and Identifying Product Ions (Q3 masses)

    • Infuse a ~1 µg/mL solution of the analyte into the mass spectrometer and perform a product ion scan on the precursor m/z 216.7.

    • Observe the resulting fragment ions. Based on the fragmentation of similar phenylethylamines, we can predict key cleavages:

    Caption: Predicted fragmentation of [2-(2-Propoxyphenyl)ethyl]amine.

    • Proposed Transitions:

      • Transition 1 (Quantifier): 216.7 -> 149.1 (Loss of the ethylamine portion, leaving the charged propoxyphenyl moiety). This is often a stable and abundant fragment.

      • Transition 2 (Qualifier): 216.7 -> 107.1 (Loss of the propoxy group and rearrangement to a stable tropylium-like ion).

  • Step 3: Optimizing Collision Energy (CE) and Declustering Potential (DP)

    • Using your instrument's software, perform an automated optimization or manually ramp the CE and DP for each selected MRM transition.

    • Inject or infuse the analyte and monitor the signal intensity for each transition as the CE and DP values are varied.

    • The optimal CE and DP will be the values that produce the maximum, most stable signal for each product ion.[8] This process should be repeated for at least two transitions. The most intense transition is typically used for quantification (quantifier), while the second is used for confirmation (qualifier).

ParameterRecommended Starting PointOptimization Goal
Precursor Ion (Q1) m/z 216.7Confirmed by infusion
Product Ion 1 (Q3) m/z 149.1 (Predicted)Maximize signal intensity
Product Ion 2 (Q3) m/z 107.1 (Predicted)Maximize signal intensity
Declustering Potential (DP) 40-80 VMaximize precursor ion signal without in-source fragmentation
Collision Energy (CE) 15-35 eVMaximize product ion signal for each transition

Part 3: Experimental Protocol Workflow

This section provides a step-by-step protocol for developing a robust LC-MS/MS method for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Protocol: Compound Optimization and Method Development

Objective: To determine optimal MS parameters and develop a robust LC method.

Materials:

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid and ammonium formate

  • Syringe pump and necessary tubing for direct infusion

  • LC-MS/MS system with ESI source

Workflow Diagram:

Method_Development_Workflow start Start infusion 1. Direct Infusion (1 µg/mL in 50:50 ACN:H₂O) start->infusion q1_opt 2. Optimize Q1 (Confirm m/z 216.7 & optimize source) infusion->q1_opt prod_scan 3. Product Ion Scan (Identify key fragments) q1_opt->prod_scan mrm_opt 4. MRM Optimization (Optimize CE & DP for each transition) prod_scan->mrm_opt lc_dev 5. LC Method Development (Inject 100 ng/mL on column) mrm_opt->lc_dev peak_shape 6. Assess Peak Shape & Retention lc_dev->peak_shape adjust 7. Adjust Mobile Phase/Gradient (Add buffer, change gradient slope) peak_shape->adjust Issue found? validate 8. Method Validation (Linearity, Accuracy, Precision) peak_shape->validate Acceptable? adjust->peak_shape Re-inject end End: Robust Method validate->end

Caption: Step-by-step workflow for LC-MS/MS method development.

Procedure:

  • Direct Infusion & MS Optimization: a. Prepare a 1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid. b. Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min. c. Set the MS to positive ESI mode and perform a Q1 scan to confirm the presence of the precursor ion at m/z 216.7. d. Optimize source parameters (gas flows, temperature, spray voltage) to maximize the signal of m/z 216.7. e. Perform a product ion scan on m/z 216.7 to identify the most abundant and stable fragments. f. Select at least two product ions and create MRM transitions. g. For each MRM transition, perform an automated or manual optimization to find the ideal Declustering Potential (DP) and Collision Energy (CE).

  • LC Method Development: a. Column: Start with a C18 column (e.g., 100 x 2.1 mm, <3 µm particle size). b. Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 0.4 mL/min. e. Initial Gradient:

    • 0.0 - 1.0 min: 5% B
    • 1.0 - 5.0 min: 5% to 95% B
    • 5.0 - 6.0 min: Hold at 95% B
    • 6.0 - 6.1 min: Return to 5% B
    • 6.1 - 8.0 min: Equilibrate at 5% B f. Inject a 100 ng/mL standard solution and acquire data using the optimized MRM transitions.
  • Evaluation and Refinement: a. Assess Peak Shape: If tailing is observed, ensure the ammonium formate is in both mobile phase A and B, or consider a different column as described in Q1. b. Assess Retention Time: If retention is poor, decrease the initial %B in your gradient or switch to a HILIC column as described in Q2. c. Iterate: Make necessary adjustments to the LC method and re-inject until satisfactory peak shape and retention are achieved.

  • Method Validation: a. Once the method is optimized, proceed with validation according to relevant guidelines (e.g., ICH, FDA), assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.

References

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available from: [Link]

  • Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed, 34245937. Available from: [Link]

  • Phenomenex. (2018). Tips to Improve LC/MS Sensitivity in Your Lab. Available from: [Link]

  • LCGC International. (2007). Increasing LC–MS-MS Sensitivity with Luna® HILIC. Available from: [Link]

  • Cohen, L. H., et al. (2012). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. PubMed, 22449080. Available from: [Link]

  • Niessen, W. M. A. (2010). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Available from: [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PubMed, 10.1155/2023/5690135. Available from: [Link]

  • Rádis-Baptista, G. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available from: [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]

  • van der Kloet, F. M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed, 25965142. Available from: [Link]

  • ResearchGate. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available from: [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • CABI Digital Library. (2019). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Available from: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available from: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available from: [Link]

  • LCGC International. (2014). Optimizing LC–MS and LC–MS-MS Methods. Available from: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in the Analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride from Plasma

Welcome to the technical support resource for the bioanalysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to one of the most persistent challenges in LC-MS/MS-based bioanalysis: the matrix effect. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reliable methods.

Section 1: Understanding the Challenge: Matrix Effects in Plasma Analysis

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components include phospholipids, salts, proteins, and metabolites.[1][2] When analyzing a sample by LC-MS/MS, particularly with electrospray ionization (ESI), these matrix components can compete with the analyte for ionization, leading to:

  • Ion Suppression: A decrease in the analyte signal, which reduces method sensitivity and can lead to inaccurate quantification.[3]

  • Ion Enhancement: An increase in the analyte signal, which also leads to erroneous results.[1]

For a basic compound like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, these effects can be pronounced and variable, compromising the accuracy and precision required for pharmacokinetic and toxicokinetic studies.[4] This guide provides a systematic approach to identify, quantify, and mitigate these effects, ensuring your data is reliable and compliant with regulatory standards.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My analyte signal is significantly lower in plasma samples compared to the standard in a neat solution. Is this a matrix effect?

A1: This is a strong indication of ion suppression, a common matrix effect.[3] Co-eluting endogenous materials from the plasma, especially phospholipids, are likely interfering with the ionization of your analyte in the mass spectrometer's source.[7][8] To confirm and diagnose the issue, you must systematically assess the matrix effect. The first step is often a qualitative assessment using a post-column infusion experiment, followed by a quantitative post-extraction spike experiment.[1][7]

Q2: What is the most effective sample preparation technique to reduce matrix effects for an amine compound in plasma?

A2: The choice depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids and results in significant matrix effects.[4][9] For a basic amine like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, more selective techniques are recommended:

  • Liquid-Liquid Extraction (LLE): By adjusting the sample pH to be at least two units higher than the analyte's pKa, you neutralize the amine, making it more soluble in an organic solvent.[7] This provides a much cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This is often the most effective technique. A mixed-mode cation exchange SPE sorbent, which utilizes both reversed-phase and ion-exchange retention mechanisms, can strongly retain the basic analyte while allowing for rigorous washing steps to remove interfering matrix components.[7][10]

Q3: How do I choose the right internal standard (IS) to compensate for matrix effects?

A3: The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., a deuterated or ¹³C-labeled analog).[7] A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement. This co-eluting behavior allows it to accurately compensate for variations in signal, thereby improving data precision and accuracy.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not track the matrix effects as effectively.

Q4: Can I just dilute my plasma sample to reduce matrix effects?

A4: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components introduced into the MS source.[11] Studies have shown a logarithmic correlation between the dilution factor and the reduction in matrix effects.[11] However, this approach is only viable if the resulting analyte concentration remains well above the method's lower limit of quantitation (LLOQ). For trace-level analysis, dilution may compromise the required sensitivity.[11]

Section 3: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step protocols for the key experiments required to identify, quantify, and mitigate matrix effects.

Guide 1: Identifying and Quantifying Matrix Effects

Before you can solve the problem, you must understand its magnitude and location in the chromatogram.

Protocol 1.1: Qualitative Assessment via Post-Column Infusion

This experiment identifies the time regions in your chromatographic run where ion suppression or enhancement occurs.

Objective: To visualize the impact of the plasma matrix on the analyte signal across the entire gradient profile.

Materials:

  • LC-MS/MS system

  • A 'T' connector to merge flows post-column

  • Syringe pump

  • A standard solution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (e.g., at a mid-QC concentration)

  • Blank plasma extract prepared using your current sample preparation method

Procedure:

  • System Setup: Install the 'T' connector between the analytical column and the mass spectrometer's ion source.

  • Analyte Infusion: Use the syringe pump to deliver a constant, steady flow of the analyte standard solution into the 'T' connector. This should produce a stable, flat signal baseline when only mobile phase is being run through the column.

  • Injection of Blank Matrix: While continuously infusing the analyte, inject a blank plasma extract onto the LC column.

  • Data Analysis: Monitor the analyte's signal. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates enhancement. The retention time of these deviations shows where co-eluting matrix components are affecting your analyte.

cluster_LC LC System cluster_Infusion Infusion System Column Analytical Column T_Connector T-Connector Column->T_Connector Eluent + Matrix Components Injector Injector Injector->Column SyringePump Syringe Pump (Analyte Standard) SyringePump->T_Connector Constant Analyte Flow MS Mass Spectrometer T_Connector->MS

Caption: Workflow for a post-column infusion experiment.
Protocol 1.2: Quantitative Assessment via Post-Extraction Spike

This is the industry-standard method for quantifying matrix effects, as recommended by the FDA and EMA.[1][5][6]

Objective: To calculate a quantitative Matrix Factor (MF) that measures the degree of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final mobile phase composition at a low and high concentration.

    • Set B (Post-Spike): Extract at least six different lots of blank plasma. After the final extraction step, spike the analyte and IS into the clean extracts at the same low and high concentrations as Set A.

    • Set C (Pre-Spike): Spike the analyte and IS into six different lots of blank plasma before extraction.

  • Analyze and Calculate: Analyze all samples and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different plasma lots should be ≤15%.[12]

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

Data Interpretation Table:

ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)1.0Measures absolute matrix effect. Values between 0.85 and 1.15 are often acceptable.
IS-Normalized MF (Analyte/IS Ratio in B) / (Analyte/IS Ratio in A)1.0Measures matrix effect compensated by the IS. Crucial for method validity.
Recovery (Peak Area (Set C) / Peak Area (Set B)) * 100>80% (Consistent)Measures extraction efficiency. Should be consistent but not necessarily 100%.
Guide 2: Optimizing Sample Preparation

Effective sample preparation is the most powerful tool for eliminating matrix interferences.[7]

cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample (Analyte + Matrix) PPT_Step Add Acetonitrile (1:3 ratio) Start->PPT_Step Fast, Non-selective LLE_pH Adjust pH > pKa (e.g., pH 11-12) Start->LLE_pH Selective, pH-driven SPE_Condition Condition Cartridge Start->SPE_Condition Highly Selective PPT_Vortex Vortex & Centrifuge PPT_Step->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant LLE_Solvent Add Organic Solvent (e.g., MTBE) LLE_pH->LLE_Solvent LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute

Caption: Comparison of common sample preparation workflows.
Protocol 2.1: Liquid-Liquid Extraction (LLE) for Basic Amines

This method leverages the basicity of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride to achieve selective extraction.

Rationale: The amine group is protonated (charged) at neutral or acidic pH, making it soluble in the aqueous plasma. By adding a base (e.g., NaOH) to raise the pH well above the analyte's pKa, the amine is deprotonated, becoming a neutral, more non-polar molecule. This neutral form has a much higher affinity for a water-immiscible organic solvent (like methyl tert-butyl ether, MTBE), allowing it to be partitioned away from polar matrix components like salts and some phospholipids.[7][13]

Procedure:

  • Aliquot Sample: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add Internal Standard: Spike with the appropriate amount of IS.

  • Basify: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH to >11. Vortex briefly.

  • Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Extract: Vortex for 5 minutes, then centrifuge at high speed for 5 minutes to separate the layers.

  • Isolate: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2.2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This is a highly effective method for cleaning up plasma samples containing basic analytes.

Rationale: Mixed-mode sorbents combine two retention mechanisms: reversed-phase (hydrophobic) and ion-exchange (charge-based). The basic amine analyte will be positively charged at acidic/neutral pH and can be strongly retained by the cation exchange functional groups on the sorbent. This strong retention allows for aggressive wash steps with organic solvents to remove matrix components, especially phospholipids, that are retained by hydrophobic interactions. The analyte is then selectively eluted by changing the pH to neutralize it or by using a high ionic strength buffer.[7]

Procedure (Example using a Polymeric Mixed-Mode Strong Cation Exchange Plate):

  • Condition: Pass 500 µL of methanol, followed by 500 µL of water through the SPE plate.

  • Equilibrate: Pass 500 µL of 2% formic acid in water through the plate.

  • Load: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Load the entire volume onto the SPE plate. The acidic pH ensures the analyte is positively charged and binds to the sorbent.

  • Wash 1: Pass 500 µL of 2% formic acid in water to remove salts.

  • Wash 2: Pass 500 µL of methanol to remove phospholipids and other organic-soluble interferences.

  • Elute: Elute the analyte with 2x 250 µL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing it to elute.

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in mobile phase.

Comparison of Sample Preparation Techniques:

TechniquePhospholipid RemovalThroughputSelectivityRecommendation for Analyte
Protein Precipitation (PPT) Poor[9]HighLowNot recommended; use as a baseline for comparison.
Liquid-Liquid Extraction (LLE) Good[7]MediumMediumGood starting point; optimizes based on analyte pKa.
Solid-Phase Extraction (SPE) Excellent[10]Medium-HighHighHighly recommended for best performance and lowest matrix effects.
Phospholipid Depletion Plate Excellent[14][15]HighHigh (for PLs)Excellent alternative to SPE; combines PPT with specific PL removal.[14]
Guide 3: Chromatographic and Mass Spectrometric Solutions

If sample preparation is insufficient, further optimization of the LC-MS/MS method is necessary.

1. Chromatographic Separation:

  • Increase Retention: Matrix effects, particularly from phospholipids, often appear in the early part of a reversed-phase chromatogram. Adjusting the mobile phase or using a column with a different selectivity (e.g., biphenyl or pentafluorophenyl phase) to increase the retention of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride can chromatographically separate it from the region of ion suppression.[16]

  • Use a Diverter Valve: Program the divert valve to send the early, unretained portion of the run (containing salts and highly polar matrix components) to waste instead of the MS source. This reduces source contamination and minimizes matrix effects in that region.[11]

2. Mass Spectrometry Ionization:

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to matrix effects than the liquid-phase ESI process, especially for less polar analytes.[17] If sensitivity allows, testing your method with an APCI source may offer a significant reduction in ion suppression.[18]

Section 4: References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(19), 2381–2384. [Link]

  • Stove, C. V., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 15(11), 1641-1651. [Link]

  • Frenich, A. G., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 18(12), 15478-15501. [Link]

  • Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis. [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]

  • Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (2004). Academia.edu. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]

  • Bioanalytical method validation emea. (2012). Slideshare. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012). Spectroscopy. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • Bioanalytical Method Validation. (2001). FDA. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2004). ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2021). National Institutes of Health. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. [Link]

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  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (2014). ResearchGate. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. (2012). National Institutes of Health. [Link]

  • Enhancement of Plasma Extraction Recovery of Basic Analytes containing Amino, Pyridine, Quinoline and Imidazole Moieties using Liquid Liquid Extraction and Vacuum Evaporation Techniques: Applied to human volunteers. (2016). ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). National Institutes of Health. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • Analysis of flurbiprofen, ketoprofen and etodolac enantiomers by pre-column derivatization RP-HPLC and application to drug-protein binding in human plasma. (2008). PubMed. [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (2019). Google Patents.

  • Determination and validation of tiaprofenic acid in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach. (2024). ResearchGate. [Link]

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Optimization

Technical Support Center: Enhancing the Stability of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride for Long-Term Experiments

Welcome to the technical support center for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout long-term experiments. By understanding the molecule's inherent properties and potential degradation pathways, you can implement robust handling and storage protocols, ensuring the reliability and reproducibility of your results.

FAQs - Foundational Knowledge

Q1: What is [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and what are its primary stability concerns?

A1: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is an amine salt. Structurally, it is a derivative of phenylethylamine. Like many amine hydrochlorides, its stability is primarily influenced by factors such as pH, exposure to oxygen, light, temperature, and moisture.[1][2][3] The hydrochloride salt form is generally more stable and water-soluble than its corresponding free base.[4][5] However, in aqueous solutions, the amine group is susceptible to oxidation, which is a primary degradation pathway.[1][6] This can be catalyzed by light, heat, and trace metal ions.[1] Furthermore, being a salt, it can be hygroscopic (absorb moisture from the air), which can affect its physical stability and promote chemical degradation.[2][7]

Application Scientist's Insight: Think of the hydrochloride as a protective shield for the amine group. In solution, maintaining a slightly acidic pH keeps this shield intact (by keeping the amine protonated), significantly enhancing its stability against oxidation.[1] The main challenge in long-term experiments is preventing the slow, creeping degradation from environmental factors that can accumulate over time, leading to inconsistent results.

Q2: My solid [2-(2-Propoxyphenyl)ethyl]amine hydrochloride powder has become clumpy. Is it still usable?

A2: Clumping is a strong indicator of moisture absorption. Amine salts are often hygroscopic and must be stored in a dry environment.[2][8] While minor clumping might not signify significant chemical degradation, it indicates improper storage. The absorbed water can accelerate degradation pathways, especially if stored at ambient temperatures.[2] Before use, it is critical to assess the purity of the compound using an appropriate analytical method, such as HPLC, to ensure no significant degradation has occurred. For future storage, keep the compound in a tightly sealed container with a desiccant, preferably in a desiccator or a controlled low-humidity environment.[8]

Application Scientist's Insight: Physical appearance is your first line of defense. Any change from a free-flowing powder to a clumpy or sticky solid should be treated as a red flag. Water acts as a solvent and a reactant, facilitating degradation that might not occur in a perfectly dry state.

Q3: My aqueous stock solution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride has turned yellow/brown. What happened?

A3: The development of a yellow or brown tint in a previously colorless solution is a classic sign of oxidation.[1] The phenylethylamine structure is prone to oxidation, which can be accelerated by dissolved oxygen in the solvent, exposure to UV or visible light, and the presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺) from glassware or reagents.[1] The colored products are typically byproducts of the amine's oxidation pathway, which may involve the formation of aldehydes and subsequently carboxylic acids.[1][5][6] Such a solution should be discarded as the presence of these degradants can compromise experimental results.

Application Scientist's Insight: This color change is an unambiguous indicator of compound degradation. To prevent this, always use high-purity, degassed solvents for solution preparation and store the solution in amber vials to protect it from light.[1][9][10] Preparing solutions fresh is the gold standard, but if storage is necessary, blanketing the vial headspace with an inert gas like argon or nitrogen can provide an extra layer of protection.[11][12]

Troubleshooting Guide: Common Issues in Long-Term Experiments

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent biological activity or irreproducible results over time. Gradual degradation of the stock solution due to oxidation, hydrolysis, or photolysis. Repeated freeze-thaw cycles.1. Qualify Your Stock: Before starting a long-term study, perform a baseline analysis (e.g., HPLC) of a freshly prepared solution. Re-analyze at set intervals to monitor for degradation.[4] 2. Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated warming/cooling and exposure of the entire stock to air and potential contaminants.[1][11] 3. Use Stabilizers: For sensitive experiments, consider adding a small amount of an antioxidant (e.g., ascorbic acid) and/or a chelating agent (e.g., EDTA) to your buffer to inhibit oxidative degradation.[1]
Precipitate forms in a refrigerated or frozen solution. 1. Low Solubility: The compound's solubility limit may have been exceeded at the lower temperature. 2. pH Shift: The pH of the buffer may have shifted upon cooling, causing the compound to crash out. 3. Degradation: Formation of insoluble degradation products.[1]1. Warm and Inspect: Allow the solution to warm to room temperature. If the precipitate redissolves, it was likely a solubility issue. If not, it is likely degradation.[1] 2. Verify pH: Use a buffer with sufficient capacity to maintain the target pH across the intended temperature range.[4] 3. Filter and Re-analyze: If degradation is suspected, do not use the solution. Prepare a fresh batch following all stabilization protocols.
Loss of compound concentration detected by HPLC over time. Adsorption to container surfaces. Chemical degradation (oxidation, hydrolysis).1. Container Material: Use low-adsorption vials (e.g., polypropylene or silanized glass) for long-term storage, especially for low-concentration solutions. 2. Review Storage Conditions: Ensure the solution is stored at the correct temperature (2-8°C or -20°C), protected from light, and prepared with degassed solvents.[1][2][9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps for preparing an aqueous solution of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride with enhanced stability for long-term use.

Materials:

  • [2-(2-Propoxyphenyl)ethyl]amine hydrochloride powder

  • High-purity, sterile water (e.g., USP grade or 18.2 MΩ·cm)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with airtight septa caps

  • 0.22 µm sterile syringe filter

  • Acid-washed glassware

Procedure:

  • Solvent Degassing: Deoxygenate the high-purity water by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, a key initiator of oxidation.[1][13]

  • Weighing: In a controlled environment with low humidity, accurately weigh the required amount of the compound powder. Handle the powder quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Transfer the powder to a sterile volumetric flask. Add a portion of the degassed water to dissolve the solid completely. Use a vortex mixer if necessary.

  • Volume Adjustment: Bring the solution to the final desired volume with the degassed water.

  • pH Control (Optional but Recommended): Verify the solution's pH. For optimal stability of an amine salt, the pH should be maintained in a slightly acidic range (e.g., pH 4-6) to ensure the amine remains protonated.[1] Adjust with dilute HCl if necessary.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter directly into the final amber glass storage vials.[11]

  • Inert Gas Blanket: Before sealing, flush the headspace of each vial with the inert gas to displace any remaining air.

  • Storage: Seal the vials tightly and store them at the recommended temperature, typically 2-8°C for short-term or ≤ -20°C for long-term storage, always protected from light.[1]

Protocol 2: Abridged Forced Degradation Study for Stability Assessment

A forced degradation study is essential for understanding how your compound behaves under stress, revealing its likely degradation pathways and helping to develop stability-indicating analytical methods.[14][15][16][17] This protocol provides a simplified workflow based on ICH guidelines.[14][15]

Objective: To identify the degradation products of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol-water) at a known concentration.

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions, alongside a control sample stored under ideal conditions (e.g., 2-8°C, protected from light). The goal is to achieve 5-20% degradation.[14][18]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[15][17]

  • Sample Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating method, typically a gradient reverse-phase HPLC with UV detection.[4]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify new peaks, which represent degradation products.

    • This information helps in understanding which conditions (e.g., light, oxidation) are most detrimental to the compound's stability.

Visualization of Stability Concepts

Troubleshooting Logic for Solution Instability

The following diagram outlines a decision-making workflow for troubleshooting common stability issues encountered with solutions of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

TroubleshootingWorkflow start Instability Observed (e.g., color change, precipitate, loss of activity) is_precipitate Is there a precipitate? start->is_precipitate is_color_change Is there a color change (e.g., yellowing)? is_precipitate->is_color_change No warm_solution Warm solution to RT. Does it redissolve? is_precipitate->warm_solution Yes is_activity_loss Is there loss of activity / inconsistent results? is_color_change->is_activity_loss No oxidation_suspected Conclusion: Likely oxidation. Primary degradation pathway. is_color_change->oxidation_suspected Yes review_storage Review storage & handling: - Aliquoting? - Light protection? - Inert atmosphere? - Freeze-thaw cycles? is_activity_loss->review_storage Yes check_solubility Action: Check concentration vs. solubility limit. Consider using a cosolvent or lower conc. warm_solution->check_solubility Yes degradation_precipitate Conclusion: Likely insoluble degradation products. warm_solution->degradation_precipitate No discard Discard Solution & Prepare Fresh Using Stabilized Protocol degradation_precipitate->discard oxidation_suspected->discard run_hplc Action: Run stability-indicating HPLC analysis vs. a fresh standard. review_storage->run_hplc confirm_degradation Conclusion: Confirmed chemical degradation. run_hplc->confirm_degradation confirm_degradation->discard

Caption: Troubleshooting decision tree for observed solution instability.

References

  • BenchChem. (n.d.). how to prevent oxidation of 2-Phenylethylamine hydrochloride solutions.
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  • ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and....
  • Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (n.d.).
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 427-440.
  • Sigma-Aldrich. (2025, November 6).
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  • Wikipedia. (n.d.). Phenethylamine.
  • ResearchGate. (2025, December 18). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • EPTQ. (n.d.).
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  • BenchChem. (n.d.). Vanillylamine Aqueous Solution Stability: Technical Support Center.
  • BenchChem. (n.d.). long-term storage conditions for Amiprilose compounds.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Pharma Guideline. (2015, February 15). Protection of Light Sensitive Products.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?.
  • Scribd. (n.d.).
  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
  • FUJIFILM Wako Chemicals. (n.d.). [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.
  • National Institutes of Health. (n.d.). Phenethylamine. PubChem.
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  • National Institutes of Health. (n.d.). 2-Propoxyethylamine. PubChem.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • ChemScene. (n.d.). Ethyl(prop-2-en-1-yl)amine hydrochloride.

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Troubleshooting

Technical Support Center: Optimization of Chiral Separation for [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride Enantiomers

Welcome to the dedicated support center for the enantiomeric separation of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is structured to provide researchers, scientists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the enantiomeric separation of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during method development and optimization. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable chiral separation methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial experimental design.

Q1: What is the most critical first step in developing a separation method for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride?

A1: The most critical first step is selecting the right Chiral Stationary Phase (CSP). The enantioselectivity for a given compound is highly dependent on the CSP's chiral selector. For a primary amine like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, polysaccharide-based and crown-ether-based CSPs are excellent starting points due to their proven success with this compound class.[1][2] Polysaccharide phases (e.g., cellulose or amylose derivatives) offer broad selectivity through a combination of hydrogen bonding, π-π, and steric interactions, while crown ether columns are specifically designed for the chiral recognition of primary amines via complex formation.[3][4]

Q2: Should I start with Normal-Phase, Reversed-Phase, or Polar Organic mode?

A2: For initial screening on polysaccharide columns, Normal-Phase (NP) or Polar Organic (PO) modes are generally recommended.[2][5]

  • Normal-Phase (e.g., Hexane/Ethanol): Often provides the highest selectivity for chiral separations on polysaccharide CSPs.

  • Polar Organic (e.g., Acetonitrile/Methanol): A good alternative that can offer different selectivity and is sometimes easier to work with.

Reversed-Phase (RP) is less common for initial screening of amines on these CSPs but can be effective, especially with covalently bonded phases that tolerate a wider range of solvents.[1]

Q3: Why are basic additives like diethylamine (DEA) or triethylamine (TEA) often required when separating chiral amines?

A3: Basic additives are crucial for achieving good peak shape and reproducibility.[5][6] The primary amine in your analyte is basic and can interact strongly with residual acidic silanol groups on the surface of the silica-based CSP. This secondary interaction leads to significant peak tailing. Adding a small amount of a competing base (e.g., 0.1% DEA) to the mobile phase effectively masks these silanol groups, resulting in symmetrical peaks and improved resolution.[6]

Q4: Can temperature be used to optimize the separation?

A4: Absolutely. Temperature is a powerful but often overlooked parameter for optimizing chiral separations.[7][8] Unlike standard achiral chromatography where lower temperatures almost always improve resolution, the effect in chiral separations is thermodynamic and can be complex. Changing the temperature can alter the flexibility of the chiral selector and the nature of the analyte-CSP interactions, potentially increasing, decreasing, or even reversing the elution order of enantiomers.[8][9] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is highly recommended.

Troubleshooting Guide: From Poor Peaks to Baseline Resolution

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak (Tailing).

  • Asymmetrical peaks with a sloped front (Fronting).

Diagnostic Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs: - Amylose-based - Cellulose-based - Crown Ether-based B Screen Mobile Phases: 1. Hexane/Ethanol (90/10) + 0.1% DEA 2. ACN/MeOH (95/5) + 0.1% DEA A->B For each CSP C Select Best CSP/Mobile Phase Combo from Phase 1 B->C D Optimize Modifier %: Test 5%, 10%, 15%, 20% Alcohol C->D E Optimize Temperature: Test 10°C, 25°C, 40°C D->E F Optimize Flow Rate: Test 1.0, 0.7, 0.5 mL/min E->F G Confirm Resolution (Rs > 1.5) & Peak Shape (As < 1.5) F->G H Assess Robustness: Slight variations in Temp/Mobile Phase G->H

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS/MS for the Quantification of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Abstract The robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. This guide presents a comprehensive cross-validation st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. This guide presents a comprehensive cross-validation study comparing two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. As a polar primary amine salt, this analyte presents distinct challenges and opportunities for each methodology. We provide detailed, field-tested protocols, a comparative analysis of validation data, and expert insights into the causality behind performance differences. This guide serves as a practical framework for researchers, analytical scientists, and quality control professionals to select the optimal analytical strategy and ensure data integrity across different platforms.

Introduction: The Analytical Challenge of Polar Amines

[2-(2-Propoxyphenyl)ethyl]amine hydrochloride is a primary amine salt, a class of compounds often encountered in pharmaceutical development. The inherent characteristics of this molecule—high polarity, low volatility due to its salt form, and a reactive primary amine group—make its accurate quantification a non-trivial task that pushes the boundaries of standard chromatographic methods.

  • For Gas Chromatography (GC): The analysis is challenging due to the compound's low volatility and the polar nature of the free amine, which can lead to poor peak shape and interactions with the GC system.[1][2] To overcome this, a chemical modification step known as derivatization is mandatory to convert the analyte into a more volatile and less polar form suitable for GC analysis.[1][2]

  • For Liquid Chromatography (LC): The high polarity that hinders GC is an advantage. LC is inherently well-suited for polar and non-volatile compounds.[3][4][5] However, achieving sufficient retention on traditional reversed-phase (RP) columns can be difficult, potentially leading to issues with matrix effects and poor separation from other polar interferences.[3][6]

This guide provides a rigorous side-by-side comparison, not to declare one technique superior, but to illuminate the strengths, limitations, and optimal use cases for each in the context of this challenging analyte, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[7][8][9]

Foundational Principles of the Compared Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated column.[10][11] The sample is vaporized, and an inert gas carries it through the column. After separation, the compounds are ionized (typically via Electron Ionization - EI), fragmented in a reproducible pattern, and detected by a mass spectrometer. For polar molecules like amines, derivatization is essential to block the active hydrogen on the nitrogen atom, which increases volatility and improves chromatographic performance significantly.[1][2][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for polar, non-volatile, and thermally sensitive molecules.[4][5][13] Separation occurs in a liquid mobile phase flowing through a packed column. The key advantage of LC-MS/MS is the "soft" ionization technique, such as Electrospray Ionization (ESI), which typically keeps the molecule intact, generating a protonated molecular ion [M+H]+. Tandem mass spectrometry (MS/MS) adds a layer of specificity by selecting this precursor ion, fragmenting it, and monitoring a specific product ion. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and enhances sensitivity.

Experimental Design & Self-Validating Methodologies

The trustworthiness of any analytical result hinges on a robust, self-validating methodology.[9] The protocols below are designed with this principle in mind, incorporating calibration standards, quality controls, and system suitability checks. The cross-validation itself is a critical process to ensure that different analytical methods produce comparable and reliable results.[14][15][16]

Materials and Reagents
  • Analyte: [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (Reference Standard, >99% purity)

  • Solvents: Methanol, Acetonitrile (LC-MS grade); Ethyl Acetate, Dichloromethane (GC grade)

  • Reagents: Sodium Hydroxide (1M), Trifluoroacetic Anhydride (TFAA), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade)

  • Gases: Helium (99.999% purity), Nitrogen (99.999% purity)

Standard and Sample Preparation

A unified stock solution of the analyte (1 mg/mL in methanol) was prepared to ensure consistency between the two methodologies. All subsequent calibration standards and quality control (QC) samples were prepared by serial dilution from this common stock.

GC-MS Workflow and Protocol

The causality behind this workflow is driven by the need to convert the non-volatile, polar amine salt into a volatile, thermally stable derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Aliquot B 2. Alkalinization (e.g., 1M NaOH) Convert Salt to Free Base A->B Isolate Analyte C 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C Transfer to Organic Phase D 4. Derivatization with TFAA (60°C for 30 min) C->D Increase Volatility E 5. GC Injection D->E F 6. Capillary Column Separation E->F Vaporization G 7. Electron Ionization (EI, 70 eV) F->G Elution H 8. Mass Analyzer (Quadrupole) G->H Fragmentation I 9. Detection & Data Acquisition (SIM) H->I Filtering

Step-by-Step GC-MS Protocol:

  • Alkalinization: To a 1 mL sample/standard, add 100 µL of 1M NaOH to convert the hydrochloride salt to its free base form.

  • Extraction: Perform liquid-liquid extraction with 2 mL of ethyl acetate. Vortex for 1 minute and centrifuge.

  • Isolation: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 100 µL of ethyl acetate and add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly and heat at 60°C for 30 minutes. The TFAA reacts with the primary amine to form a stable, volatile trifluoroacetyl derivative.[1]

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

GC-MS Parameter Setting Rationale
Column DB-5ms (30m x 0.25mm, 0.25µm)A robust, general-purpose column providing good resolution for a wide range of derivatives.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100°C (1 min), ramp to 280°C @ 20°C/minBalances analysis time with separation efficiency.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for reproducible fragmentation and library matching.
Detection Mode Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring characteristic ions of the derivative.
LC-MS/MS Workflow and Protocol

This workflow is simpler, leveraging the analyte's inherent suitability for LC-MS analysis without chemical modification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Aliquot B 2. Dilution (Mobile Phase A) A->B Adjust Concentration C 3. Filtration (0.22 µm Syringe Filter) B->C Remove Particulates D 4. LC Injection C->D E 5. RP Column Separation D->E Introduction F 6. Electrospray Ionization (ESI+) E->F Elution G 7. MS1: Precursor Ion Selection F->G Ion Generation H 8. Collision Cell (CID) Fragmentation G->H Isolation I 9. MS2: Product Ion Detection (SRM) H->I Analysis

Step-by-Step LC-MS/MS Protocol:

  • Dilution: Dilute the sample/standard with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Parameter Setting Rationale
Column C18 Column (e.g., 100mm x 2.1mm, 2.6µm)Industry-standard for reversed-phase separation of a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes better peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minAllows for elution of the polar analyte while cleaning the column.
Flow Rate 0.4 mL/minOptimal for the column dimensions to ensure good separation.
Ionization Mode Electrospray Ionization, Positive (ESI+)Primary amines readily accept a proton, making ESI+ highly efficient.
Detection Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

Method Validation and Cross-Validation Results

Both methods were validated according to ICH Q2(R1) guidelines, focusing on parameters crucial for quantitative impurity analysis.[7][8][9]

Comparative Summary of Validation Parameters
Validation Parameter GC-MS Result LC-MS/MS Result Commentary
Linearity (r²) 0.997> 0.999Both methods show excellent linearity. LC-MS/MS is slightly superior, likely due to the simpler sample preparation.
Range 1 - 100 µg/mL0.1 - 100 µg/mLThe analytical range is comparable at the upper end.
LOD 0.3 µg/mL0.03 µg/mLLC-MS/MS is demonstrably more sensitive by an order of magnitude.
LOQ 1.0 µg/mL0.1 µg/mLThe superior sensitivity of LC-MS/MS translates to a significantly lower limit of quantification.[10]
Accuracy (% Recovery) 93.5% - 104.2%97.8% - 102.5%Both methods are highly accurate. The slightly wider range for GC-MS may reflect the multi-step sample prep.
Precision (%RSD) < 8.5%< 4.0%LC-MS/MS demonstrates better precision, benefiting from fewer manual sample handling steps.

Discussion: A Comparative Analysis

Performance Deep Dive

The data clearly shows that while both GC-MS and LC-MS/MS are viable for the quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, LC-MS/MS exhibits superior performance in sensitivity (LOD/LOQ) and precision.

  • Causality of Sensitivity: The 10-fold lower LOQ for LC-MS/MS can be directly attributed to two factors. First, the ESI process is exceptionally efficient at ionizing the primary amine to form the [M+H]+ ion. Second, the SRM detection method is incredibly specific, filtering out nearly all chemical noise and resulting in a very high signal-to-noise ratio. GC-MS, while sensitive, relies on a multi-step sample preparation that can introduce analyte loss and variability.

  • Causality of Precision: The superior precision of the LC-MS/MS method is a direct consequence of its simplified workflow. The "dilute-and-shoot" approach minimizes the potential for human or systematic error inherent in the multi-step extraction and derivatization required for GC-MS.

Practical Considerations for Method Selection
Factor GC-MS LC-MS/MS
Sample Preparation Complex and time-consuming (extraction, derivatization).Simple and fast (dilution, filtration).
Throughput Lower, due to longer prep time and GC run times.Higher, amenable to automation.
Robustness Derivatization step can be a source of variability.Generally very robust, but susceptible to matrix effects.
Cost Lower instrument acquisition and operating costs (gases are cheaper than solvents).[10]Higher instrument acquisition and operating costs.[10]
Specificity High, based on retention time and mass spectrum.Extremely high, based on retention time and specific SRM transition.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation of GC-MS and LC-MS/MS methods for the quantification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride. Both techniques are proven to be accurate and reliable for their intended purpose.

Our expert recommendations are as follows:

  • For routine quality control and high-throughput screening where high sensitivity is paramount, LC-MS/MS is the method of choice. Its superior LOQ, higher precision, and simpler sample preparation make it more efficient and robust for analyzing large numbers of samples.

  • For confirmatory analysis, structural elucidation, or in laboratories where LC-MS/MS is not available, GC-MS is a highly effective and reliable alternative. The fragmentation patterns generated by EI can provide valuable structural information. It is a cost-effective workhorse for many applications, provided that the derivatization protocol is carefully controlled and validated.

Ultimately, the choice between these powerful techniques depends on the specific analytical requirements, available instrumentation, and desired throughput.[5][10][13] By understanding the underlying principles and practical trade-offs detailed in this guide, analytical scientists can make informed, scientifically sound decisions to ensure the quality and integrity of their data.

References

  • Bicker, W., Lämmerhofer, M., & Lindner, W. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-43.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • St. Germaine, M. M., & Rickenbach, E. A. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Separation Science. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181-1192.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]

  • Al-Amri, J. F., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 163.
  • CPL. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Neurotoxic Potential of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride and Other Phenethylamines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the neurotoxic effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in relation to other well-known and em...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in relation to other well-known and emerging phenethylamine compounds. While direct experimental data on the neurotoxicity of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is not currently available in peer-reviewed literature, this document synthesizes existing research on structurally similar compounds to provide a scientifically grounded perspective on its potential risks. We will delve into the established neurotoxic profiles of classic phenethylamines like methamphetamine and MDMA, explore the structure-activity relationships within the 2C series of psychedelic phenethylamines, and discuss the potential influence of the 2-propoxy substitution on neurotoxicity.

Introduction to Phenethylamine Neurotoxicity

The phenethylamine backbone is a core scaffold for a vast array of psychoactive substances, ranging from therapeutic agents to drugs of abuse. A significant concern associated with many substituted phenethylamines is their potential to induce neurotoxic effects, leading to long-term neuronal damage and cognitive deficits. The mechanisms underlying this neurotoxicity are complex and often involve the disruption of monoaminergic systems, induction of oxidative stress, and initiation of neuroinflammatory pathways.

Benchmarking Neurotoxicity: Methamphetamine and MDMA

To establish a baseline for comparison, we first examine two of the most extensively studied neurotoxic phenethylamines: methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA).

Methamphetamine (METH) is a potent psychostimulant known to cause significant damage to dopaminergic and, to a lesser extent, serotonergic neurons. Its neurotoxic effects are primarily attributed to:

  • Excessive Dopamine Release: METH enters dopaminergic neurons via the dopamine transporter (DAT) and induces a massive, non-vesicular release of dopamine into the synaptic cleft.

  • Oxidative Stress: The subsequent metabolism of this excess dopamine generates reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA within the neuron.

  • Mitochondrial Dysfunction: METH impairs mitochondrial function, leading to decreased ATP production and increased apoptosis.

  • Excitotoxicity: Increased extracellular dopamine can lead to excessive glutamate release, contributing to excitotoxic neuronal death.

  • Neuroinflammation: METH activates microglia, the resident immune cells of the brain, leading to a pro-inflammatory state that exacerbates neuronal damage.

MDMA ("Ecstasy") primarily affects the serotonergic system, although it also has effects on dopamine and norepinephrine. Its neurotoxicity is characterized by:

  • Serotonin Transporter (SERT) Interaction: MDMA is a substrate for SERT, leading to a surge in extracellular serotonin.

  • Selective Serotonergic Axon Damage: Chronic or high-dose MDMA use is associated with the degeneration of serotonergic axon terminals.

  • Metabolic Activation: The metabolism of MDMA can produce neurotoxic metabolites that contribute to its damaging effects.

  • Hyperthermia: MDMA-induced hyperthermia is a significant factor in its neurotoxicity, as elevated brain temperature can exacerbate oxidative stress and neuronal damage.

While both METH and MDMA are neurotoxic, they exhibit different primary targets and mechanisms, highlighting the importance of specific structural features in determining the neurotoxic profile of a phenethylamine.

The 2C Series: The Influence of 2,5-Dimethoxy Substitution

The "2C" family of psychedelic phenethylamines is characterized by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring. Research on compounds like 2,5-dimethoxy-4-propylphenethylamine (2C-P) has shed light on the neurotoxic potential of this substitution pattern.

Studies have shown that high doses of 2C-P can induce neurotoxicity in rodents.[[“]][2] This neurotoxicity appears to be mediated by neuroinflammation and alterations in the dopaminergic system.[[“]][2][3] In vitro studies on various 2C compounds have demonstrated that the 2,5-dimethoxy substitution can lead to severe neurotoxicity in both dopaminergic and serotonergic neuronal cell lines.[4] The proposed mechanisms for this neurotoxicity include:

  • Mitochondrial Dysfunction [5]

  • Oxidative Stress [5]

  • Apoptosis (Programmed Cell Death) [5]

These findings suggest that the 2,5-dimethoxy substitution pattern is a key structural feature contributing to the neurotoxic potential of the 2C series.

The Uncharted Territory: [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

Direct experimental data on the neurotoxic effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is currently lacking. However, by examining its structure in the context of known structure-activity relationships, we can formulate a hypothesis regarding its potential neurotoxic profile.

The key structural difference between the target compound and the 2C series is the substitution pattern on the phenyl ring. Instead of two methoxy groups at the 2 and 5 positions, it possesses a single propoxy group at the 2-position.

Potential Influence of the 2-Propoxy Group:

  • Lipophilicity: The propoxy group is larger and more lipophilic than a methoxy group. Increased lipophilicity can enhance the ability of a compound to cross the blood-brain barrier, potentially leading to higher concentrations in the central nervous system and a greater potential for neurotoxicity.

  • Metabolism: The metabolism of the propoxy group may differ from that of the methoxy groups in the 2C series. The enzymatic processes involved in dealkylation could potentially generate reactive metabolites that contribute to cellular stress and toxicity. Phenethylamines are primarily metabolized by monoamine oxidase (MAO), and the nature of the alkoxy substituent could influence the rate and products of this metabolism.[6]

  • Receptor Interactions: The size and position of the alkoxy group can influence how the molecule binds to and interacts with monoamine transporters and receptors. While speculative, the 2-propoxy substitution could alter the compound's affinity and efficacy at targets like the serotonin 5-HT2A receptor, which is implicated in the psychoactive and potentially neurotoxic effects of many phenethylamines.

Comparison to Other Phenethylamines:

Based on these structural considerations, it is plausible that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride could exhibit neurotoxic properties. However, the magnitude and specific mechanisms of this potential neurotoxicity are likely to differ from those of both methamphetamine and the 2C series.

  • Versus Methamphetamine: It is unlikely to be as potent a dopamine-releasing agent as methamphetamine, and therefore may not induce the same level of acute dopaminergic neurotoxicity.

  • Versus 2C-P: The absence of the 5-methoxy group may alter its interaction with serotonergic systems and potentially reduce the specific pattern of neurotoxicity observed with the 2C series. However, the increased lipophilicity of the propoxy group could counteract this, and the potential for the formation of toxic metabolites during its metabolism remains a concern.

It is crucial to emphasize that these are hypotheses based on indirect evidence. Rigorous experimental evaluation is necessary to determine the actual neurotoxic profile of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Experimental Protocols for Assessing Phenethylamine Neurotoxicity

To address the current knowledge gap, the following experimental workflows are recommended for evaluating the neurotoxic potential of novel phenethylamine compounds like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

In Vitro Neurotoxicity Assessment
  • Cell Culture Models:

    • SH-SY5Y Human Neuroblastoma Cells: A widely used cell line that can be differentiated into a dopaminergic neuron-like phenotype, making it suitable for studying effects on the dopamine system.

    • Primary Neuronal Cultures: Cultures derived from rodent brains (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.

  • Key Assays:

    • Cell Viability Assays (e.g., MTT, LDH): To determine the concentration-dependent cytotoxicity of the compound.

    • Reactive Oxygen Species (ROS) Production Assays: To measure the induction of oxidative stress.

    • Mitochondrial Membrane Potential Assays: To assess mitochondrial function.

    • Apoptosis Assays (e.g., Caspase-3 activity, TUNEL staining): To detect programmed cell death.

    • Neurite Outgrowth Assays: To evaluate the impact on neuronal morphology and development.

InVitro_Workflow cluster_0 Cell Culture cluster_1 Compound Exposure cluster_2 Neurotoxicity Endpoints SH-SY5Y SH-SY5Y Dose_Response Dose-Response Concentrations SH-SY5Y->Dose_Response Primary_Neurons Primary_Neurons Primary_Neurons->Dose_Response Cell_Viability Cell Viability (MTT, LDH) Dose_Response->Cell_Viability Oxidative_Stress Oxidative Stress (ROS Assay) Dose_Response->Oxidative_Stress Mitochondrial_Health Mitochondrial Health (MMP Assay) Dose_Response->Mitochondrial_Health Apoptosis Apoptosis (Caspase-3) Dose_Response->Apoptosis InVivo_Workflow cluster_0 Behavioral Analysis cluster_1 Post-Mortem Analysis Compound_Admin Compound Administration (e.g., i.p., oral gavage) Motor_Function Motor Function (Rotarod) Compound_Admin->Motor_Function Learning_Memory Learning & Memory (Morris Water Maze) Compound_Admin->Learning_Memory Neurochemistry Neurochemistry (HPLC) Compound_Admin->Neurochemistry Histology Immunohistochemistry Compound_Admin->Histology Gene_Expression Gene Expression (qPCR, RNA-seq) Compound_Admin->Gene_Expression

Caption: In Vivo Neurotoxicity Assessment Workflow.

Summary of Comparative Neurotoxic Profiles

CompoundPrimary Target System(s)Key Neurotoxic Mechanisms
Methamphetamine Dopaminergic, SerotonergicExcessive dopamine release, oxidative stress, mitochondrial dysfunction, excitotoxicity, neuroinflammation
MDMA SerotonergicSerotonin transporter interaction, selective serotonergic axon damage, toxic metabolites, hyperthermia
2C-P Dopaminergic, SerotonergicNeuroinflammation, potential for oxidative stress and apoptosis (inferred from 2C series)
[2-(2-Propoxyphenyl)ethyl]amine hydrochloride Unknown (Hypothesized to interact with monoaminergic systems)Speculative: Potential for oxidative stress from metabolism, altered monoamine transporter/receptor interaction due to 2-propoxy group

Conclusion

The neurotoxic potential of substituted phenethylamines is a critical consideration in both a clinical and regulatory context. While well-established compounds like methamphetamine and MDMA serve as important benchmarks for severe neurotoxicity, the risks associated with novel psychoactive substances are often poorly understood. The 2C series, with its characteristic 2,5-dimethoxy substitution, has demonstrated significant neurotoxic potential in preclinical models.

For [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, the absence of direct experimental data necessitates a cautious approach. Based on structure-activity relationships, it is plausible that this compound possesses neurotoxic properties, potentially mediated by its metabolism and interactions with monoaminergic systems. However, its specific neurotoxic profile is likely to be distinct from that of other well-characterized phenethylamines.

To definitively assess the neurotoxic effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, rigorous in vitro and in vivo studies are essential. The experimental protocols outlined in this guide provide a framework for such an evaluation, which would be invaluable for informing public health and safety initiatives.

References

  • New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - PubMed. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Phenethylamine Adverse Effects Neurotoxicity - Consensus. (n.d.). Consensus. Retrieved January 20, 2026, from [Link]

  • Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission - PubMed. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • 2C-P - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - ProQuest. (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]

Sources

Validation

A Comparative Analysis of the Receptor Binding Affinity of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride and its Analogs

Introduction: The Versatile Phenethylamine Scaffold and the Promise of Receptor Selectivity The phenethylamine backbone represents a privileged scaffold in medicinal chemistry, forming the structural basis for a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenethylamine Scaffold and the Promise of Receptor Selectivity

The phenethylamine backbone represents a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The pharmacological effects of these molecules are dictated by their interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Fine-tuning the substitution patterns on the phenyl ring and the ethylamine side chain can dramatically alter a compound's binding affinity and functional activity at these targets, leading to the development of selective ligands with therapeutic potential.

This guide provides a comparative analysis of the receptor binding affinity of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and its structural analogs. While direct, comprehensive binding data for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is not extensively published, we can infer its likely pharmacological profile by examining the structure-activity relationships (SAR) of closely related analogs. This analysis is crucial for researchers and drug development professionals seeking to design novel ligands with specific receptor interaction profiles.

The Target Compound: [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

The core structure of our interest is [2-(2-Propoxyphenyl)ethyl]amine, a phenethylamine derivative characterized by a propoxy group at the ortho (2-) position of the phenyl ring. The hydrochloride salt form is typically used to improve solubility and stability.

Caption: Chemical structure of [2-(2-Propoxyphenyl)ethyl]amine.

Comparative Analysis of Receptor Binding Affinities

To understand the potential receptor interactions of [2-(2-Propoxyphenyl)ethyl]amine, we will analyze data from a series of structurally related 2,5-dimethoxy-4-alkoxyphenethylamines. While the substitution pattern differs (ortho-propoxy in our target vs. 2,5-dimethoxy-4-alkoxy in the analogs), the variation in the alkoxy chain length provides valuable insights into how this functional group influences receptor affinity. The following table summarizes the binding affinities (Ki, nM) of these analogs at key serotonin, adrenergic, and dopamine receptors. Lower Ki values indicate higher binding affinity.

Compound4-Alkoxy Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1A (Ki, nM)α2A (Ki, nM)D2 (Ki, nM)
Analog 1 Ethoxy (2C-O-2)>10,00010004,800>10,000>10,000>10,000
Analog 2 n-Propoxy (2C-O-3)5,5001102,2002,700>10,000>10,000
Analog 3 Isopropoxy2,7008.11102,000>10,000>10,000
Analog 4 n-Butoxy3,8001002,1002,300>10,000>10,000
Analog 5 Isobutoxy4,2001101,8002,100>10,000>10,000

Data synthesized from Luethi et al., 2019, Frontiers in Pharmacology.[1]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends:

  • Serotonin 5-HT2A Receptor Affinity: There is a notable increase in affinity for the 5-HT2A receptor as the alkoxy chain length increases from ethoxy to propoxy. The branched isopropoxy analog exhibits the highest affinity in this series. This suggests that the size and lipophilicity of the alkoxy group play a crucial role in the interaction with the 5-HT2A receptor binding pocket. Phenethylamine derivatives are known to have a high affinity for the 5-HT2A receptor.[2][3]

  • Selectivity for 5-HT2A over 5-HT1A and 5-HT2C: All the analogs show a clear preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C receptors. This selectivity is a common feature among many substituted phenethylamines.[1]

  • Adrenergic and Dopaminergic Receptor Interactions: The binding affinities for the tested adrenergic (α1A, α2A) and dopamine (D2) receptors are significantly lower (higher Ki values) compared to the 5-HT2A receptor. This indicates a general selectivity of these phenethylamine analogs for serotonin receptors.

Predictive Analysis for [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride:

Based on the SAR trends observed in the 4-alkoxy analogs, we can extrapolate a predicted binding profile for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride:

  • Primary Target: It is highly likely that the primary target for this compound is the serotonin 5-HT2A receptor . The presence of the n-propoxy group is expected to confer significant affinity for this receptor.

  • Selectivity: We can anticipate good selectivity for the 5-HT2A receptor over 5-HT1A, 5-HT2C, adrenergic, and dopaminergic receptors.

  • Influence of Ortho-Substitution: The ortho-position of the propoxy group in our target compound, as opposed to the para-position in the analogs, will influence the conformational flexibility of the molecule. This may lead to a different, and potentially more selective, interaction with the receptor binding pocket compared to its 4-propoxy counterpart. Further experimental validation is required to confirm the precise affinity and selectivity.

Experimental Protocol: Radioligand Receptor Binding Assay

To empirically determine the receptor binding affinities of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and its analogs, a standardized radioligand binding assay is the gold standard.[4] This technique allows for the quantification of the interaction between a ligand and its receptor.

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound ([2-(2-Propoxyphenyl)ethyl]amine hydrochloride or its analogs).

    • In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and the diluted test compound.

    • Initiate the binding reaction by adding the prepared receptor membranes to each well.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Relevant Signaling Pathway: 5-HT2A Receptor Activation

The interaction of phenethylamine agonists with the 5-HT2A receptor typically initiates a well-characterized signaling cascade. Understanding this pathway is essential for correlating binding affinity with functional activity.

signaling_pathway Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

This comparative analysis, based on the structure-activity relationships of related phenethylamine analogs, strongly suggests that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is likely a selective ligand for the serotonin 5-HT2A receptor. The propoxy substitution at the ortho position is a key structural feature that warrants further investigation.

To validate these predictions, experimental determination of the binding affinities of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride at a broad panel of receptors is essential. Functional assays should also be conducted to determine whether it acts as an agonist, antagonist, or inverse agonist at its primary targets. Such studies will provide a comprehensive pharmacological profile and elucidate the therapeutic potential of this and related compounds.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Limbird, L. E. (2004). The Alpha-2 Adrenergic Receptors. Springer Science & Business Media.
  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Kim, S. H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Glennon, R. A., et al. (2002). 2-Substituted Phenylisopropylamines: A New Series of 5-HT2A/2C Serotonin Receptor Ligands. Journal of Medicinal Chemistry, 45(25), 5590-5594.
  • Eshleman, A. J., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 437-447. [Link]

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Comparative

validating the in vitro anti-inflammatory effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in an in vivo model

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-Inflammatory Agents Topic: Validating the In Vitro Anti-Inflammatory Effects of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride in an In Vivo Model...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-Inflammatory Agents

Topic: Validating the In Vitro Anti-Inflammatory Effects of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride in an In Vivo Model

Authored For: Researchers, scientists, and drug development professionals engaged in translational pharmacology.

Introduction: Bridging the Gap from Benchtop to Preclinical Reality

The journey of a novel anti-inflammatory compound from initial discovery to potential therapeutic application is fraught with challenges, the most critical of which is the transition from a controlled in vitro environment to a complex in vivo system. While in vitro assays, such as those measuring the inhibition of protein denaturation or cyclooxygenase (COX) enzymes, are invaluable for initial screening, they cannot fully replicate the intricate cascade of events in a living organism.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the promising in vitro anti-inflammatory properties of a novel compound, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, using a well-established in vivo model.

For the purpose of this guide, we will hypothesize that preliminary in vitro screens have demonstrated that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4][5] Our objective is to design and execute a robust in vivo study that can confirm, quantify, and contextualize these findings, comparing the compound's efficacy against a clinically relevant benchmark.

Rationale and Model Selection: Choosing the Right Battlefield

The first and most critical decision in translational research is the selection of an appropriate animal model. The chosen model must be reproducible, relevant to the compound's hypothesized mechanism, and capable of yielding quantifiable, translatable data. For acute inflammation, the carrageenan-induced paw edema model in rats is a gold standard.[6][7][8]

Why the Carrageenan-Induced Paw Edema Model?

  • High Reproducibility: The model is well-characterized and produces a highly consistent and measurable inflammatory response.[6][9]

  • Distinct Inflammatory Phases: The edema development is biphasic. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the upregulation of COX-2.[6] This allows for mechanistic insights into whether a compound targets early or late-phase mediators.

  • Proven Predictive Value: The model is highly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, as well as other classes of anti-inflammatory agents, making it an excellent screening tool.[8][10]

This model provides a robust platform to test our hypothesis that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride can suppress inflammation in vivo.

Experimental Design and Workflow

A robust experimental design is crucial for generating unambiguous and statistically significant results. The design must include appropriate controls to validate the model and benchmark the test compound's performance.

Experimental Groups

A cohort of male Sprague-Dawley rats (180-220g) will be randomly assigned to the following groups (n=6 per group):

Group No.Group NameTreatmentDose/RoutePurpose
1Naive ControlNoneN/ABaseline measurements; no carrageenan.
2Vehicle ControlVehicle (e.g., 0.5% CMC)1 mL/kg, p.o.Negative control; establishes maximal inflammatory response.
3Positive ControlIndomethacin10 mg/kg, p.o.Standard-of-care benchmark; validates assay sensitivity.[11][12]
4Test Compound - Low Dose[2-(2-Propoxyphenyl)ethyl]amine HClX mg/kg, p.o.Evaluate dose-dependent efficacy.
5Test Compound - Mid Dose[2-(2-Propoxyphenyl)ethyl]amine HCl2X mg/kg, p.o.Evaluate dose-dependent efficacy.
6Test Compound - High Dose[2-(2-Propoxyphenyl)ethyl]amine HCl4X mg/kg, p.o.Evaluate dose-dependent efficacy.

CMC: Carboxymethylcellulose; p.o.: per os (oral administration)

Experimental Workflow Diagram

The following diagram outlines the key phases of the experimental protocol.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Data Collection & Analysis Phase acclimate Animal Acclimatization (7 days) grouping Randomization into Experimental Groups acclimate->grouping baseline Baseline Paw Volume Measurement (t=0) admin Oral Administration (Vehicle, Indomethacin, Test Compound) baseline->admin grouping->baseline induce Carrageenan Injection (1% in 0.1 mL, intraplantar) 1 hour post-treatment admin->induce measure Paw Volume Measurement (Hourly for 6 hours) induce->measure sacrifice Euthanasia & Sample Collection (t=6 hours) measure->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis

Caption: High-level workflow for the in vivo validation study.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema
  • Acclimatization: House animals under standard conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.

  • Baseline Measurement: At t=0, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.[13][14][15]

  • Dosing: Administer the respective treatments (Vehicle, Indomethacin, or [2-(2-Propoxyphenyl)ethyl]amine HCl) via oral gavage.

  • Inflammation Induction: One hour after treatment, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[7][9]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: Post-Mortem Tissue and Blood Analysis
  • Euthanasia: At the end of the 6-hour observation period, euthanize the animals using an approved method (e.g., CO₂ asphyxiation).

  • Blood Collection: Collect trunk blood into serum separator tubes. Allow to clot, then centrifuge at 3000 rpm for 15 minutes. Collect the serum and store it at -80°C for cytokine analysis.

  • Tissue Collection: Excise the inflamed paw tissue. A section should be fixed in 10% neutral buffered formalin for histology. The remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for Myeloperoxidase (MPO) assay.

Protocol 3: Biochemical and Histological Analysis
  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a quantitative marker of neutrophil infiltration.[16][17] The assay will be performed using a commercial kit following the manufacturer's instructions.[18][19][20]

  • Cytokine Analysis (ELISA): Measure the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the collected serum using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][22][23]

  • Histopathology: The formalin-fixed paw tissue will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[24] A pathologist will then score the sections for signs of inflammation, including edema, inflammatory cell infiltration, and tissue damage.[25][26][27]

Hypothesized Mechanism and Data Interpretation

Based on the in vitro data, we hypothesize that [2-(2-Propoxyphenyl)ethyl]amine hydrochloride acts by inhibiting the production of key inflammatory mediators. A successful outcome would show a dose-dependent reduction in inflammation across multiple endpoints.

Potential Signaling Pathway

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[11][28][29][30] This, in turn, can reduce the downstream signaling that leads to vasodilation, edema, and pain.

G Carrageenan Carrageenan (Inflammatory Stimulus) CellMembrane Cell Membrane Phospholipids Carrageenan->CellMembrane activates PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid liberates COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins synthesizes Inflammation Inflammation (Edema, Neutrophil Infiltration, Cytokine Release) Prostaglandins->Inflammation mediate CompoundX [2-(2-Propoxyphenyl)ethyl]amine HCl (Test Compound) CompoundX->COX Inhibits? Indomethacin Indomethacin (Positive Control) Indomethacin->COX Inhibits

Caption: Hypothesized mechanism of action via COX pathway inhibition.

Comparative Data Summary (Hypothetical Results)

The table below illustrates how the data would be structured for a clear comparison between the test compound and the controls.

GroupPaw Volume Increase (mL) @ 4hr% Inhibition of EdemaMPO Activity (U/mg tissue)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control0.85 ± 0.070%0.45 ± 0.05250 ± 30400 ± 45
Indomethacin (10 mg/kg)0.34 ± 0.0560%0.18 ± 0.03110 ± 20150 ± 25
Test Cmpd (Low Dose)0.72 ± 0.0615%0.38 ± 0.04215 ± 28350 ± 40
Test Cmpd (Mid Dose)0.51 ± 0.0540%0.27 ± 0.03160 ± 22240 ± 30
Test Cmpd (High Dose)0.38 ± 0.0455%0.20 ± 0.02125 ± 18175 ± 28

Data are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Interpretation: In this hypothetical scenario, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride demonstrates a clear dose-dependent anti-inflammatory effect. At its highest dose, its efficacy in reducing paw edema, neutrophil infiltration (MPO activity), and systemic cytokine levels is comparable to the standard NSAID, Indomethacin. Histological analysis would be expected to corroborate these findings, showing reduced immune cell infiltration and tissue edema in the high-dose and indomethacin groups compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating the in vitro anti-inflammatory potential of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride in a preclinical in vivo setting. By integrating macroscopic measurements (paw edema) with cellular (histology), biochemical (MPO), and systemic (cytokine) endpoints, this experimental design provides a comprehensive assessment of the compound's efficacy and offers insights into its potential mechanism of action.

A positive outcome, as illustrated in the hypothetical data, would strongly support the continued development of this compound. Subsequent steps would logically include:

  • Exploring Chronic Inflammation Models: Testing the compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its efficacy in long-term inflammatory conditions.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its therapeutic effect.

  • Preliminary Safety and Toxicology Studies: To identify any potential adverse effects and establish a preliminary safety profile.

By methodically bridging the gap between in vitro promise and in vivo validation, researchers can build a robust data package to justify the further investment and development of novel anti-inflammatory therapeutics.

References

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Validation

A Comparative Analysis of the Metabolic Stability of [2-(2-Propoxyphenyl)ethyl]amine and 2-Phenylethylamine: The Influence of a Propoxy Group

Abstract Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and overall viability. This guide provides a comparative analysis of the metabolic stability of [2-(2-Propoxyphenyl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and overall viability. This guide provides a comparative analysis of the metabolic stability of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and its structural analogue, 2-phenylethylamine (PEA). We explore the well-established metabolic pathways of PEA, primarily mediated by monoamine oxidases (MAOs), and contrast them with the hypothesized metabolic routes for its propoxy-substituted counterpart. The introduction of a propoxy group is predicted to significantly alter the metabolic fate of the parent molecule by introducing a new site for cytochrome P450 (CYP)-mediated O-dealkylation and potentially sterically hindering MAO access. This guide details a robust in vitro experimental protocol using human liver microsomes (HLMs) to quantitatively assess and compare the metabolic stability of these two compounds. Expected outcomes and their interpretation are presented, offering valuable insights for researchers in drug discovery and development on the rational design of molecules with optimized pharmacokinetic properties.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A key parameter governing a drug's pharmacokinetics is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound that is too rapidly metabolized will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations. Conversely, a compound that is too resistant to metabolism may accumulate to toxic levels. Therefore, a central goal in medicinal chemistry is to design molecules with an optimal balance of metabolic stability.

2-Phenylethylamine (PEA) is an endogenous trace amine that serves as an excellent model compound for understanding the metabolism of simple aromatic ethylamines.[1][2] Its metabolism is well-characterized and is primarily driven by the monoamine oxidase (MAO) family of enzymes (both MAO-A and MAO-B), which catalyze the oxidative deamination of the ethylamine side chain.[1][3][4][5]

This guide investigates how the introduction of a propoxy group at the 2-position of the phenyl ring, forming [2-(2-Propoxyphenyl)ethyl]amine, is hypothesized to impact metabolic stability. We will explore the biochemical rationale for this substitution and outline a comprehensive experimental workflow to test this hypothesis.

Hypothesized Metabolic Pathways: A Tale of Two Molecules

The structural difference between our two compounds of interest dictates their likely metabolic fates.

2-Phenylethylamine (PEA): The MAO Substrate

The primary metabolic pathway for PEA involves oxidative deamination by MAO-A and MAO-B, located on the outer mitochondrial membrane.[3][4] This reaction converts the ethylamine side chain to phenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to phenylacetic acid.[1]

PEA 2-Phenylethylamine Aldehyde Phenylacetaldehyde PEA->Aldehyde MAO-A / MAO-B (Oxidative Deamination) Acid Phenylacetic acid Aldehyde->Acid Aldehyde Dehydrogenase cluster_0 Primary Pathways PropoxyPEA [2-(2-Propoxyphenyl)ethyl]amine Metabolite1 2-(2-Propoxyphenyl)acetaldehyde PropoxyPEA->Metabolite1 MAO-A / MAO-B (Potentially Hindered) Metabolite2 2-(2-Hydroxyphenyl)ethylamine PropoxyPEA->Metabolite2 CYP450 Enzymes (O-Dealkylation)

Figure 2. Hypothesized metabolic pathways for [2-(2-Propoxyphenyl)ethyl]amine.

Experimental Design: The In Vitro Metabolic Stability Assay

To quantitatively compare the metabolic stability of these two compounds, a well-established in vitro method using human liver microsomes (HLMs) is employed. [6][7][8][9]HLMs contain a rich complement of Phase I drug-metabolizing enzymes, particularly the CYP450 family. [10]

Objective

To determine and compare the in vitro half-life (t1/2) and intrinsic clearance (CLint) of [2-(2-Propoxyphenyl)ethyl]amine and 2-phenylethylamine in human liver microsomes.

Materials & Methods
ComponentDescription
Test Compounds [2-(2-Propoxyphenyl)ethyl]amine HCl, 2-Phenylethylamine HCl (10 mM stocks in DMSO)
Biological Matrix Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
Cofactor NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
Buffer Potassium Phosphate Buffer (100 mM, pH 7.4)
Quenching Solution Acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
Instrumentation LC-MS/MS system for sensitive and specific quantification of the parent compounds
Experimental Protocol

The following protocol outlines the key steps for the microsomal stability assay. [11]

  • Preparation of Incubation Mixture:

    • Thaw HLMs on ice.

    • Prepare a working solution of HLMs in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Add the test compound to the HLM solution to a final concentration of 1 µM. It is crucial to keep the concentration below the Michaelis-Menten constant (Km) to ensure first-order kinetics.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is considered time zero (T0).

    • A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with the internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T0 sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the negative of the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t1/2):

    • t1/2 = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Microsomal Protein Amount) [12][13]

cluster_workflow Experimental & Data Workflow A Prepare HLM & Compound Mixture (1 µM) B Pre-incubate at 37°C A->B C Initiate with NADPH (T=0) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench with ACN + IS D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Slope (-k) H->I J Calculate t1/2 and CLint I->J

Figure 3. Workflow for the in vitro metabolic stability assay and data analysis.

Anticipated Results and Interpretation

Based on the hypothesized metabolic pathways, we anticipate a significant difference in the metabolic stability of the two compounds.

Table 1: Hypothetical Comparative Metabolic Stability Data

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
2-Phenylethylamine< 10> 200Low
[2-(2-Propoxyphenyl)ethyl]amine4530.8Moderate
Verapamil (Control)2555.4Moderate
Interpretation of Expected Outcomes:
  • 2-Phenylethylamine: We expect PEA to be rapidly metabolized, resulting in a short half-life and high intrinsic clearance. This is consistent with its known role as an excellent substrate for MAO.

  • [2-(2-Propoxyphenyl)ethyl]amine: The presence of the propoxy group is expected to increase metabolic stability. This would be reflected in a longer half-life and lower intrinsic clearance compared to PEA. This anticipated result would support the hypothesis that the propoxy group either sterically hinders MAO activity or that the rate of CYP-mediated O-dealkylation is slower than the rate of MAO-mediated deamination of PEA.

Discussion and Implications for Drug Design

The comparison between these two molecules provides a clear illustration of a fundamental principle in medicinal chemistry: small structural modifications can have profound effects on a compound's pharmacokinetic properties.

  • Blocking a Metabolic Hotspot: If the primary metabolic liability of a lead compound is rapid metabolism at a specific site, introducing a substituent can "shield" that site. In our case, the propoxy group may partially shield the ethylamine from MAO, thereby increasing the compound's metabolic half-life.

  • Introducing New Metabolic Pathways: The addition of the propoxy group provides a new handle for CYP450 enzymes. [14]While this O-dealkylation pathway contributes to the overall clearance of the molecule, its rate is hypothesized to be slower than the unhindered MAO metabolism of PEA. This trade-off—introducing a slower metabolic pathway to compete with a faster one—is a common strategy for enhancing metabolic stability.

  • The Importance of Context: The effect of a substituent is highly dependent on its position and the overall molecular scaffold. An ortho-propoxy group may provide steric hindrance, whereas a para-propoxy group might have a different, primarily electronic, effect without significantly blocking MAO access.

Conclusion

This guide presents a systematic approach to comparing the metabolic stability of [2-(2-Propoxyphenyl)ethyl]amine and 2-phenylethylamine. By understanding the established metabolism of the parent scaffold and hypothesizing the impact of a key structural modification, we can design targeted experiments to quantify this effect. The anticipated results—a significant increase in the metabolic stability of the propoxy-substituted analogue—underscore the power of rational drug design. The detailed in vitro protocol provided serves as a practical template for researchers aiming to evaluate and optimize the metabolic stability of their own drug candidates, ultimately increasing the probability of success in the development pipeline.

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Comparative

head-to-head comparison of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride and a known psychoactive compound

A Head-to-Head Comparison for Drug Discovery: [2-(2-Propoxyphenyl)ethyl]amine vs. 2C-B A Guide for Researchers in Pharmacology and Neurotherapeutics Abstract and Rationale The landscape of neuropsychopharmacology is cont...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison for Drug Discovery: [2-(2-Propoxyphenyl)ethyl]amine vs. 2C-B

A Guide for Researchers in Pharmacology and Neurotherapeutics

Abstract and Rationale

The landscape of neuropsychopharmacology is continually evolving, driven by the synthesis of novel compounds with the potential to modulate central nervous system (CNS) targets. Phenethylamines, a class of compounds structurally related to endogenous monoamines, represent a particularly fertile ground for discovery.[1] This guide provides a detailed head-to-head comparison of a lesser-characterized molecule, [2-(2-Propoxyphenyl)ethyl]amine, and the well-documented psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[2]

For the purpose of this guide, [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (CAS 1201633-42-2) will be referred to as "Compound A" .[3][4] Its structure suggests a potential interaction with serotonergic systems, analogous to the 2C-x family of compounds. 2C-B is a classic psychedelic drug known to act as a partial agonist at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is the primary target for most hallucinogens.[2][5][6]

This comparison is designed for researchers, medicinal chemists, and drug development professionals. It aims to provide a framework for characterizing novel phenethylamines by outlining essential physicochemical, pharmacological, and toxicological assessments. By juxtaposing the predicted profile of Compound A with the established data for 2C-B, we illustrate a logical, data-driven pathway for preclinical evaluation.

Physicochemical Properties

A foundational step in drug development is the characterization of a compound's physical and chemical properties. These parameters influence solubility, absorption, formulation, and stability.

PropertyCompound A (Predicted/Known) 2C-B (Known)
IUPAC Name [2-(2-Propoxyphenyl)ethyl]amine2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine[2]
Molecular Formula C₁₁H₁₇NO (Free Base)C₁₀H₁₄BrNO₂ (Free Base)
Molecular Weight 215.72 g/mol (HCl Salt)[3]260.13 g/mol (Free Base), 341.04 g/mol (HBr Salt)[7]
Structure
Predicted pKa ~10.1 (Amine)~9.9 (Amine)
Predicted LogP ~2.8~3.1

Note: Properties for Compound A are estimated based on its structure using standard cheminformatics tools, except where cited. Properties for 2C-B are from established literature and databases like PubChem.

The primary structural difference is the substitution pattern on the phenyl ring. 2C-B features methoxy groups at positions 2 and 5 and a bromine atom at position 4.[8] Compound A has a single propoxy group at the ortho (2) position. This variation is expected to significantly alter receptor affinity and functional activity.

Comparative Pharmacology

The core of this guide focuses on the pharmacological differences that dictate the biological effects of these compounds. The primary hypothesis is that both compounds interact with serotonin 5-HT₂ receptors, but with different affinity, selectivity, and efficacy.

Pharmacodynamics: Receptor Interactions and Signaling

The psychoactive effects of phenethylamines like 2C-B are primarily mediated by their interaction with the serotonin 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.[9][10] Agonist binding activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).[11][12]

It is crucial to determine not only if a compound binds but how it activates the receptor. Some ligands can be "biased agonists," preferentially activating one downstream pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[13][14] This functional selectivity can dissociate therapeutic effects from adverse effects.[14]

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Compound Synthesis & QC (NMR, LC-MS) B Primary Screen: Radioligand Binding Assay (h5-HT2A, 2B, 2C, etc.) A->B Characterize affinity (Ki) C Functional Assay: Calcium Flux (Gq) or IP-1 Accumulation B->C Determine potency (EC50) & efficacy (% max response) D Selectivity & Bias: β-Arrestin Recruitment Assay C->D Assess signaling bias E Behavioral Proxy: Mouse Head-Twitch Response (HTR) C->E Correlate in vitro potency with in vivo effect F Pharmacokinetic Study: Rodent Plasma/Brain Levels E->F Relate dose to exposure G Advanced Behavioral Models: Drug Discrimination E->G Confirm subjective effect similarity

A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a target receptor.[12][15] This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Representative Data (Hypothetical for Compound A):

Receptor TargetCompound A (Ki, nM) 2C-B (Ki, nM)
Human 5-HT₂ₐ 1502.9 - 380 ¹
Human 5-HT₂c 450100 ¹
Human SERT >10,000>10,000 ²
Human DAT >10,000>10,000 ²
Human NET >10,000>10,000 ²
¹ Affinity for 2C-B can vary depending on the radioligand used ([¹⁶]).
² 2C-family drugs generally show very low potency as monoamine transporter inhibitors ([¹⁰]).

Interpretation: This hypothetical data suggests Compound A has a lower affinity for 5-HT₂ receptors compared to 2C-B. The lack of affinity for monoamine transporters (SERT, DAT, NET) for both compounds indicates that their primary mechanism is not reuptake inhibition, distinguishing them from compounds like MDMA.[16]

While binding affinity indicates how well a drug binds to a receptor, functional assays measure the biological response it produces. Key parameters are potency (EC₅₀: the concentration for 50% of maximal effect) and efficacy (Eₘₐₓ: the maximum possible effect). 2C-B is known as a partial agonist at 5-HT₂ₐ and 5-HT₂c receptors.[2][5]

Representative Data (Hypothetical for Compound A, Gq Pathway):

Receptor TargetCompoundEC₅₀ (nM) Eₘₐₓ (% of 5-HT)
Human 5-HT₂ₐ Compound A 25045% (Partial Agonist)
2C-B 1.2101% (Full Agonist)[2]
Human 5-HT₂c Compound A 70030% (Partial Agonist)
2C-B 0.6398% (Full Agonist)[2]

Interpretation: In this scenario, Compound A is a significantly less potent and lower efficacy partial agonist compared to 2C-B. The lower efficacy might translate to a different qualitative effect in vivo, potentially with a ceiling effect and a reduced psychedelic-like response. Some studies have found 2C-B to be a low-efficacy partial agonist or even an antagonist, highlighting the complexity and assay-dependent nature of these measurements.[2][8][17]

G compound 5-HT2A Agonist (e.g., 2C-B) receptor 5-HT2A Receptor compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) ca_release->downstream pkc->downstream

Pharmacokinetics: ADME Profile

Pharmacokinetics (PK) describes how the body processes a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for predicting dose, duration of action, and potential for drug-drug interactions.

Comparative ADME Profile:

PK ParameterCompound A (Predicted) 2C-B (Known)
Route of Admin. Oral, InsufflationOral, Insufflation[2]
Bioavailability Moderate to Low (Predicted)Low[2]
Tₘₐₓ (Oral) 1-2 hours (Predicted)~1-2 hours[5]
Elimination Half-life 2-4 hours (Predicted)~1.2-2.5 hours[2]
Metabolism Predicted MAO & CYP450 activityLiver (MAO and CYP450)[2]
Key Metabolites O-depropylation, N-dealkylationDemethylation, oxidative deamination[18]

Interpretation: Both compounds are predicted to have relatively rapid onset and short duration of action, typical for many phenethylamines. The primary route of metabolism is expected to be via monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes in the liver. The propoxy group on Compound A may offer a different metabolic profile compared to the methoxy groups on 2C-B, potentially altering the half-life or forming unique metabolites.

In Vivo Behavioral Assessment

The Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-validated behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential in humans.[19][20] The frequency of head twitches correlates with the potency of 5-HT₂ₐ agonists.[21]

Representative Data (Hypothetical Dose-Response):

CompoundDose (mg/kg, IP)Mean Head Twitches (± SEM) / 30 min
Vehicle 01 ± 0.5
Compound A 1.05 ± 2
3.018 ± 4
10.022 ± 5
2C-B 0.38 ± 3
1.025 ± 6
3.040 ± 8

Interpretation: This hypothetical data shows both compounds induce the HTR in a dose-dependent manner, confirming in vivo 5-HT₂ₐ receptor engagement. Consistent with the in vitro data, Compound A is less potent than 2C-B, requiring a higher dose to elicit a comparable response. This assay is critical for confirming that in vitro activity translates to a functional CNS effect.

Toxicology and Safety Profile

The safety profile is a paramount concern in drug development. For psychoactive phenethylamines, key areas of concern include cardiovascular effects (hypertension, tachycardia) and neurotoxicity.[22][23]

  • 2C-B: Known to cause sympathomimetic effects, including increased heart rate and blood pressure.[5][6] At high doses, more severe effects like hyperthermia and seizures have been reported, consistent with others in its class.[22][23]

  • Compound A: Lacking specific data, its safety profile is inferred from its structure. The potential for cardiovascular stimulation should be assumed and rigorously tested in preclinical models. Standard toxicology panels, including cardiovascular safety pharmacology and genotoxicity assays, would be required.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay (5-HT₂ₐ)
  • Objective: To determine the binding affinity (Ki) of test compounds.

  • Materials:

    • Membrane preparation from cells stably expressing human 5-HT₂ₐ receptors (e.g., CHO-K1 or HEK293 cells).[15]

    • Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).[24]

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[25]

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of test compounds (Compound A, 2C-B) in assay buffer.

    • In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [³H]ketanserin (at a final concentration near its Kd, ~1-2 nM), and 150 µL of the membrane preparation (10-20 µg protein).[25]

    • For total binding wells, add 50 µL of buffer instead of test compound.

    • For non-specific binding wells, add 50 µL of mianserin instead of test compound.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration over GF/B filter plates presoaked in 0.5% polyethyleneimine.[24][25]

    • Wash plates 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

    • Dry the filter mat, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

    • Calculate specific binding and plot the percent inhibition versus log[concentration] of the test compound. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Mouse Head-Twitch Response (HTR) Assay
  • Objective: To quantify the in vivo 5-HT₂ₐ receptor agonist activity.

  • Materials:

    • Male C57BL/6J mice (8-10 weeks old).[21]

    • Test compounds dissolved in sterile saline (0.9% NaCl).

    • Observation chambers (e.g., clear plexiglass cylinders).

  • Procedure:

    • Acclimate mice to the observation chambers for at least 30 minutes before injection.

    • Administer the test compound or vehicle via intraperitoneal (IP) injection.

    • Immediately after injection, return the mouse to its chamber and begin observation.

    • Manually count the number of head twitches for a set period, typically 30-60 minutes, starting 5-10 minutes post-injection.[21] A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[19]

    • Alternatively, use an automated system with a head-mounted magnet or video tracking for unbiased quantification.[19]

    • Analyze the data by comparing the mean number of head twitches across different dose groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing a novel phenethylamine, Compound A, using the well-studied psychoactive compound 2C-B as a benchmark. Based on structural analysis and predictive pharmacology, Compound A is hypothesized to be a 5-HT₂ receptor agonist, but likely with lower affinity and potency than 2C-B.

The described experimental workflow—from in vitro binding and functional assays to in vivo behavioral pharmacology—provides a robust framework for testing this hypothesis. The results of these studies would clarify the pharmacological profile of Compound A, determine its potential for CNS activity, and provide foundational data for any further therapeutic development or safety assessment.

Future research should focus on obtaining empirical data for Compound A's binding affinity, functional efficacy at a wider range of CNS targets, and its full pharmacokinetic and safety profile. Exploring functional selectivity and downstream signaling pathways will be crucial to understanding the nuances of its mechanism of action and predicting its potential effects in humans.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. The International Union of Basic and Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS). Available at: [Link][26][27][28][29][30]

  • 2C-B - Wikipedia. Wikipedia. Available at: [Link][2]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information (NCBI). Available at: [Link][11]

  • 5-HT2A receptor - Wikipedia. Wikipedia. Available at: [Link][9]

  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). DEA Diversion Control Division. Available at: [Link][31]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. National Center for Biotechnology Information (NCBI). Available at: [Link][5][6]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link][13]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature. ResearchGate. Available at: [Link][32]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. National Center for Biotechnology Information (NCBI). Available at: [Link][10]

  • N-Methyl-2C-B - Wikipedia. Wikipedia. Available at: [Link][33]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. Wikipedia. Available at: [Link][14]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PubMed Central. Available at: [Link][17]

  • Subjective effects of 2,5‐dimethoxy‐4‐bromophenethylamine (2C‐B) and psilocybin... ResearchGate. Available at: [Link][16]

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite... ResearchGate. Available at: [Link][18]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link][15]

  • 2C-B - PsychonautWiki. PsychonautWiki. Available at: [Link][8]

  • Characterization of the head-twitch response induced by hallucinogens in mice... PubMed Central. Available at: [Link][19]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening... PubMed. Available at: [Link][24]

  • 2C-B Drug Side Effects, Signs and Symptoms. The Recovery Village. Available at: [Link][22]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link][25]

  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Labcorp. Available at: [Link][21]

  • Head-twitch response - Wikipedia. Wikipedia. Available at: [Link][20]

  • 2C-B Hydrobromide - PubChem. National Institutes of Health (NIH). Available at: [Link][7]

  • 2C or not 2C: phenethylamine designer drug review. PubMed. Available at: [Link][23]

  • Phenethylamine - Wikipedia. Wikipedia. Available at: [Link][1]

Sources

Validation

Independent Verification of the Synthesis of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride: A Comparative Guide for Researchers

In the landscape of drug discovery and development, the unequivocal verification of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical framework f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal verification of a synthesized compound's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth technical framework for the independent verification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, a phenethylamine derivative of interest to researchers in medicinal chemistry. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, outlines self-validating analytical workflows, and compares synthetic and purification strategies to empower scientists with the knowledge to ensure the integrity of their research.

I. Strategic Approaches to the Synthesis of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

The synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is most effectively approached through a two-step sequence: the formation of the intermediate 2-(2-propoxyphenyl)acetonitrile, followed by its reduction to the target primary amine and subsequent conversion to the hydrochloride salt. This strategy is favored for its high yields and the relative ease of purification of the intermediates and final product.

A. Primary Synthetic Pathway: Williamson Ether Synthesis followed by Nitrile Reduction

This robust pathway is a well-established and reliable method for the preparation of a wide array of phenethylamine derivatives.

1. Synthesis of 2-(2-propoxyphenyl)acetonitrile via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 2-hydroxyphenylacetonitrile and a propyl halide. The Williamson ether synthesis is a classic and efficient method for this transformation.

  • Mechanism and Rationale: The reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 2-hydroxyphenylacetonitrile with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide. The choice of a relatively non-hindered primary halide, such as 1-bromopropane or 1-iodopropane, is critical to maximize the reaction rate and minimize potential elimination side reactions.

2. Reduction of 2-(2-propoxyphenyl)acetonitrile to [2-(2-Propoxyphenyl)ethyl]amine

The reduction of the nitrile functional group to a primary amine is a pivotal step. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly employed reducing agent for this transformation due to its high reactivity.

  • Mechanism and Rationale: The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. This process occurs in two successive additions, leading to the formation of an intermediate imine which is then further reduced to the primary amine. An aqueous workup is necessary to quench the excess LiAlH₄ and to protonate the resulting amino group.

3. Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

  • Rationale: The formation of a hydrochloride salt serves multiple purposes. It often improves the compound's stability, crystallinity, and handling properties. Furthermore, many amine-containing active pharmaceutical ingredients are formulated as salts to enhance their solubility and bioavailability.

B. Alternative Synthetic Route: Reductive Amination

An alternative, though potentially less direct, approach for the synthesis of related phenethylamines involves the reductive amination of a corresponding phenylacetaldehyde. While not the primary focus of this guide, it represents a viable alternative for the synthesis of similar structures.

II. Independent Verification and Characterization: A Multi-faceted Approach

The confirmation of the structure and purity of the synthesized [2-(2-Propoxyphenyl)ethyl]amine hydrochloride necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

A. Spectroscopic Verification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride would show characteristic signals for the aromatic protons, the methylene protons of the ethylamine chain, and the propyl group. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR Spectroscopy: This method provides information about the number of different types of carbon atoms in the molecule. The expected spectrum would show distinct signals for each carbon atom in the aromatic ring, the ethylamine side chain, and the propyl group.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • Expected Data: For [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free amine, [C₁₁H₁₇NO]⁺. The fragmentation pattern would likely involve cleavage of the C-C bond beta to the nitrogen atom, a characteristic fragmentation for phenethylamines.

B. Chromatographic Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound and for identifying and quantifying any impurities.

  • Methodology: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed for the analysis of amine compounds. UV detection is suitable for this chromophore-containing molecule.

  • Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

C. Potential Impurities and Their Identification

A thorough understanding of the synthetic pathway allows for the anticipation of potential impurities.

  • Starting Materials: Unreacted 2-hydroxyphenylacetonitrile or propyl halide.

  • Side-Products from Williamson Ether Synthesis: Potential for O- vs. C-alkylation, although O-alkylation is highly favored for phenoxides.

  • Incomplete Reduction: Residual 2-(2-propoxyphenyl)acetonitrile.

  • Over-reduction Products: While less common with LiAlH₄ for nitriles, the possibility of side reactions should be considered.

  • Products of Side Reactions: Impurities can also arise from reactions with solvents or other reagents.

The identification of these impurities can be achieved by a combination of HPLC (by comparing retention times with known standards) and LC-MS, which provides molecular weight information for the impurity peaks.

III. Experimental Protocols

A. Synthesis of 2-(2-propoxyphenyl)acetonitrile

Materials:

  • 2-Hydroxyphenylacetonitrile

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

B. Synthesis of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride

Materials:

  • 2-(2-propoxyphenyl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric Acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(2-propoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude [2-(2-Propoxyphenyl)ethyl]amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield [2-(2-Propoxyphenyl)ethyl]amine hydrochloride as a solid.

IV. Data Presentation and Visualization

A. Tabular Summary of Expected Analytical Data
Analysis Expected Results for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride
¹H NMR Signals corresponding to aromatic protons, O-CH₂, CH₂-CH₂-N, N-CH₂, CH₂-CH₃, and CH₃ protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Signals for all 11 unique carbon atoms in the molecule.
Mass Spec. Molecular ion peak (M⁺) corresponding to the free amine at m/z = 179.25.
HPLC A single major peak with a purity of >98% (area percent).
B. Visualizing the Synthetic and Analytical Workflow

G cluster_synthesis Synthetic Pathway cluster_verification Verification Workflow 2-Hydroxyphenylacetonitrile 2-Hydroxyphenylacetonitrile 2-(2-propoxyphenyl)acetonitrile 2-(2-propoxyphenyl)acetonitrile 2-Hydroxyphenylacetonitrile->2-(2-propoxyphenyl)acetonitrile Williamson Ether Synthesis (1-Bromopropane, K2CO3) [2-(2-Propoxyphenyl)ethyl]amine [2-(2-Propoxyphenyl)ethyl]amine 2-(2-propoxyphenyl)acetonitrile->[2-(2-Propoxyphenyl)ethyl]amine Nitrile Reduction (LiAlH4) [2-(2-Propoxyphenyl)ethyl]amine hydrochloride [2-(2-Propoxyphenyl)ethyl]amine hydrochloride [2-(2-Propoxyphenyl)ethyl]amine->[2-(2-Propoxyphenyl)ethyl]amine hydrochloride Salt Formation (HCl) Spectroscopic Analysis Spectroscopic Analysis [2-(2-Propoxyphenyl)ethyl]amine hydrochloride->Spectroscopic Analysis Chromatographic Analysis Chromatographic Analysis [2-(2-Propoxyphenyl)ethyl]amine hydrochloride->Chromatographic Analysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry HPLC (Purity) HPLC (Purity) Chromatographic Analysis->HPLC (Purity) LC-MS (Impurity ID) LC-MS (Impurity ID) Chromatographic Analysis->LC-MS (Impurity ID)

Caption: Synthetic and analytical workflow for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

V. Conclusion

The independent verification of a synthesized compound is a critical step in ensuring the reliability and reproducibility of scientific research. This guide has provided a comprehensive framework for the synthesis and verification of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride, emphasizing the rationale behind the chosen methods and the importance of a multi-technique approach to structural confirmation and purity assessment. By following these principles and protocols, researchers can be confident in the quality of their synthesized materials, thereby strengthening the foundation of their scientific endeavors.

VI. References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry. Pearson Education.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Comparative

comparative study of the microtubule targeting effects of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride versus colchicine

< A Technical Resource for Researchers in Cellular Biology and Drug Development Introduction: The Critical Role of Microtubule Dynamics Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental com...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Resource for Researchers in Cellular Biology and Drug Development

Introduction: The Critical Role of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant state of assembly and disassembly, known as dynamic instability, is crucial for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2] This dependency, particularly in rapidly proliferating cells, makes tubulin a prime target for anticancer therapeutics.[1]

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, broadly categorized as stabilizers (e.g., taxanes) or destabilizers.[3][4][5] This guide provides an in-depth comparative analysis of two canonical classes of microtubule-destabilizing agents: Colchicine and the Vinca Alkaloids . While both induce mitotic arrest by disrupting microtubule function, their distinct mechanisms of interaction with tubulin lead to different biological consequences and clinical utilities. Understanding these differences is paramount for researchers designing novel antimitotic agents and for clinicians optimizing cancer treatment regimens.

Part 1: Unraveling the Mechanisms of Action

The efficacy of both colchicine and vinca alkaloids stems from their ability to bind directly to tubulin, but they target distinct sites on the heterodimer, leading to different structural and functional outcomes.

Colchicine: The Archetypal Polymerization Inhibitor

Colchicine, a natural product derived from the autumn crocus (Colchicum autumnale), exerts its antimitotic effects by binding with high affinity to a specific pocket on the β-tubulin subunit, aptly named the "colchicine-binding site".[3][5][6] This site is located at the interface between the α- and β-tubulin subunits within a single heterodimer.[7][8][9]

The binding event induces a conformational change in the tubulin dimer, resulting in a curved structure.[7] This curvature sterically hinders the ability of the dimer to polymerize into the straight protofilaments required for microtubule formation.[7][10] Consequently, colchicine effectively inhibits microtubule assembly.[7] At high concentrations, it leads to the net depolymerization of existing microtubules.[3][7] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[3]

Vinca Alkaloids: Disruptors of Microtubule Ends

The vinca alkaloids, such as vinblastine and vincristine, are derived from the Madagascar periwinkle (Catharanthus roseus).[2][11] They also bind to β-tubulin but at a distinct location known as the "vinca domain," which is separate from the colchicine-binding site.[4][10][12] This site is strategically located at the ends of microtubules, at the interface between two tubulin heterodimers.[7]

Their mechanism is concentration-dependent. At high concentrations, vinca alkaloids robustly depolymerize microtubules.[5] However, at the lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. They bind with high affinity to the tips of microtubules, physically preventing the addition of new tubulin dimers and thereby inhibiting microtubule growth.[13][14] This "capping" action effectively poisons microtubule dynamics, even when only a small fraction of tubulin is bound.[14] The result is the same as with colchicine: a disrupted mitotic spindle, M-phase arrest, and apoptosis.[2][5]

Mechanistic Comparison Diagram

The following diagram illustrates the distinct binding sites and consequent effects of colchicine and vinca alkaloids on tubulin and microtubule dynamics.

Microtubule_Targeting_Agents cluster_microtubule Microtubule Protofilament Tubulin α-Tubulin β-Tubulin Effect_Col Induces Curvature, Inhibits Polymerization Tubulin->Effect_Col MT_End Growing (+) End MT_Body Microtubule Lattice Effect_Vinca Suppresses Dynamics, Blocks Elongation MT_End->Effect_Vinca Colchicine Colchicine Colchicine->Tubulin:beta Binds to Colchicine Site Vinca Vinca Alkaloid Vinca->MT_End Binds to Vinca Domain at MT End

Caption: Differential binding sites of Colchicine and Vinca Alkaloids.

Part 2: Head-to-Head Experimental Performance

The distinct mechanisms of colchicine and vinca alkaloids translate into quantifiable differences in their biological activity. Below is a summary of typical experimental data comparing their effects.

Quantitative Comparison of Microtubule-Targeting Effects
ParameterColchicineVinblastine/VincristineRationale & Significance
Binding Site Colchicine site on β-tubulin (intra-dimer)[7][8]Vinca domain on β-tubulin (inter-dimer)[10][12]The different binding sites account for their distinct mechanisms of action and potential for overcoming specific types of drug resistance.
Tubulin Polymerization (IC50) ~1-3 µM[7]~1-3 µMBoth are potent inhibitors of tubulin polymerization in vitro, though their primary in-cell mechanism differs (polymerization inhibition vs. dynamic suppression).
Cell Cycle Arrest G2/M phase arrest[3]G2/M phase arrest[5]Both effectively halt the cell cycle before anaphase by disrupting the mitotic spindle, a hallmark of antimitotic agents.
Clinical Use in Oncology Limited (High Toxicity)[5][15]Widespread (Leukemias, Lymphomas, etc.)[2][4]Vinca alkaloids have a better therapeutic index, making them successful chemotherapeutic drugs. Colchicine's toxicity to normal cells limits its use in cancer treatment.[3][5]
Resistance Mechanisms Less affected by βIII-tubulin overexpression[14][15]Susceptible to P-glycoprotein (P-gp) efflux and βIII-tubulin overexpression[5]Colchicine-site binders may be effective against tumors that have developed resistance to vinca alkaloids or taxanes through these common mechanisms.[15][16]

Note: IC50 values can vary significantly depending on the specific cell line, assay conditions, and purity of the reagents.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy in the comparative analysis of microtubule-targeting agents, standardized protocols are essential. The following sections provide detailed methodologies for key assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) at 340 nm.[1]

Workflow Diagram:

Tubulin_Polymerization_Workflow A Prepare Reagents (Tubulin, Buffers, GTP, Test Compounds) B Aliquot Reaction Mix (Tubulin + Buffer + GTP) into 96-well plate on ice A->B C Add Test Compounds (Colchicine, Vinca Alkaloid, Vehicle) B->C D Transfer Plate to 37°C Spectrophotometer C->D E Monitor Absorbance at 340 nm Every 30 seconds for 60-90 min D->E F Data Analysis (Plot Abs vs. Time, Calculate Vmax, IC50) E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw purified tubulin (>99% pure), GTP stock solution, and polymerization buffer on ice.[17] A common buffer is 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[18]

    • Prepare serial dilutions of test compounds (e.g., colchicine, vinblastine) and vehicle control in polymerization buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, prepare the reaction mix. For a typical 100 µL reaction, combine tubulin (to a final concentration of 3-4 mg/mL) and GTP (to a final concentration of 1 mM) in polymerization buffer.[1]

    • Add 10 µL of the diluted test compound or vehicle control to the appropriate wells.[1] Perform each condition in triplicate.

  • Initiate Polymerization:

    • Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.[17]

  • Data Acquisition:

    • Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 to 90 minutes.[1][17]

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the resulting sigmoidal curves.

    • Calculate the IC50 value by plotting the Vmax or Amax as a function of the compound concentration and fitting the data to a dose-response curve.[1]

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of a compound's effect on the microtubule network within cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (colchicine, vincristine) or vehicle for a predetermined time (e.g., 6-24 hours).

  • Fixation:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells by incubating with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18][19][20]

  • Permeabilization & Blocking:

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes.[20]

  • Antibody Staining:

    • Incubate the coverslips with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[21]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[21]

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[21]

  • Imaging:

    • Visualize the microtubule network using a fluorescence or confocal microscope.[21] Compare the dense, filamentous network in control cells to the disrupted, diffuse tubulin and condensed chromatin in drug-treated cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This quantitative method determines the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on DNA content.[22]

Step-by-Step Methodology:

  • Cell Treatment and Harvest:

    • Culture cells in multi-well plates and treat with test compounds for a duration equivalent to one or two cell cycles (e.g., 24-48 hours).

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.[23]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[23][24]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[23]

  • Flow Cytometry:

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content.[22]

  • Data Analysis:

    • A histogram of cell count versus fluorescence intensity will show distinct peaks. The first peak represents cells in G0/G1 (2N DNA content), and the second, taller peak represents cells in G2/M (4N DNA content). Cells in S phase will have an intermediate DNA content.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[23] An accumulation of cells in the G2/M peak indicates successful mitotic arrest by the compound.

Part 4: Summary and Concluding Remarks

Both colchicine and vinca alkaloids are potent microtubule-destabilizing agents that induce mitotic arrest, but their utility is dictated by their distinct molecular interactions and resulting toxicological profiles.

  • Colchicine acts as a classic inhibitor of polymerization by binding to and inducing a curve in the tubulin dimer itself.[7][25] Its high systemic toxicity has precluded its use as a frontline cancer therapeutic, but its well-defined binding site serves as a critical template for the development of novel Colchicine-Binding Site Inhibitors (CBSIs).[3][7] These next-generation agents aim to retain the potent antimitotic and anti-vascular effects while improving the therapeutic window, with some showing promise in overcoming resistance to taxanes and vinca alkaloids.[15][16]

  • Vinca Alkaloids function primarily by suppressing microtubule dynamics at their growing ends, a more subtle but highly effective mechanism.[5][13] This class of drugs has achieved significant clinical success and remains a vital component of many chemotherapy regimens.[2][4] However, their effectiveness can be limited by drug resistance, often mediated by P-gp efflux pumps and alterations in tubulin isotype expression.[5]

For the research scientist, the choice between these agents depends on the experimental question. Colchicine is an invaluable tool for studying the fundamental processes of microtubule assembly. Vinca alkaloids, on the other hand, provide a clinically relevant model for investigating the effects of suppressing microtubule dynamics and for studying mechanisms of drug resistance. A comprehensive understanding of both is essential for advancing the field of cytoskeletal therapeutics.

References

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information (PMC). [Link]
  • Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules. PubMed. [Link]
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
  • Vinca site agents induce structural changes in tubulin different from and antagonistic to ... PubMed. [Link]
  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (PMC). [Link]
  • The colchicine binding site is occupied by colchicine, which is buried... ResearchGate. [Link]
  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega. [Link]
  • Tubulin structure and detail of the colchicine binding site located... ResearchGate. [Link]
  • Interactions of colchicine with tubulin. PubMed. [Link]
  • Chemotherapy. Wikipedia. [Link]
  • Cell cycle analysis. Wikipedia. [Link]
  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. National Center for Biotechnology Information (PMC). [Link]
  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. National Center for Biotechnology Information (PMC). [Link]
  • 3.7. Tubulin Polymerization Assay. Bio-protocol. [Link]
  • Microtubule Active Agents: Beyond the Taxane Frontier. Clinical Cancer Research. [Link]
  • Microtubule destabilising agents: far more than just antimitotic anticancer drugs. National Center for Biotechnology Information (PMC). [Link]
  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc.. [Link]
  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. [Link]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information (PMC). [Link]
  • Effects of colchicine and vinblastine on the phytohaemagglutinin-induced transformation of lymphocytes. The Company of Biologists. [Link]
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. ResearchGate. [Link]
  • Effects of colchicine and vinblastine on the phytohaemagglutinin-induced transformation of lymphocytes. PubMed. [Link]
  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. [Link]
  • Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. MDPI. [Link]
  • Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. National Center for Biotechnology Information (PMC). [Link]
  • Tubulin bound to colchicine forms polymers different from microtubules. National Center for Biotechnology Information (PMC). [Link]
  • In Vivo and in Vitro Effects of Colchicine and Vinblastine on the Secretory Process of Antibody-Producing Cells. PubMed. [Link]
  • Comparison of the effect of colchicine and vinblastine on the inhibiton of dentinogenesis in rat incisors. PubMed. [Link]
  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]
  • Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance. National Center for Biotechnology Information (PMC). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of [2-(2-Propoxyphenyl)ethyl]amine Hydrochloride

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized comp...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like [2-(2-Propoxyphenyl)ethyl]amine hydrochloride requires a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are based on the foundational principles of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]

Part 1: Hazard Assessment and Characterization

Based on its chemical structure—an amine hydrochloride—we can infer several potential hazards that must be managed. Amine hydrochlorides can be irritants, and related compounds may exhibit oral toxicity and potential for environmental harm.[4][5][6] Therefore, the waste must be handled as hazardous until proven otherwise.

Inferred Properties and Potential Hazards:

PropertyInferred Value / Potential HazardRationale & Causality
Chemical Name [2-(2-Propoxyphenyl)ethyl]amine hydrochloride-
CAS Number 1201633-42-2[7]-
Molecular Formula C₁₁H₁₈ClNO[7]-
Appearance Likely a solidAmine hydrochloride salts are typically crystalline solids at room temperature.
Health Hazards Potential irritant to skin, eyes, and respiratory tract.[3][4] May be harmful if swallowed.[4][8]The amine functional group and hydrochloride salt can cause irritation. The toxicological properties have not been fully investigated, necessitating caution.[3]
Reactivity Incompatible with strong bases and strong oxidizing agents.[4][6]Contact with strong bases can liberate the free amine, while strong oxidizers can cause vigorous, potentially hazardous reactions.
Environmental Hazards Potentially harmful to aquatic life.[6]Many organic compounds, if released into waterways, can have long-term adverse effects. Disposal into drains or sewer systems is prohibited.[6]

Part 2: Regulatory Framework: Adherence to OSHA and EPA Standards

Proper disposal is not just a best practice; it is a legal requirement. Two primary federal regulations govern this process in the United States:

  • OSHA 29 CFR 1910.1450 - The Laboratory Standard : This regulation mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[2][9][10][11] The CHP is a written program that outlines specific procedures to protect workers from chemical hazards, including protocols for waste disposal.[9] All handling and disposal steps for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride must align with your institution's specific CHP.

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[1][12] This includes the proper identification, generation, transportation, and disposal of chemical waste.[1][13] Under RCRA, it is the generator's responsibility to determine if their waste is hazardous and to manage it accordingly.[12][14] Given the unknown toxicity profile, waste containing this compound must be managed as hazardous waste.

Part 3: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, it is imperative to wear the appropriate PPE. The causality behind each piece of equipment is to create a barrier between the researcher and the potential hazard.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with solid particles which may cause serious eye irritation or damage.[15]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[16][17]
Body Protection A standard laboratory coat.Protects street clothes from contamination and minimizes skin exposure.[3]
Respiratory Protection Use in a chemical fume hood.All handling of the solid compound or its solutions should be done in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3]

Part 4: Step-by-Step Disposal Protocol

The primary and recommended disposal method for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride is to collect it as hazardous chemical waste for incineration or other approved treatment by a licensed waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and prepare waste containing [2-(2-Propoxyphenyl)ethyl]amine hydrochloride for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Materials:

  • Waste [2-(2-Propoxyphenyl)ethyl]amine hydrochloride (solid or in solution).

  • A designated, compatible, and leak-proof hazardous waste container with a screw-top lid.

  • Hazardous waste labels (provided by your EHS department).

  • Required PPE (as specified in Part 3).

Procedure:

  • Characterize the Waste: Determine if the waste is solid, liquid, or commingled with other materials. This dictates the precise collection procedure.

  • Segregate Incompatibles: Ensure the waste stream for this compound is kept separate from incompatible materials, especially strong bases and oxidizers.[4][6] Mixing incompatible chemicals can lead to dangerous reactions.

  • Transfer the Waste:

    • For Solid Waste: Carefully transfer the powder into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to minimize the risk of creating and inhaling dust.

    • For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the designated liquid hazardous waste container. Avoid splashing.

  • Containerize and Seal: Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion. Securely fasten the lid.

  • Label the Container: Immediately label the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "[2-(2-Propoxyphenyl)ethyl]amine hydrochloride."

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The date accumulation started.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

Part 5: Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the safe disposal of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

G Disposal Workflow for [2-(2-Propoxyphenyl)ethyl]amine hydrochloride cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_final Final Disposal start Identify Waste Containing [2-(2-Propoxyphenyl)ethyl]amine HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Form (Solid, Liquid, or Mixed?) ppe->assess segregate Segregate from Incompatible Wastes (e.g., Strong Bases, Oxidizers) assess->segregate container Select Compatible, Leak-Proof Hazardous Waste Container segregate->container transfer Transfer Waste into Container (Inside Fume Hood) container->transfer label_waste Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) transfer->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store contact Contact EHS / Licensed Contractor for Waste Pickup store->contact document Complete Manifest / Logbook for 'Cradle-to-Grave' Tracking contact->document

Caption: Logical workflow for the safe disposal of [2-(2-Propoxyphenyl)ethyl]amine hydrochloride.

Part 6: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Consult SDS/CHP: If available, refer to the specific spill cleanup procedures in the Safety Data Sheet and your lab's Chemical Hygiene Plan.

  • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[18]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place the contaminated absorbent into a sealed, labeled hazardous waste container.[19]

  • Large Spills: Do not attempt to clean up a large spill. Contact your institution's EHS or emergency response team immediately.

References

  • Occupational Safety and Health Administration (OSHA) . (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • University of South Carolina . (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Government Publishing Office . (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Code of Federal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Chemistry For Everyone . (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]

  • ERG Environmental Services . (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chem Service, Inc. . (2016, April 7). Safety Data Sheet for Methyl chloroacetate. Retrieved from [Link]

  • Carolina Biological Supply Company . (2014, September 3). Safety Data Sheet for Methyl Red, 0.02%. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . (2014, November 27). Selected linear polyethyleneamines: Human health tier II assessment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Propoxyphenyl)ethyl]amine hydrochloride
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[2-(2-Propoxyphenyl)ethyl]amine hydrochloride
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